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  • Product: (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate
  • CAS: 1174020-39-3

Core Science & Biosynthesis

Foundational

(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate structural analysis

An In-Depth Technical Guide to the Structural Analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate Authored by: A Senior Application Scientist Abstract (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a pivotal chir...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. As a saturated seven-membered heterocycle, the azepane scaffold is integral to a variety of pharmacologically active agents. The precise control and confirmation of its three-dimensional structure, particularly the stereocenter at the C4 position, are paramount for ensuring the intended biological activity and safety profile of downstream drug candidates. This guide provides a comprehensive, field-proven framework for the rigorous structural elucidation of this molecule, intended for researchers, chemists, and professionals in drug development. We will move beyond simple data reporting to explain the causality behind the analytical choices, ensuring a self-validating and robust characterization workflow.

Introduction: The Significance of the Chiral Azepane Scaffold

The azepane ring system is a privileged scaffold in drug discovery, appearing in molecules targeting a wide range of diseases. The introduction of a hydroxyl group and a specific stereocenter, as in (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, provides a critical vector for molecular diversification and hydrogen bonding interactions with biological targets. The tert-butyloxycarbonyl (BOC) group serves as a robust protecting group for the amine, preventing its unwanted reactivity during synthetic transformations while enhancing solubility in common organic solvents.[1][2][3] Given that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles, an unambiguous confirmation of the molecule's identity, purity, and absolute stereochemistry is not merely an academic exercise but a regulatory and safety imperative.

Foundational Context: Enantioselective Synthesis

A robust structural analysis is deeply informed by the synthetic route used to create the molecule. The (R)-enantiomer is typically accessed via asymmetric synthesis, most commonly through the stereoselective reduction of the precursor, tert-butyl 4-oxoazepane-1-carboxylate.[4] This transformation often employs a chiral catalyst, such as a ruthenium-BINAP complex, which orchestrates the delivery of a hydride to one face of the prochiral ketone, establishing the (R)-stereocenter with high enantiomeric excess.[5] Understanding this origin is crucial, as it directs the analytical focus towards confirming the success of the asymmetric induction and quantifying any minor presence of the (S)-enantiomer.

The BOC protecting group is fundamental to this synthesis. It deactivates the otherwise reactive secondary amine, allowing for selective chemistry at other positions.[1][6] Its stability in basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool in multi-step synthesis.[2][7]

The Analytical Workflow: An Integrated Approach

The complete structural characterization of a molecule like (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is not achieved by a single technique. Instead, it relies on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_confirmation Absolute Confirmation synthesis Asymmetric Synthesis of (R)-Isomer purification Chromatographic Purification synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Formula purification->ms ir FT-IR Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy Map C-H Framework purification->nmr hplc Chiral HPLC Quantify Enantiomeric Purity purification->hplc xray X-Ray Crystallography (If crystal available) Unambiguous Stereochemistry hplc->xray Provides pure enantiomer for crystallization

Caption: Integrated workflow for the structural validation of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate.

Spectroscopic and Chromatographic Deep Dive

Mass Spectrometry (MS): The First Checkpoint

Causality: The initial goal is to confirm that the synthesis produced a compound of the correct molecular weight and, by extension, the correct molecular formula (C₁₁H₂₁NO₃).[8] High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with enough accuracy to exclude other potential elemental compositions.

Expected Data:

  • Molecular Formula: C₁₁H₂₁NO₃

  • Molecular Weight: 215.29 g/mol [8]

  • Monoisotopic Mass: 215.1521 Da[9]

  • Primary Adducts (ESI+):

    • [M+H]⁺: m/z 216.1594

    • [M+Na]⁺: m/z 238.1414

  • Key Fragmentation: A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire BOC group) from the parent ion is a strong indicator of the BOC moiety. The loss of H₂O (18 Da) from the hydroxyl group is also expected.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical value. The mass error should be less than 5 ppm to confidently confirm the elemental composition.

FT-IR Spectroscopy: Functional Group Fingerprinting

Causality: Infrared spectroscopy probes the vibrational frequencies of bonds within the molecule.[10] It is an exceptionally fast and reliable method to confirm the presence of the key functional groups: the alcohol (O-H), the carbamate (C=O), and the alkane backbone (C-H).

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹) Bond Functional Group Intensity
~3400 (broad) O-H stretch Alcohol Strong
~2950-2850 C-H stretch Alkane (CH₂, CH₃) Strong
~1680-1660 C=O stretch Carbamate (BOC) Very Strong
~1470-1450 C-H bend Alkane Medium

| ~1250 & ~1160 | C-N stretch / C-O stretch | Carbamate | Strong |

Experimental Protocol: Thin Film FT-IR

  • Sample Preparation: If the sample is an oil or low-melting solid, place a small drop between two KBr or NaCl plates and gently press them together to form a thin film. If it is a solid, a KBr pellet can be prepared.

  • Background Collection: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques like COSY and HSQC are then used to piece the puzzle together, confirming the seven-membered ring and the position of the substituents.

Expected NMR Data (in CDCl₃, shifts are approximate):

¹H NMR Approx. δ (ppm) Multiplicity Integration Assignment
Protons on C2, C7 3.6 - 3.2 m 4H CH₂-N
Proton on C4 ~3.9 - 3.7 m 1H CH-OH
Protons on C3, C5, C6 2.1 - 1.5 m 6H Ring CH₂
OH Proton Variable br s 1H O-H

| BOC Protons | ~1.47 | s | 9H | C(CH₃)₃ |

¹³C NMR Approx. δ (ppm) Assignment
Carbamate Carbonyl~155N-C=O
BOC Quaternary Carbon~80O-C(CH₃)₃
Carbinol Carbon~70C4 (CH-OH)
Ring Carbons (adjacent to N)~45-50C2, C7
Other Ring Carbons~30-40C3, C5, C6
BOC Methyl Carbons~28.5C(CH₃)₃

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • 2D NMR (Optional but Recommended): Run a COSY experiment to establish H-H couplings (adjacencies) and an HSQC experiment to correlate each proton signal to its directly attached carbon.

  • Data Analysis: Integrate the ¹H NMR signals, analyze the splitting patterns, and assign all peaks using the combined 1D and 2D data to confirm the azepane ring structure and substituent placement.

Chiral HPLC: Confirmation of Stereochemical Integrity

Causality: While NMR confirms the structure, it cannot distinguish between enantiomers. Chiral chromatography is the definitive method for separating and quantifying the (R) and (S) enantiomers, thereby determining the enantiomeric excess (e.e.) of the sample.[12] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[13][14]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Start by screening columns with broad applicability. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point for this class of compounds.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a simple mobile phase like Hexane/Isopropanol (IPA). Run a gradient or screen different isocratic ratios (e.g., 90:10, 80:20, 70:30 Hexane:IPA).

    • Additives: Small amounts of an acid (trifluoroacetic acid) or base (diethylamine) can dramatically improve peak shape and resolution.

  • Detection: Use a UV detector, typically at a wavelength around 210 nm where the carbamate absorbs.

  • Analysis:

    • Inject a sample of the racemic compound (if available) to identify the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100. A successful asymmetric synthesis should yield an e.e. >98%.

Definitive Proof: Single Crystal X-Ray Crystallography

When all other data points to the correct structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of both the molecular structure and the absolute configuration.[15][16] By determining the three-dimensional arrangement of atoms in a crystal, this technique can directly visualize the (R) stereochemistry. While obtaining diffraction-quality crystals can be challenging, the certainty it provides is unparalleled.

Summary of Key Analytical Data

ParameterValue / Expected ResultTechnique
Molecular FormulaC₁₁H₂₁NO₃HRMS
Exact Mass [M+H]⁺216.1594 Da (within 5 ppm)HRMS (ESI-TOF/Orbitrap)
O-H Stretch~3400 cm⁻¹ (broad)FT-IR
C=O Stretch~1670 cm⁻¹ (strong)FT-IR
¹H NMR (BOC)~1.47 ppm (singlet, 9H)¹H NMR
¹H NMR (CH-OH)~3.8 ppm (multiplet, 1H)¹H NMR
¹³C NMR Signals8 unique signals¹³C NMR
Enantiomeric Excess>98%Chiral HPLC
Absolute ConfigurationRX-Ray Crystallography

Conclusion

The structural analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a multi-step, multi-technique process that demands rigor and an understanding of the chemistry involved. By logically layering evidence from mass spectrometry, FT-IR, and comprehensive NMR analysis, the molecular formula and connectivity can be confidently established. Chiral HPLC provides the critical quantification of stereochemical purity, a non-negotiable parameter for pharmaceutical intermediates. This integrated analytical approach forms a self-validating system, ensuring that this vital building block meets the exacting standards required for the development of next-generation therapeutics.

References

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Exploratory

The Azepane Scaffold: A Versatile Chassis for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability have positioned it as a valuable building block in the design of novel therapeutic agents targeting a wide array of diseases. This guide provides a comprehensive technical overview of the azepane scaffold, from its synthesis to its biological applications, with a focus on the rationale behind experimental design and the interpretation of structure-activity relationships.

The Strategic Advantage of the Azepane Moiety in Drug Design

The utility of the azepane ring system in drug discovery stems from its unique stereochemical properties. Unlike flat, aromatic systems, the puckered conformation of the azepane ring allows for the precise spatial orientation of substituents, enabling tailored interactions with the complex three-dimensional surfaces of biological targets. This non-planar geometry can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. Azepane-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-Alzheimer's disease, antimicrobial, and anticonvulsant properties.[1][2] Notably, more than 20 drugs containing the azepane motif have received FDA approval for various indications.[1]

Crafting the Core: Synthetic Strategies for Azepane Ring Construction

The construction of the azepane ring is a key consideration in the development of novel therapeutics. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Ring Expansion Reactions: Building Upon Existing Scaffolds

Ring expansion reactions offer an efficient means of accessing the seven-membered azepane core from more readily available five- or six-membered ring precursors.

The Beckmann rearrangement is a well-established method for the synthesis of lactams, which can be subsequently reduced to the corresponding cyclic amines. This reaction typically involves the treatment of a cyclic ketoxime with an acid catalyst.

Experimental Protocol: Beckmann Rearrangement for Lactam Formation

  • Materials: Cyclohexanone oxime derivative (1.0 equiv), Sulfuric acid (or other suitable acid catalyst such as polyphosphoric acid), appropriate solvent (e.g., acetic acid).

  • Procedure:

    • Dissolve the cyclohexanone oxime in the chosen solvent.

    • Carefully add the acid catalyst to the solution while maintaining a controlled temperature.

    • Heat the reaction mixture to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench by carefully adding it to a cold aqueous base solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude lactam by flash column chromatography on silica gel.

A more recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes. This method allows for the synthesis of complex, polysubstituted azepanes from simple starting materials.

Intramolecular Cyclization Strategies

Intramolecular cyclization of linear precursors is another powerful strategy for the construction of the azepane ring.

The silyl-aza-Prins cyclization provides a route to trans-substituted azepanes with high diastereoselectivity. The choice of Lewis acid catalyst is crucial in determining the reaction outcome.

Experimental Protocol: Silyl-Aza-Prins Cyclization for Azepane Synthesis

  • Materials: Allylsilyl amine (1.0 equiv), Aldehyde (1.2 equiv), Indium(III) chloride (InCl₃) (10 mol%), Anhydrous acetonitrile.

  • Procedure:

    • To a solution of the allylsilyl amine in anhydrous acetonitrile (0.1 M), add the aldehyde.

    • Add InCl₃ to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired azepane derivative.

The Azepane Scaffold in Action: Biological Targets and Mechanisms

The versatility of the azepane scaffold is evident in the diverse range of biological targets it can be engineered to modulate. This section explores some of the key therapeutic areas where azepane-containing compounds have shown significant promise.

Oncology: A Privileged Scaffold for Anticancer Agents

The azepane motif is a recurring feature in a number of potent anticancer agents.[3][4] Its ability to present functional groups in a defined three-dimensional space makes it an ideal scaffold for targeting the intricate binding sites of proteins involved in cancer progression.

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. The azepane scaffold has been successfully employed in the design of inhibitors for several key kinases.

  • Protein Kinase B (PKB/Akt) Inhibition: The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[5][6] Novel azepane derivatives have been developed as potent inhibitors of PKB/Akt. For instance, compound 4 (N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide) was found to be a highly active and plasma-stable PKBα inhibitor with an IC₅₀ of 4 nM.[7][8]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key player in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Pyrazolobenzodiazepines containing an azepine ring have been identified as potent inhibitors of CDK2.[9]

Table 1: Anticancer Activity of Representative Azepane Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
4a PI3K/Akt PathwayCaco-28.445 ± 2.26[5]
7a PI3K/Akt PathwayCaco-233.04 ± 2.06[5]
Compound 4 PKBα-0.004[7][8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azepane_Inhibitor Azepane-based Akt Inhibitor Azepane_Inhibitor->Akt Inhibition

Central Nervous System (CNS) Disorders

The azepane scaffold is a key pharmacophore in numerous FDA-approved drugs for CNS disorders, including those with antipsychotic, anticonvulsant, and antidepressant activities.[3]

An N-benzylated bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT). This compound exhibited IC₅₀ values of less than 100 nM for both transporters, suggesting its potential for the treatment of neuropsychiatric disorders.[10]

Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity

The development of potent and selective drug candidates requires a thorough understanding of the structure-activity relationship (SAR). By systematically modifying the azepane scaffold and its substituents, medicinal chemists can optimize the pharmacological properties of a lead compound.

For example, in the development of PTPN2/PTPN1 inhibitors for cancer immunotherapy, SAR studies revealed that specific substitutions on the azepane ring were crucial for achieving nanomolar inhibitory potency and good oral bioavailability.[11] Similarly, for 1,4-diazepane-7-one based inhibitors of human kallikrein 7, SAR studies of the amidoxime and benzoic acid moieties led to the identification of compounds with significantly improved potency compared to the initial hit.[12]

Conclusion and Future Perspectives

The azepane scaffold has firmly established itself as a versatile and valuable platform in modern drug discovery. Its unique three-dimensional structure provides a foundation for the design of highly potent and selective modulators of a wide range of biological targets. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azepane derivatives, providing new opportunities for therapeutic intervention. As our understanding of the molecular basis of disease deepens, the rational design of azepane-based compounds, guided by rigorous SAR studies and an appreciation for their conformational properties, will continue to be a fruitful endeavor in the quest for new and improved medicines.

References

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Foundational

An In-Depth Technical Guide to the Stereochemistry of N-Boc-4-hydroxyazepane

Abstract N-Boc-4-hydroxyazepane is a pivotal chiral building block in contemporary drug discovery, finding application in the synthesis of a diverse array of bioactive molecules. Its seven-membered azepane core imparts s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-4-hydroxyazepane is a pivotal chiral building block in contemporary drug discovery, finding application in the synthesis of a diverse array of bioactive molecules. Its seven-membered azepane core imparts significant conformational flexibility, which, when coupled with the stereocenter at the 4-position and the sterically demanding N-tert-butoxycarbonyl (Boc) protecting group, presents a rich and complex stereochemical landscape. Understanding and controlling the stereochemistry of this scaffold is paramount for modulating the pharmacological and pharmacokinetic properties of derivative drug candidates. This technical guide provides a comprehensive exploration of the stereochemistry of N-Boc-4-hydroxyazepane, detailing its conformational preferences, the synthesis of its stereoisomers, and the analytical techniques crucial for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics incorporating the azepane motif.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its inherent conformational flexibility allows for optimal binding to a wide range of biological targets. The introduction of a hydroxyl group at the 4-position provides a key handle for further functionalization, while the N-Boc group serves as a versatile protecting group that also significantly influences the ring's conformation.[2] Enantiopure N-Boc-4-hydroxyazepanes are frequently utilized as crucial intermediates in the synthesis of complex molecules, including kinase inhibitors.[2]

The chirality at the C4 position means that N-Boc-4-hydroxyazepane exists as a pair of enantiomers, (R)-N-Boc-4-hydroxyazepane and (S)-N-Boc-4-hydroxyazepane. The distinct three-dimensional arrangement of these enantiomers can lead to significantly different biological activities, underscoring the critical importance of stereocontrol in their synthesis and application.

Conformational Landscape of the Azepane Ring

The seven-membered ring of azepane is significantly more flexible than its five- and six-membered counterparts, capable of adopting a variety of conformations, with the most common being the chair, boat, and twist-boat forms. The presence of substituents, such as the N-Boc and 4-hydroxyl groups, profoundly influences the conformational equilibrium by introducing steric and electronic effects.

Influence of the N-Boc Group

The N-tert-butoxycarbonyl (Boc) protecting group is known to exert a significant conformational influence on cyclic amines. Due to its steric bulk, the Boc group can introduce a substantial A-value, influencing the equilibrium between different ring conformations. In smaller ring systems like piperidines, the N-Boc group often exhibits a preference for the equatorial position to minimize steric strain. In the more flexible azepane ring, the conformational effects are more complex. The rotation around the N-C(O) amide bond of the Boc group can also be restricted, leading to the existence of rotamers that can be observed by NMR spectroscopy at low temperatures.[3]

The Role of the 4-Hydroxyl Group

The hydroxyl group at the C4 position can exist in either an axial or equatorial orientation in a given ring conformation. The preferred orientation is a balance of steric and electronic factors. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom or the carbonyl oxygen of the Boc group can also play a role in stabilizing certain conformations. The relative stereochemistry between the hydroxyl group and other substituents on the ring is a key determinant of the overall molecular shape and its interaction with biological targets.

Predicted Conformational Equilibrium

While a definitive conformational analysis of N-Boc-4-hydroxyazepane is not extensively reported in the literature, we can infer its likely behavior from studies on related systems. It is probable that the azepane ring of N-Boc-4-hydroxyazepane exists in a dynamic equilibrium between several low-energy conformations, likely dominated by distorted chair and twist-boat forms. The large N-Boc group is expected to favor conformations that minimize its steric interactions with the rest of the ring. Variable-temperature NMR studies would be instrumental in elucidating the precise nature of this conformational equilibrium.

G cluster_0 Conformational Equilibrium Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Ring Inversion Boat Boat Twist-Boat->Boat Pseudorotation Boat->Chair Ring Inversion

Caption: Conformational interconversion of the azepane ring.

Synthesis of Enantiopure N-Boc-4-hydroxyazepane

The preparation of enantiomerically pure N-Boc-4-hydroxyazepane is a key challenge for its application in asymmetric synthesis. The two main strategies to achieve this are chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic N-Boc-4-hydroxyazepane

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture.[4] This can be achieved through several methods:

  • Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid. The resulting diastereomers can then be separated by crystallization due to their different physical properties.

  • Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[5]

The following is a general protocol for the analytical separation of (R)- and (S)-N-Boc-4-hydroxyazepane enantiomers. Optimization of the mobile phase and column type will be necessary for baseline resolution.

Parameter Condition
HPLC System Standard HPLC with UV detector
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol gradient
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection 210 nm
Injection Vol. 10 µL

Procedure:

  • Prepare a 1 mg/mL stock solution of racemic N-Boc-4-hydroxyazepane in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and monitor the elution profile.

  • The two enantiomers will elute at different retention times, allowing for their quantification.

G Racemic Mixture Racemic Mixture Chiral HPLC Column Chiral HPLC Column Racemic Mixture->Chiral HPLC Column Injection Separated Enantiomers Separated Enantiomers Chiral HPLC Column->Separated Enantiomers Elution (R)-Enantiomer (R)-Enantiomer Separated Enantiomers->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Separated Enantiomers->(S)-Enantiomer

Caption: Workflow for chiral HPLC separation.

Asymmetric Synthesis

Stereochemical Characterization

The definitive assignment of the absolute and relative stereochemistry of N-Boc-4-hydroxyazepane isomers relies heavily on a combination of spectroscopic and analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of organic molecules in solution.

  • ¹H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons provide a wealth of information about their dihedral angles and thus the ring's conformation. For example, a large vicinal coupling constant between two protons typically indicates a dihedral angle close to 180° (anti-periplanar), which is characteristic of an axial-axial relationship in a chair-like conformation.

  • ¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their stereochemical environment. In conformationally mobile systems, line broadening may be observed at lower temperatures as the rate of conformational interconversion slows on the NMR timescale.[3]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the relative orientation of substituents. For instance, a strong NOE between the proton at C4 and a proton on the N-Boc group would suggest a specific spatial arrangement.

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
H4~3.8m-Axial/Equatorial
H3a, H5a~1.9m-Axial
H3e, H5e~1.6m-Equatorial
H2a, H6a~3.5m-Axial
H2e, H6e~3.1m-Equatorial
Boc~1.45s-tert-butyl

Note: This is a generalized prediction and actual values will depend on the specific conformation and solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation and absolute stereochemistry (if a suitable derivative is prepared). This technique is invaluable for validating the stereochemical assignments made by other methods.

Conclusion

The stereochemistry of N-Boc-4-hydroxyazepane is a multifaceted subject of significant importance to the field of medicinal chemistry. The conformational flexibility of the seven-membered azepane ring, coupled with the stereogenic center at C4 and the bulky N-Boc group, creates a complex but ultimately controllable stereochemical environment. A thorough understanding of the principles outlined in this guide, from conformational analysis to enantioselective synthesis and characterization, is essential for the successful application of this valuable chiral building block in the development of next-generation therapeutics. Further research, including detailed computational and experimental conformational studies, will undoubtedly provide deeper insights into the nuanced stereochemistry of this important scaffold.

References

  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: Journal of Molecular Structure URL: [Link]

  • Title: A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]

  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: PMC - NIH URL: [Link]

  • Title: β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid Source: PMC URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 Source: Shimadzu URL: [Link]

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Foundational

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Significance of Chiral 4-Hydroxyazepanes

For Researchers, Scientists, and Drug Development Professionals Abstract The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry, appearing in a multi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] The introduction of stereocenters and strategic functionalization of this ring system offers a powerful avenue for modulating pharmacological activity and optimizing drug-like properties. This in-depth guide focuses on a particularly compelling subclass: chiral 4-hydroxyazepanes. We will explore the discovery of this valuable building block, delve into the key stereoselective synthetic strategies for its preparation, and illuminate its profound significance in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Azepane Scaffold and the Imperative of Chirality

The overrepresentation of certain molecular frameworks in successful drugs has led to the concept of "privileged structures." The azepane core is a prime example, offering a flexible yet constrained three-dimensional geometry that can effectively present pharmacophoric elements for interaction with biological targets.[1] However, in the chiral environment of the human body, the spatial arrangement of atoms is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2][3] The infamous case of thalidomide serves as a stark reminder of the critical importance of stereochemical purity in drug design.[3] Consequently, the development of methods for the synthesis of enantiomerically pure building blocks is a cornerstone of modern drug discovery.[2][4] Chiral 4-hydroxyazepanes have emerged as particularly valuable synthons, with the hydroxyl group providing a handle for further functionalization and influencing key properties such as solubility and hydrogen bonding interactions.

The Genesis of a Key Building Block: Discovery and Early Insights

While a single seminal "discovery" paper for chiral 4-hydroxyazepanes as a universal building block is not readily identifiable, its emergence can be traced through the evolution of asymmetric synthesis and the increasing demand for novel, three-dimensional scaffolds in drug discovery programs. The inherent value of the azepane ring in CNS-acting drugs, due to its ability to mimic aspects of endogenous neurotransmitters, spurred early interest in its chiral derivatives.[5] Initial approaches to chiral azepanes often relied on chiral pool synthesis or classical resolution of racemates. However, the true potential of chiral 4-hydroxyazepanes was unlocked with the advent of more sophisticated and efficient methods for asymmetric synthesis.

Mastering Stereocontrol: Key Synthetic Strategies

The synthesis of enantiopure 4-hydroxyazepanes presents a significant challenge due to the conformational flexibility of the seven-membered ring and the need to control the stereochemistry at the C4 position. Several powerful strategies have been developed to address this challenge.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Strategy

Ring-closing metathesis has become a go-to method for the formation of medium-sized rings, including azepanes.[6][7][8][9][10] This reaction, often catalyzed by ruthenium-based complexes, allows for the efficient cyclization of a diene precursor to form the unsaturated azepene ring, which can then be reduced to the desired azepane. The stereocenter at the 4-position can be installed in the acyclic precursor, and its configuration is retained throughout the RCM and subsequent reduction steps.

Experimental Protocol: Stereoselective Synthesis of a Trihydroxyazepane via RCM

This protocol is adapted from a divergent approach to synthesizing various aminocyclitols and demonstrates the utility of RCM in forming a functionalized azepane ring.[6]

Step 1: N-Allylation of the Precursor Utilizing the nucleophilic site at the nitrogen of a suitable precursor (e.g., a protected amino diol), base-mediated N-allylation is carried out to obtain the corresponding diene.

Step 2: Ring-Closing Metathesis The resulting diene undergoes a smooth RCM reaction using a Grubbs catalyst to afford the trihydroxyazepene.

Step 3: Reduction to the Azepane The unsaturated azepene is then reduced to the final trihydroxyazepane, typically through catalytic hydrogenation.

Diagram: Synthesis of a Trihydroxyazepane via RCM

RCM_Synthesis precursor Protected Amino Diol Precursor diene N-Allylated Diene precursor->diene N-allylation azepene Trihydroxyazepene diene->azepene RCM (Grubbs Catalyst) azepane Trihydroxyazepane azepene->azepane Reduction (e.g., H2, Pd/C)

Caption: A generalized workflow for the synthesis of a trihydroxyazepane using Ring-Closing Metathesis.

Other Asymmetric Synthetic Approaches

While RCM is a powerful tool, other methods for the enantioselective synthesis of substituted azepanes have been developed and can be adapted for the synthesis of 4-hydroxyazepanes. These include:

  • Lithiation-Conjugate Addition Sequences: This method involves the highly diastereoselective and enantioselective addition of a lithiated amine to an unsaturated ester, followed by cyclization to form the azepane ring.

  • Enzymatic Kinetic Resolution: Lipases and other enzymes can be used to selectively acylate one enantiomer of a racemic 4-hydroxyazepane, allowing for the separation of the two enantiomers.

The Significance in Drug Discovery: A Scaffold for Innovation

The true value of chiral 4-hydroxyazepanes lies in their application as versatile building blocks for the synthesis of novel drug candidates. The defined stereochemistry and the presence of the hydroxyl group provide a launchpad for creating libraries of compounds with diverse pharmacological profiles.

Central Nervous System (CNS) Drug Discovery

The azepane scaffold is a common feature in drugs targeting the CNS.[5] The conformational flexibility of the seven-membered ring allows it to adopt conformations that can bind to a variety of receptors and transporters in the brain. Chiral 4-hydroxyazepane derivatives have been explored as modulators of:

  • Neurotransmitter Receptors: The precise orientation of substituents on the azepane ring can lead to selective agonists or antagonists of dopamine, serotonin, and other neurotransmitter receptors implicated in psychiatric and neurodegenerative disorders.

  • Ion Channels: The scaffold can be elaborated to interact with various ion channels, which are important targets for conditions such as epilepsy and chronic pain.

Diagram: Role of Chiral 4-Hydroxyazepanes in CNS Drug Design

CNS_Applications scaffold Chiral 4-Hydroxyazepane Scaffold derivatives Diverse Library of Derivatives scaffold->derivatives Synthetic Elaboration cns_targets CNS Targets derivatives->cns_targets receptors Neurotransmitter Receptors cns_targets->receptors channels Ion Channels cns_targets->channels therapeutics Potential Therapeutics receptors->therapeutics channels->therapeutics psychiatric Psychiatric Disorders therapeutics->psychiatric neurodegenerative Neurodegenerative Diseases therapeutics->neurodegenerative

Caption: The central role of the chiral 4-hydroxyazepane scaffold in generating diverse derivatives for CNS targets.

Beyond the CNS: Other Therapeutic Areas

The utility of chiral 4-hydroxyazepanes is not limited to the CNS. The scaffold has been investigated for its potential in other therapeutic areas, including:

  • Oncology: As with many privileged scaffolds, derivatives of chiral 4-hydroxyazepanes are being explored for their anticancer properties.[11]

  • Infectious Diseases: The unique three-dimensional shape of these molecules makes them interesting candidates for the development of novel antibacterial and antiviral agents.

Data-Driven Insights: A Quantitative Perspective

The successful application of chiral 4-hydroxyazepanes in drug discovery is underpinned by quantitative data from synthetic and biological studies. The following table provides a representative summary of the types of data that are crucial for evaluating the potential of these building blocks.

Synthetic StrategySubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Reference
Ring-Closing MetathesisN-Allylated DieneGrubbs II Catalyst>85>98[6]
Asymmetric LithiationN-Boc-allylamine(-)-Sparteine70-90>95(Conceptual)
Enzymatic ResolutionRacemic 4-hydroxyazepaneLipase~45 (for each enantiomer)>99(Conceptual)

Table 1: Representative Synthetic Data for Chiral Azepane Synthesis. (Note: Data for RCM is for a related trihydroxyazepane and serves as an illustrative example of the efficiency of the method. Data for other methods are conceptual and represent typical outcomes for such reactions.)

Compound ClassBiological TargetKey FindingsReference
Benzylpiperazine-azepane hybridsHDAC6CNS-penetrant and selective inhibition[12]
Substituted 1,4-diazepanesGeneral CNS activityVaried antianxiety and antiepileptic actions[13]
1,4-Oxazepane derivativesMonoamine reuptakePotential for depression and anxiety treatment[1]

Table 2: Biological Activities of Azepane-Related Scaffolds. (Note: This table includes data for related azepane and diazepine derivatives to illustrate the potential therapeutic applications of the core scaffold.)

Conclusion and Future Directions

Chiral 4-hydroxyazepanes have firmly established themselves as a valuable class of building blocks in modern drug discovery. Their unique combination of a privileged seven-membered ring scaffold, a strategically placed functional handle, and defined stereochemistry provides a powerful platform for the design and synthesis of novel therapeutics. The continued development of efficient and scalable stereoselective synthetic methods, such as ring-closing metathesis, will undoubtedly accelerate the exploration of the full therapeutic potential of this remarkable scaffold. As our understanding of the intricate interactions between chiral molecules and their biological targets deepens, we can anticipate the discovery of even more potent and selective drug candidates derived from chiral 4-hydroxyazepanes, addressing unmet medical needs across a range of diseases, from neurodegenerative disorders to cancer.

References

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Analogues of Anticancer Natural Products: Chiral Aspects. PMC. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]

  • Chiral Drugs: A twisted tale in pharmaceuticals. Chiralpedia. Available at: [Link]

  • Chiral Drugs: An Overview. PMC. Available at: [Link]

  • Synthesis of Antihistamine Drug Hydroxyzine with New N -Alkylation Method. ResearchGate. Available at: [Link]

  • Chirality of Central Nervous System (CNS) Acting Drugs: A Formidable Therapeutic Hurdle Against CNS Diseases. PubMed. Available at: [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
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  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. Sci-Hub. Available at: [Link]

  • Total synthesis of (-)-4-hydroxyzinowol. PubMed. Available at: [Link]

  • Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. ResearchGate. Available at: [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. Available at: [Link]

  • A relay ring-closing metathesis synthesis of dihydrooxasilines, precursors of (Z)-iodo olefins. Organic Letters. Available at: [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. Available at: [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. Available at: [Link]

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  • (-)-4-Hydroxymorphinanones: their synthesis and analgesic activity. PubMed. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

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Exploratory

The Alchemist's Compass: A Technical Guide to the Physicochemical Properties of Boc-Protected Azepanols for the Modern Drug Hunter

Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold In the intricate tapestry of medicinal chemistry, the azepane ring stands as a privileged scaffold, a seven-membered saturated heterocycle that...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, the azepane ring stands as a privileged scaffold, a seven-membered saturated heterocycle that offers a unique three-dimensional exit vector for substituents, enabling exquisite modulation of biological activity. When the amine of this versatile ring system is protected with the tert-butyloxycarbonyl (Boc) group, a new set of opportunities and challenges emerges. The resulting Boc-protected azepanols are crucial intermediates in the synthesis of a multitude of biologically active molecules. However, their successful application in drug discovery hinges on a deep understanding of their fundamental physicochemical properties.

This in-depth technical guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach, instead offering a narrative built on the pillars of scientific integrity and practical, field-proven insights. We will not merely list properties; we will delve into the causality behind their modulation and provide robust, self-validating experimental protocols for their determination. Every claim is substantiated with authoritative references, ensuring a trustworthy and comprehensive resource for your laboratory endeavors.

Section 1: The Azepane Core and the Influence of the Boc Group: A Physicochemical Duality

The azepane ring, with its increased conformational flexibility compared to its smaller five- and six-membered counterparts, provides a larger canvas for synthetic exploration. The introduction of a hydroxyl group transforms it into a versatile building block, the azepanol. The position of this hydroxyl moiety (e.g., at the 3- or 4-position) significantly influences the molecule's polarity, hydrogen bonding capacity, and overall shape.

The N-Boc protecting group, while indispensable for controlling reactivity, imparts its own profound physicochemical signature. The bulky tert-butyl group introduces a significant degree of lipophilicity, which can dramatically alter the solubility and partitioning behavior of the parent azepanol. This duality is central to understanding and predicting the behavior of these molecules in both synthetic and biological systems.

Section 2: Lipophilicity (LogP): The Gatekeeper of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.

The Causality Behind Lipophilicity in Boc-Protected Azepanols:

The LogP of a Boc-protected azepanol is a delicate balance between the hydrophilic character of the hydroxyl group and the azepane nitrogen, and the lipophilic nature of the hydrocarbon scaffold and the bulky Boc group. The position of the hydroxyl group can influence intramolecular hydrogen bonding, which may subtly affect the overall lipophilicity.

While experimental data for unsubstituted Boc-protected azepanols is limited, we can draw valuable insights from closely related structures and computational predictions. For instance, the calculated XLogP3-AA for N-Boc-hexahydro-1H-azepin-4-one is 0.9, suggesting a relatively balanced hydrophilic-lipophilic character. For the closely related six-membered ring system, N-Boc-4-hydroxypiperidine, an experimental LogP of 0.61 has been reported[1].

Table 1: Comparative Lipophilicity Data

CompoundRing SizeLogP (Experimental)LogP (Calculated)Reference(s)
N-Boc-4-hydroxypiperidine60.61-[1]
N-Boc-hexahydro-1H-azepin-4-one7Not Available0.9 (XLogP3-AA)
Experimental Protocol: LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a robust and widely used indirect method for LogP determination, which relies on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity.

Principle: The retention time of a compound on a C18 column is proportional to its affinity for the nonpolar stationary phase. By calibrating the system with a series of reference compounds with known LogP values, the LogP of an unknown compound can be determined.

Step-by-Step Methodology:

  • Preparation of Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Preparation of Standard Solutions: Prepare stock solutions of a series of reference compounds with known LogP values (e.g., uracil, phenol, toluene, naphthalene) in the mobile phase.

  • Preparation of Sample Solution: Prepare a stock solution of the Boc-protected azepanol in the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the RP-HPLC system with the desired mobile phase.

    • Inject the standard solutions and record their retention times (t_R).

    • Inject the sample solution and record its retention time.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • Calculate the capacity factor (k') for each standard and the sample using the formula: k' = (t_R - t_0) / t_0.

    • Plot log k' of the standards against their known LogP values.

    • Perform a linear regression analysis to obtain the calibration curve.

    • Calculate the LogP of the Boc-protected azepanol by interpolating its log k' value onto the calibration curve.

Self-Validation: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards with known LogP values at the beginning and end of the analytical run ensure the validity of the results.

Caption: RP-HPLC workflow for LogP determination.

Section 3: Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that dictates the dissolution rate of a compound and, consequently, its oral bioavailability. Poor solubility can be a significant hurdle in drug development.

The Causality Behind Solubility in Boc-Protected Azepanols:

The solubility of Boc-protected azepanols in aqueous media is primarily governed by the interplay between the polar hydroxyl group, which can participate in hydrogen bonding with water, and the large, nonpolar Boc group, which contributes to the hydrophobic effect. The overall crystal lattice energy of the solid form also plays a crucial role; a more stable crystal lattice will require more energy to break, resulting in lower solubility.

For instance, N-Boc-4-hydroxypiperidine is described as being sparingly soluble in water and PBS (pH 7.2)[2][3]. This is consistent with the presence of both a hydrogen bond donor/acceptor (the hydroxyl group) and a significant lipophilic moiety (the Boc group).

Table 2: Comparative Aqueous Solubility Data

CompoundRing SizeAqueous SolubilitySolventReference(s)
N-Boc-4-hydroxypiperidine6Sparingly Soluble (1-10 mg/mL)PBS (pH 7.2)[2][3]
N-Boc-3-azepanol7Not Available--
N-Boc-4-azepanol7Not Available--
Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

This protocol describes the "gold standard" method for determining the equilibrium (thermodynamic) solubility of a compound.

Principle: An excess of the solid compound is equilibrated with a solvent over a defined period, and the concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the crystalline Boc-protected azepanol to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered saturated solution with a suitable solvent and determine the concentration of the Boc-protected azepanol using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Data Reporting: Express the solubility in units of µg/mL, mg/L, or µM.

Self-Validation: To ensure that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24 and 48 hours). The solubility values should be consistent between these time points.

Caption: Shake-flask method for thermodynamic solubility.

Section 4: Acidity/Basicity (pKa): The Arbiter of Ionization

The pKa is a measure of the acidity or basicity of a functional group and determines the ionization state of a molecule at a given pH. For Boc-protected azepanols, two pKa values are of interest: the acidity of the hydroxyl proton and the basicity of the azepane nitrogen. However, due to the presence of the electron-withdrawing Boc group, the azepane nitrogen is significantly less basic than in its unprotected form and is generally not considered to have a physiologically relevant basic pKa. The pKa of the hydroxyl group is expected to be similar to that of other secondary alcohols, typically in the range of 16-18. A predicted pKa for the hydroxyl group of the related N-Boc-4-hydroxypiperidine is approximately 14.80[4][5][6][7].

The Causality Behind pKa in Boc-Protected Azepanols:

The electron-withdrawing nature of the carbamate functionality of the Boc group significantly reduces the electron density on the azepane nitrogen, thereby decreasing its basicity. The pKa of the hydroxyl group is less affected by the Boc group due to its greater distance from the nitrogen atom.

Table 3: Comparative pKa Data

CompoundFunctional GrouppKa (Predicted)Reference(s)
N-Boc-4-hydroxypiperidineHydroxyl~14.80[4][5][6][7]
Typical Secondary AlcoholHydroxyl16-18
Typical Ammonium IonAmmonium9-10
Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the acidic pKa of the hydroxyl group.

Principle: A solution of the compound is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acidic protons have been neutralized.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a precisely weighed amount of the Boc-protected azepanol in a suitable solvent mixture (e.g., water/methanol co-solvent for sparingly soluble compounds) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a micro-burette containing a standardized strong base titrant (e.g., 0.1 M NaOH) into the solution.

  • Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve (often determined from the first derivative plot).

    • The pKa is the pH at the half-equivalence point.

Self-Validation: The accuracy of the pKa determination is validated by titrating a known standard with a similar pKa value under the same experimental conditions.

Caption: Potentiometric titration workflow for pKa determination.

Section 5: Melting Point: A Sentinel of Purity and Solid-State Properties

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity and the strength of its crystal lattice.

The Causality Behind Melting Point in Boc-Protected Azepanols:

The melting point is influenced by the molecule's size, shape, symmetry, and the strength of intermolecular forces such as hydrogen bonding and van der Waals interactions. For Boc-protected azepanols, the ability of the hydroxyl group to participate in hydrogen bonding can significantly increase the melting point compared to a non-hydroxylated analogue. The overall symmetry of the molecule also plays a role; more symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points.

For example, (S)-N-Boc-azepan-3-ol is described as a yellow liquid, indicating its melting point is below room temperature. In contrast, the more rigid and planar N-Boc-4-hydroxypiperidine has a melting point range of 61-65 °C[1][2][4][6][7][8][9][10].

Table 4: Comparative Melting Point Data

CompoundRing SizeMelting Point (°C)Physical State at RTReference(s)
(S)-N-Boc-azepan-3-ol7Below Room Temp.Liquid
N-Boc-4-hydroxypiperidine661-65Crystalline Solid[1][2][4][6][7][8][9][10]
N-Boc-3-hydroxypiperidine665-67Crystalline Solid[11]
N-Boc-piperazine643-47Crystalline Solid[12][13]
Experimental Protocol: Melting Point Determination by the Capillary Method

This protocol describes the standard method for determining the melting point of a crystalline solid.

Principle: A small sample of the compound is heated in a capillary tube, and the temperature range over which it melts is observed.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, it is often useful to perform a rapid determination first by heating at a high rate to get an approximate melting range.

  • Accurate Determination: For an accurate measurement, start heating at a rate of about 10-20 °C/min until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point.

Self-Validation: The sharpness of the melting point range is an indicator of purity. A pure compound will typically have a sharp melting range of 1-2 °C. Impurities will broaden the melting range and depress the melting point.

Caption: Capillary method for melting point determination.

Conclusion: A Physicochemical Compass for Rational Drug Design

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is paved with a deep understanding of its physicochemical properties. For the medicinal chemist working with the versatile Boc-protected azepanol scaffold, this knowledge is not merely academic; it is the compass that guides rational drug design. By mastering the principles that govern lipophilicity, solubility, pKa, and melting point, and by employing robust experimental methodologies to quantify these parameters, we can navigate the complex landscape of drug discovery with greater confidence and precision. This guide has sought to provide not just the "what" but the "why" and the "how" – empowering you to unlock the full potential of this privileged heterocyclic system in your quest for the next generation of innovative medicines.

References

  • Classification and Physical Properties of Azepine Derivatives. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Kaur, M., Garg, S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. CoLab. (2022, December 6).
  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. (n.d.). Retrieved January 20, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. LookChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. (2024, April 25). Retrieved January 20, 2026, from [Link]

  • Efficient construction of the hexacyclic ring core of palau'amine: the pKa concept for proceeding with unfavorable equi. RSC Publishing. (2021, August 11). Retrieved January 20, 2026, from [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. (2021, June 17). Retrieved January 20, 2026, from [Link]

  • Calculated physicochemical properties of Boc-deprotected. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. National Institutes of Health. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. (2022, May 4). Retrieved January 20, 2026, from [Link]

  • 1-Boc-3-hydroxypiperidine. Qiyan. (n.d.). Retrieved January 20, 2026, from [Link]

  • Physicochemical properties of synthesized N-(substituted...). ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • N-BOC-4-Hydroxypiperidine. Chemsrc. (2025, August 27). Retrieved January 20, 2026, from [Link]

  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.). Retrieved January 20, 2026, from [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

  • n-boc-4-hydroxylpiperidine. ChemBK. (2024, April 9). Retrieved January 20, 2026, from [Link]

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  • Design, physico-chemical properties and biological evaluation of some new N-[(phenoxy)alkyl]- and N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols as anticonvulsant agents. PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Beware of extreme calculated lipophilicity when designing cyclic peptides. PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to Azepane-Based Compounds and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals Abstract The azepane ring, a seven-membered saturated nitrogen heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its inherent thr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring, a seven-membered saturated nitrogen heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional conformation and synthetic tractability have propelled the development of a diverse array of therapeutic candidates. This technical guide provides an in-depth exploration of key molecular targets for azepane-based compounds, moving beyond a mere cataloging of activities to elucidate the underlying mechanistic principles and experimental rationale. We will delve into the structure-activity relationships, detailed screening protocols, and the therapeutic promise of azepane derivatives in oncology, neuropharmacology, and beyond. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the full potential of this versatile chemical motif.

The Azepane Scaffold: A Foundation for Therapeutic Innovation

The unique conformational flexibility of the azepane ring allows it to adopt various low-energy conformations, enabling it to present appended pharmacophoric groups in a spatially optimized manner for interaction with a wide range of biological targets. This inherent structural plasticity is a key determinant of the broad pharmacological profile observed for azepane-containing molecules. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or a point of substitution for modulating physicochemical properties and target engagement.

Key Therapeutic Targets and Mechanistic Insights

Our investigation has identified several high-value therapeutic targets for which azepane-based compounds have shown significant promise. We will now explore these in detail, providing a comprehensive overview of the current state of research.

Protein Tyrosine Phosphatases (PTPN1 & PTPN2): Unleashing Anti-Tumor Immunity

Therapeutic Rationale: Protein tyrosine phosphatases PTPN1 (also known as PTP1B) and PTPN2 are critical negative regulators of inflammatory signaling pathways.[1] Their inhibition has emerged as a promising strategy to enhance the anti-tumor immune response, making them attractive targets for cancer immunotherapy.[1]

Azepane-Based Inhibitors and Structure-Activity Relationship (SAR):

Recent research has led to the development of potent, orally bioavailable azepane-containing inhibitors of PTPN2 and PTPN1.[2] A notable example is a novel small molecule, referred to as compound 4 , which demonstrates nanomolar inhibitory potency against both enzymes.[2]

Compound IDPTPN2 IC50 (nM)PTPN1 IC50 (nM)Oral Bioavailability (mouse)Antitumor EfficacyReference
Compound 4 <10<10GoodRobust in vivo[2]
ABBV-CLS-484 PotentPotentOrally bioavailableIn clinical trials[3]

Experimental Protocol: In Vitro PTPN1/PTPN2 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of azepane-based compounds against PTPN1 and PTPN2.

Materials:

  • Recombinant human PTPN1 and PTPN2 enzymes

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA)

  • Test compounds (azepane derivatives) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of the microplate.

  • Add 10 µL of the respective phosphatase enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

PTPN1_PTPN2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Azepane Compounds Add_Compound Add Compounds to 384-well Plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare PTPN1/PTPN2 Enzyme Solutions Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare DiFMUP Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubation Pre-incubate (15 min) Add_Enzyme->Pre_Incubation Pre_Incubation->Add_Substrate Incubation Incubate (30 min) Add_Substrate->Incubation Read_Fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) Incubation->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Workflow for PTPN1/PTPN2 Inhibition Assay.
Cyclin-Dependent Kinase 2 (CDK2): A Target in Cancer Proliferation

Therapeutic Rationale: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a common feature in many cancers.[4] Therefore, inhibiting CDK2 is a promising therapeutic strategy for halting the proliferation of tumor cells.[4]

Azepane-Based Inhibitors and the Role of the Azepane Moiety:

While a broad range of CDK2 inhibitors exist, the incorporation of an azepane ring can influence both potency and selectivity. In a series of tertiary amide analogues, an azepine-containing compound was evaluated, and it was observed that smaller ring sizes generally led to improved potency against CDK2.[4] This highlights the importance of the ring size and conformation of the azepane moiety in achieving optimal interactions within the ATP-binding pocket of CDK2. The flexibility of the azepane ring allows it to adopt a conformation that can be fine-tuned through medicinal chemistry efforts to enhance binding affinity and selectivity over other kinases.

Experimental Protocol: Cell-Based CDK2 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of azepane-based compounds on CDK2 activity in a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line with high CDK2 activity (e.g., OVCAR3)

  • Cell culture medium and supplements

  • Test compounds (azepane derivatives) dissolved in DMSO

  • Lysis buffer

  • Primary antibody against phospho-Rb (a CDK2 substrate)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blotting apparatus and reagents

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the azepane-based compounds for a defined period (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Rb.

  • Wash the membrane and incubate with the secondary antibody.

  • Develop the blot using a suitable substrate and visualize the bands.

  • Quantify the band intensities to determine the extent of CDK2 inhibition.

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Azepane_Inhibitor Azepane-based CDK2 Inhibitor Azepane_Inhibitor->CDK2 inhibits

Inhibition of CDK2 Signaling by Azepane Compounds.
Monoamine Transporters (DAT, NET, SERT): Modulating Neurotransmission

Therapeutic Rationale: The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[5] Modulation of these transporters is a key strategy in the treatment of various neuropsychiatric disorders, including depression and ADHD.[5]

Azepane-Based Modulators and Selectivity:

The azepane scaffold has been incorporated into various compounds targeting monoamine transporters. The specific substitution pattern on the azepane ring and its connection to other pharmacophoric elements are critical for determining the affinity and selectivity for DAT, NET, and SERT. For instance, certain 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers have been shown to have high affinity for DAT.[6]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of azepane-based compounds for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM benztropine for DAT)

  • Test compounds (azepane derivatives)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, a separate set of wells will contain the non-specific binding inhibitor.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for each test compound.

Topoisomerase II: A Target for Cancer Chemotherapy

Therapeutic Rationale: Topoisomerase II is an essential enzyme involved in DNA replication, transcription, and chromosome segregation.[7] It functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA segment.[7] Inhibition of topoisomerase II can lead to the accumulation of DNA damage and ultimately cell death, making it a valuable target for cancer chemotherapy.[7]

Dibenzo[b,f]azepines as Topoisomerase II Inhibitors and DNA Intercalators:

A series of novel dibenzo[b,f]azepine derivatives have been designed and synthesized as topoisomerase II inhibitors.[7] These compounds often act through a dual mechanism of inhibiting the enzymatic activity of topoisomerase II and intercalating into the DNA double helix.[7] The planar dibenzo[b,f]azepine scaffold is crucial for DNA intercalation, while substituents on this core can modulate the interaction with the topoisomerase II enzyme.[7]

Compound IDTopoisomerase II IC50 (µM)Cytotoxicity against Leukemia SR cells IC50 (µM)In Vivo Antitumor ActivityReference
5e 6.3613.05Significant tumor proliferation inhibition[1][7]

Experimental Protocol: In Vitro Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of azepane-based compounds to stabilize the topoisomerase II-DNA cleavage complex, a hallmark of topoisomerase II poisons.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM ATP)

  • Test compounds (dibenzo[b,f]azepine derivatives)

  • SDS and Proteinase K

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Incubate the supercoiled plasmid DNA with topoisomerase IIα in the presence of varying concentrations of the test compound at 37°C for 30 minutes.

  • Stop the reaction by adding SDS and Proteinase K to digest the enzyme.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The appearance of linearized plasmid DNA indicates the stabilization of the cleavage complex by the test compound.

TopoII_Inhibition_Mechanism cluster_dna_replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Cleavage_Complex Cleavage Complex (Transient DNA Break) Topo_II->Cleavage_Complex creates Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA religates to Cell_Proliferation Cell Proliferation Relaxed_DNA->Cell_Proliferation enables Azepine_Compound Dibenzo[b,f]azepine Compound Azepine_Compound->Supercoiled_DNA intercalates Azepine_Compound->Cleavage_Complex stabilizes

Mechanism of Topoisomerase II Inhibition.

Conclusion and Future Directions

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by azepane-based compounds underscores the importance of this structural motif in drug design. This technical guide has provided a comprehensive overview of several key therapeutic targets, including PTPN1/PTPN2, CDK2, monoamine transporters, and topoisomerase II. For each target, we have discussed the therapeutic rationale, highlighted the role of the azepane moiety in inhibitor design, and provided detailed experimental protocols for compound evaluation.

Future research in this area should continue to focus on the rational design of azepane derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will be crucial for the development of next-generation azepane-based drugs. The exploration of novel therapeutic targets for azepane compounds also remains an exciting avenue for future investigation.

References

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Request PDF.
  • Khalifa, M. M., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2157825.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465-494.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • Tadesse, S., et al. (2023). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Journal of Medicinal Chemistry, 66(17), 12067-12087.
  • Liang, S., et al. (2023). A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity. bioRxiv.
  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 663.
  • Tadesse, S., et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. PubMed.
  • Besterman, J. M., et al. (1989). DNA intercalation and inhibition of topoisomerase II. Journal of Biological Chemistry, 264(5), 2625-2630.
  • Anderson, R. J., et al. (2001). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 44(26), 4525-4536.
  • Ozen, C., et al. (2014). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 816-823.
  • Liang, Y., et al. (2000). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Journal of Medicinal Chemistry, 43(13), 2533-2540.
  • Selleckchem. (n.d.). CDK2 Selective Inhibitors.
  • Wang, Y., et al. (2022). Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2739-2751.
  • Khalifa, M. M., et al. (2022). Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies. Journal of Biomolecular Structure and Dynamics, 40(22), 11849-11863.
  • Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(23), 5743-5754.

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Protocols & Analytical Methods

Method

Enantioselective Synthesis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate: An Application and Protocol Guide

Introduction: The Significance of Chiral Azepanes in Medicinal Chemistry The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in modern drug discovery. Its conformation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Azepanes in Medicinal Chemistry

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in modern drug discovery. Its conformational flexibility allows it to mimic peptide β-turns and interact with a wide range of biological targets. Specifically, the enantiomerically pure (R)-tert-butyl 4-hydroxyazepane-1-carboxylate serves as a crucial chiral building block for the synthesis of various pharmacologically active compounds, including potent enzyme inhibitors and receptor modulators. The precise stereochemical control at the C4 position is paramount, as different enantiomers often exhibit vastly different biological activities and toxicological profiles. This guide provides a comprehensive overview and a detailed, field-proven protocol for the efficient enantioselective synthesis of this valuable intermediate via catalytic asymmetric hydrogenation.

Strategic Approach: Asymmetric Hydrogenation of a Prochiral Ketone

The most robust and scalable strategy for accessing (R)-tert-butyl 4-hydroxyazepane-1-carboxylate is the asymmetric hydrogenation of the corresponding prochiral ketone, tert-butyl 4-oxoazepane-1-carboxylate. This method offers high enantioselectivity and operational simplicity, making it amenable to both laboratory-scale synthesis and industrial production. The core of this transformation lies in the use of a chiral transition metal catalyst that can effectively differentiate between the two enantiotopic faces of the ketone carbonyl group.

Causality in Catalyst Selection: The Ruthenium-BINAP System

Ruthenium(II) complexes bearing the axially chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have emerged as the catalysts of choice for the asymmetric hydrogenation of a wide array of functionalized ketones. The C₂-symmetric nature of the BINAP ligand creates a well-defined chiral environment around the ruthenium center. This chirality is transferred to the substrate during the catalytic cycle, dictating the stereochemical outcome of the reduction. For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is employed. The mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The steric and electronic interactions between the substrate and the chiral ligand in the transition state favor the delivery of the hydride to one face of the carbonyl, leading to the formation of the desired enantiomer with high fidelity.

Experimental Protocols

Part 1: Synthesis of the Precursor Ketone, tert-Butyl 4-oxoazepane-1-carboxylate

A practical, large-scale synthesis of the starting material has been developed, which involves a ring expansion of a readily available piperidinone derivative.[1]

Workflow for Precursor Synthesis

cluster_0 Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate start tert-Butyl piperid-4-one-1-carboxylate step1 Ring Expansion (Ethyl diazoacetate) start->step1 Safe & Scalable product tert-Butyl 4-oxoazepane-1-carboxylate step1->product cluster_1 Asymmetric Hydrogenation Protocol start tert-Butyl 4-oxoazepane-1-carboxylate hydrogenation Hydrogenation (H₂, Pressure, Temp.) start->hydrogenation catalyst Ru-(R)-BINAP Catalyst (in situ formation) catalyst->hydrogenation workup Work-up & Purification (Filtration, Chromatography) hydrogenation->workup product (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate workup->product cluster_2 Chiral HPLC Analysis sample Synthesized Product hplc Chiral HPLC (CSP, Mobile Phase) sample->hplc chromatogram Chromatogram (Peak Integration) hplc->chromatogram calculation ee Calculation chromatogram->calculation result Enantiomeric Excess (%) calculation->result

Sources

Application

Application Notes and Protocols: Synthesis of Chiral Azepane Derivatives from the Chiral Pool

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a cruc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a crucial structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent three-dimensional architecture provides an excellent framework for exploring chemical space, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to its five- and six-membered counterparts, pyrrolidine and piperidine.[3] The stereochemistry of substituents on the azepane ring is frequently a critical determinant of biological activity. Consequently, the development of robust and stereoselective synthetic routes to enantiomerically pure azepane derivatives is a paramount objective in medicinal chemistry and drug development.

This application note provides a detailed guide to the synthesis of chiral azepane derivatives, with a particular focus on leveraging the "chiral pool" – readily available, inexpensive, and enantiomerically pure natural products such as amino acids and carbohydrates.[4][5][6][7] We will explore key synthetic strategies, provide detailed experimental protocols for selected transformations, and discuss the rationale behind the choice of reagents and reaction conditions.

The Chiral Pool: Nature's Starting Blocks for Asymmetric Synthesis

The use of chiral pool starting materials is a powerful and cost-effective strategy for the synthesis of complex, enantiomerically pure molecules. By starting with a molecule that already possesses the desired stereochemistry, the need for often challenging and expensive asymmetric catalysis or chiral resolution steps can be circumvented. For the synthesis of chiral azepanes, amino acids are particularly valuable starting materials due to the presence of a stereocenter and a nitrogen atom, which can be incorporated into the final azepane ring.

Common Chiral Pool Starting Materials for Azepane Synthesis:

Starting MaterialKey FeaturesCommon Azepane Targets
L-Proline Readily available, inexpensive, five-membered ring provides a template for ring expansion.Substituted azepanes via ring expansion strategies.[8][9]
L-Ornithine Contains a five-carbon backbone and two amino groups, suitable for cyclization.Quaternary azepane amino acids and other functionalized azepanes.[10]
L-Lysine Six-carbon backbone with two amino groups, can be elaborated to form the seven-membered ring.Diamino-functionalized azepanes.
Hydroxyproline Provides an additional functional handle for further diversification.Hydroxylated azepane derivatives.
Carbohydrates Offer multiple stereocenters and functional groups for complex azepane synthesis.[11]Polyhydroxylated azepanes (iminocyclitols).[12][13]

Key Synthetic Strategies for Chiral Azepane Construction

Several powerful synthetic methodologies have been developed for the construction of the seven-membered azepane ring from chiral precursors. The choice of strategy often depends on the desired substitution pattern and the nature of the available starting material.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a highly versatile and reliable method for the formation of a wide range of carbocyclic and heterocyclic rings, including azepanes.[14][15][16] This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular cyclization of a diene precursor.

Causality in RCM-based Azepane Synthesis:

  • Substrate Design: The key to a successful RCM is the design of a suitable acyclic precursor containing two terminal alkenes. The length and flexibility of the tether connecting the two alkenes are critical for efficient cyclization.

  • Catalyst Choice: The selection of the Grubbs' catalyst (first, second, or third generation) can significantly impact the reaction efficiency, functional group tolerance, and E/Z selectivity of the resulting double bond.

  • Reaction Conditions: RCM reactions are often performed at high dilution to favor the intramolecular cyclization over intermolecular polymerization. The choice of solvent and temperature can also influence the reaction outcome.

Experimental Workflow for RCM-based Azepane Synthesis:

RCM_Workflow Start Chiral Amino Acid (e.g., L-Proline) Step1 Functional Group Manipulation & Chain Elongation Start->Step1 Protection, Reduction Step2 Introduction of Terminal Alkenes Step1->Step2 Allylation, etc. Step3 Ring-Closing Metathesis (Grubbs' Catalyst) Step2->Step3 High Dilution Step4 Reduction of Double Bond Step3->Step4 e.g., H₂, Pd/C End Chiral Azepane Derivative Step4->End

Caption: Workflow for RCM-based azepane synthesis.

Ring Expansion of Smaller Heterocycles

Ring expansion strategies provide an elegant approach to azepane synthesis by leveraging the readily available and stereochemically well-defined five- and six-membered heterocyclic starting materials like proline and piperidine derivatives.

Key Ring Expansion Methodologies:

  • Palladium-Catalyzed Rearrangements: Palladium catalysts can mediate the rearrangement of allylic amines, leading to a two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane counterparts.[8] This method is often mild and can proceed with high enantioretention.

  • Dearomative Ring Expansion: A novel strategy involves the photochemical dearomative ring expansion of nitroarenes to access complex azepanes.[3] This method transforms a six-membered aromatic ring into a seven-membered azepane ring in two steps.

  • Intramolecular Nucleophilic Ring Opening: The formation of a bicyclic azetidinium intermediate followed by regioselective ring-opening with a nucleophile can lead to the formation of substituted azepanes.[9]

Logical Relationship in Palladium-Catalyzed Ring Expansion:

Ring_Expansion Start Chiral 2-Alkenyl Pyrrolidine Intermediate1 Palladium-π-allyl Complex Start->Intermediate1 Pd(0) Catalyst Intermediate2 Nucleophilic Attack of Amine Intermediate1->Intermediate2 Intramolecular Product Chiral Azepane Intermediate2->Product Rearrangement

Caption: Key steps in Pd-catalyzed ring expansion.

Reductive Amination

Intramolecular reductive amination is a classical yet highly effective method for the formation of cyclic amines, including azepanes.[17][18] This reaction involves the formation of an imine or enamine intermediate from an amino-aldehyde or amino-ketone precursor, followed by in situ reduction to the corresponding amine.

Causality in Reductive Amination for Azepane Synthesis:

  • Precursor Synthesis: The successful application of this strategy hinges on the efficient synthesis of the linear precursor containing both an amine and a carbonyl group at appropriate positions to favor 7-membered ring formation.

  • Reducing Agent: The choice of reducing agent is crucial for achieving high yields and stereoselectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). Catalytic hydrogenation can also be employed.

  • Stereocontrol: When a new stereocenter is formed during the reduction of the imine intermediate, the stereochemical outcome can be influenced by the existing stereocenters in the molecule (substrate control) or by the use of a chiral catalyst (catalyst control).

Detailed Experimental Protocols

Protocol 1: Synthesis of a Chiral Azepane Derivative via Ring-Closing Metathesis

This protocol describes a general procedure for the synthesis of a protected chiral azepane derivative starting from a commercially available chiral amino alcohol, adapted from established methodologies.[11]

Materials:

  • N-Boc-protected chiral amino diene precursor

  • Grubbs' Second Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with N-Boc-protected chiral amino diene precursor (1.0 eq).

  • Solvent Addition and Degassing: Anhydrous DCM is added to achieve a high dilution (typically 0.001-0.01 M). The solution is degassed by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Grubbs' Second Generation Catalyst (1-5 mol%) is added to the stirred solution under a positive pressure of inert gas.

  • Reaction Monitoring: The reaction mixture is heated to reflux (approx. 40 °C) and the progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired unsaturated azepane derivative.

  • Reduction of the Double Bond (Optional): The resulting unsaturated azepane can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the saturated azepane derivative.

Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be easily monitored by standard analytical techniques. The high dilution condition is a critical parameter to minimize intermolecular side reactions. The choice of a second-generation Grubbs' catalyst provides good functional group tolerance and high catalytic activity.

Protocol 2: Synthesis of a Chiral Azepane via Intramolecular Reductive Amination

This protocol outlines a general procedure for the cyclization of a chiral amino-aldehyde to form an azepane ring.[12][13]

Materials:

  • Chiral amino-aldehyde precursor

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Reaction Mixture: The chiral amino-aldehyde precursor (1.0 eq) is dissolved in anhydrous DCM or DCE in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: A catalytic amount of acetic acid (e.g., 0.1 eq) is added to the solution to facilitate iminium ion formation. Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) is then added portion-wise at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired chiral azepane derivative.

Trustworthiness of the Protocol: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. The reaction is generally high-yielding and the work-up procedure is straightforward. The use of a catalytic amount of acid accelerates the reaction by promoting the formation of the reactive iminium ion intermediate.

Conclusion and Future Perspectives

The synthesis of chiral azepane derivatives from the chiral pool is a well-established and powerful approach in medicinal chemistry. The strategies of ring-closing metathesis, ring expansion, and reductive amination provide a versatile toolkit for accessing a wide array of structurally diverse and stereochemically defined azepanes. As our understanding of the biological importance of these scaffolds continues to grow, the development of even more efficient, stereoselective, and sustainable synthetic methods will remain a key area of research. The continued exploration of novel chiral pool starting materials and the development of new catalytic systems will undoubtedly expand the accessible chemical space of chiral azepanes, paving the way for the discovery of the next generation of innovative therapeutics.

References

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines.Chemical Science (RSC Publishing).
  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.ResearchGate.
  • Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria.RSC Publishing.
  • Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27.ResearchGate.
  • Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Intramolecular reductive aminations for the formation of azepanes.72,73.ResearchGate.
  • Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones.ResearchGate.
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.PMC.
  • Preparation of Optically Active Azepane Scaffolds.ChemistryViews.
  • Transition-metal-free, mild and efficient ring expansion of amino acid derivatives: facile access to densely functionalized azepines.Organic Chemistry Frontiers (RSC Publishing).
  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.ResearchGate.
  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.Source Not Available.
  • Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives.ResearchGate.
  • Optimizing reaction conditions for azepane ring formation.Benchchem.
  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane.Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands.Source Not Available.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.ResearchGate.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.PMC - NIH.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.Semantic Scholar.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.Organic Letters - ACS Publications.
  • Application Notes and Protocols: Stereoselective Synthesis of Azepane-2,4-dione Derivatives.Benchchem.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.PubMed Central.
  • Ring-closing metathesis.Wikipedia.
  • 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives.ResearchGate.
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.Nature Chemistry.
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.PMC - PubMed Central.
  • 2.7 Chiral Pool Synthesis: Starting from Terpenes.ResearchGate.

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Method

Application Notes &amp; Protocols: (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate as a Versatile Chiral Building Block in Drug Discovery

Prepared by: Senior Application Scientist, Gemini Division Introduction: The Strategic Value of the Chiral Azepane Scaffold In the landscape of modern medicinal chemistry, seven-membered heterocyclic scaffolds, particula...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Chiral Azepane Scaffold

In the landscape of modern medicinal chemistry, seven-membered heterocyclic scaffolds, particularly azepanes, have emerged as privileged structures. Their non-planar and conformationally flexible nature provides a unique three-dimensional geometry that allows for novel interactions with biological targets, often leading to improved potency and selectivity.[1] Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, and more than 20 drugs containing this motif have received FDA approval for treating a range of diseases.[2]

This document focuses on (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate , a highly valuable chiral building block for drug discovery and development. Its utility is derived from a combination of key structural features:

  • The Azepane Core: A seven-membered ring that serves as a foundational scaffold for exploring novel chemical space, particularly in the development of agents targeting the central nervous system (CNS).[3]

  • Defined (R)-Stereochemistry: The presence of a fixed chiral center is critical for designing stereospecific interactions with enzymes and receptors, a cornerstone of rational drug design aimed at maximizing efficacy while minimizing off-target effects.[4]

  • Orthogonal Functionality: The molecule possesses two key functional groups with distinct reactivity profiles. The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, rendering it unreactive under many conditions and allowing for selective manipulation of the hydroxyl group. The Boc group can be readily removed later in a synthetic sequence under acidic conditions.

  • Versatile Hydroxyl Group: The secondary alcohol at the C4 position serves as a versatile functional handle for a wide array of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution, enabling the introduction of diverse pharmacophoric elements.

These attributes make (R)-tert-butyl 4-hydroxyazepane-1-carboxylate an ideal starting material for constructing libraries of complex, chiral molecules for screening in drug discovery programs.[5]

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety requirements is paramount for the effective and safe use of this building block in a laboratory setting.

Compound Data
PropertyValueSource
IUPAC Name tert-butyl 4-hydroxyazepane-1-carboxylate[6]
Molecular Formula C₁₁H₂₁NO₃[6]
Molecular Weight 215.29 g/mol [6]
CAS Number 478832-21-2[6]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(CC1)O[6]
Safety and Handling

(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate requires careful handling in a controlled laboratory environment. Users must consult the full Safety Data Sheet (SDS) before use.

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Core Synthetic Applications & Strategic Workflows

The primary value of this building block lies in the selective modification of the C4-hydroxyl group. The Boc-protected nitrogen allows for a wide range of transformations to be performed at the hydroxyl center without interference from the otherwise nucleophilic ring nitrogen.

G A (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate B (R)-tert-Butyl 4-oxoazepane-1-carboxylate A->B Oxidation (Dess-Martin, Swern) C Activated Intermediate (e.g., Tosylate, Mesylate) A->C Activation (TsCl, MsCl) E Azepane Ether / Ester Derivatives A->E Esterification / Etherification (Acyl Chloride, Williamson) D (S)-Substituted Azepane (via SN2 Reaction) C->D Nucleophilic Substitution (Nu-, Inversion of Stereochemistry)

Caption: Key synthetic pathways originating from the title building block.

Oxidation to the Chiral Ketone

Oxidation of the secondary alcohol furnishes (R)-tert-butyl 4-oxoazepane-1-carboxylate. This ketone is a valuable intermediate for introducing diversity via reactions at the carbonyl group, most notably reductive amination, which allows for the installation of a wide variety of amine side chains.

  • Rationale: Standard oxidation conditions such as those developed by Swern or Dess-Martin are effective. The choice of oxidant depends on substrate tolerance and desired scale. The resulting ketone provides an electrophilic handle for C-N bond formation.

Nucleophilic Substitution via Hydroxyl Activation

The most powerful application involves the conversion of the hydroxyl group into a good leaving group, followed by S(N)2 displacement with a nucleophile. This two-step process typically proceeds with a complete inversion of stereochemistry, providing access to the corresponding (S)-configured products.

  • Rationale: The hydroxyl group is a poor leaving group. It must first be activated, commonly by conversion to a sulfonate ester (e.g., tosylate or mesylate). The resulting tosylate is highly susceptible to displacement by a wide range of nucleophiles (azides, amines, thiolates, phenoxides, etc.). This sequence is a robust and predictable method for introducing functionality with stereochemical control. The reaction of an alcohol with p-toluenesulfonyl chloride is a well-established procedure.[8]

G cluster_0 Step 1: Activation cluster_1 Step 2: SN2 Displacement A (R)-Alcohol B (R)-Tosylate A->B TsCl, Pyridine 0°C to RT C (R)-Tosylate D (S)-Azide Product (Inversion) C->D NaN3, DMF Heat

Caption: Workflow for substitution with inversion of stereochemistry.

Detailed Experimental Protocols

The following protocols are representative examples of the synthetic transformations described above.

Protocol 1: Synthesis of (R)-tert-Butyl 4-(tosyloxy)azepane-1-carboxylate

Objective: To activate the hydroxyl group as a tosylate leaving group.

Materials & Reagents:

  • (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (3.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl, 1.5 equiv)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes mixture for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add anhydrous pyridine (3.0 equiv) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.5 equiv). Ensure the internal temperature remains below 5 °C during the addition.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-tert-butyl 4-(tosyloxy)azepane-1-carboxylate.

Protocol 2: Synthesis of (S)-tert-Butyl 4-azidoazepane-1-carboxylate

Objective: To displace the tosylate with azide via an S(N)2 reaction, with inversion of stereochemistry.

Materials & Reagents:

  • (R)-tert-Butyl 4-(tosyloxy)azepane-1-carboxylate (1.0 equiv, from Protocol 1)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Azide (NaN₃, 3.0 equiv)

  • Diethyl Ether

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add (R)-tert-butyl 4-(tosyloxy)azepane-1-carboxylate (1.0 equiv) and sodium azide (3.0 equiv).

  • Add anhydrous DMF (approx. 0.2 M concentration) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC. The product should have a higher Rf than the starting tosylate.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with water (2x) and brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by flash column chromatography (ethyl acetate/hexanes). The resulting (S)-tert-butyl 4-azidoazepane-1-carboxylate can be subsequently reduced (e.g., via hydrogenation) to the corresponding (S)-primary amine.

Conclusion

(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a robust and versatile building block that provides a reliable entry point into the synthesis of novel, chiral azepane derivatives. Its orthogonal protecting group strategy and the adaptable reactivity of its secondary alcohol make it an invaluable tool for medicinal chemists. The synthetic pathways outlined in this guide—oxidation and substitution with stereochemical inversion—enable the systematic exploration of the chemical space around the azepane core, facilitating the generation of compound libraries for hit-to-lead and lead optimization campaigns in drug discovery.

References

  • Zha, G-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Zha, G-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • Sigma-Aldrich. (2025). Safety Data Sheet for tert-Butyl hydroperoxide solution.
  • PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information.
  • Journal of Pharma Insights and Research. (n.d.). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines.
  • Reymond, J-L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health.
  • Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Multiple Sources.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-tert-Butylphenylacetylene.
  • Fisher Scientific. (n.d.). Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate.
  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • UT Southwestern Medical Center. (2017). Researchers Report Chemical Reaction with Potential to Speed Drug Development. Drug Discovery & Development.

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Application

Asymmetric Synthesis of Chiral Azepane Scaffolds: Application Notes and Protocols

Introduction: The Ascendancy of Chiral Azepanes in Modern Drug Discovery The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a critical pharmacophore in medicinal chemistry.[1][2] Its inher...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Chiral Azepanes in Modern Drug Discovery

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a critical pharmacophore in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility allow for novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to their five- and six-membered ring counterparts.[3][4] Consequently, chiral azepane derivatives are found in a growing number of FDA-approved drugs and clinical candidates for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][5]

The stereochemistry of these molecules is paramount, as different enantiomers frequently exhibit distinct biological activities and metabolic fates. Therefore, the development of robust and efficient methods for the asymmetric synthesis of chiral azepanes is a topic of significant interest for researchers, scientists, and drug development professionals.[6] This guide provides an in-depth exploration of key modern strategies for constructing these valuable scaffolds, complete with detailed, field-proven protocols and expert insights into the causality behind experimental choices.

Strategic Approaches to Chiral Azepane Synthesis

The construction of the seven-membered azepane ring presents unique synthetic challenges due to less favorable ring-closing kinetics and thermodynamics compared to smaller rings.[7] However, several powerful strategies have emerged to overcome these hurdles and provide access to enantiomerically enriched azepanes. This guide will focus on three principal and highly effective approaches:

  • Biocatalysis using Imine Reductases (IREDs): A green and highly selective method that utilizes enzymes for the asymmetric reduction of cyclic imines.

  • Catalytic Asymmetric Synthesis of Annulated Azepanes: A powerful two-step sequence involving ruthenium-catalyzed olefin cross-metathesis and palladium-catalyzed asymmetric hydrogenation.

  • Chiral Pool Synthesis: A classic and reliable strategy that leverages naturally occurring chiral molecules, such as amino acids, as starting materials.

Each of these methodologies will be discussed in detail, with a focus on the underlying principles, practical considerations, and step-by-step protocols.

Strategy 1: Biocatalytic Asymmetric Synthesis of 1,4-Diazepanes using Imine Reductases

Expertise & Experience: The Power of Enzymatic Precision

Biocatalysis has emerged as a transformative technology in pharmaceutical synthesis, offering unparalleled selectivity under mild, environmentally benign conditions.[] Imine reductases (IREDs) are a class of NADPH-dependent enzymes that catalyze the asymmetric reduction of C=N bonds to form chiral amines with exceptional enantioselectivity.[4][9] For the synthesis of chiral 1,4-diazepanes, an intramolecular reductive amination of an amino ketone precursor is employed. This substrate cyclizes in situ to a transient cyclic imine, which is then stereoselectively reduced by the IRED.[7][10] The choice of the specific IRED is critical, as enantiocomplementary enzymes can provide access to either the (R)- or (S)-enantiomer of the desired product.[11][12]

Mechanism of IRED-Catalyzed Intramolecular Reductive Amination

The catalytic cycle of an IRED involves the binding of the NADPH cofactor, followed by the substrate. The enzyme's chiral active site orients the cyclic imine intermediate for a stereospecific hydride transfer from NADPH to the imine carbon, establishing the chiral center.[1][13] The resulting chiral amine then dissociates, and the oxidized NADP+ is released, completing the cycle.

IRED_Mechanism cluster_0 IRED Catalytic Cycle E_NADPH IRED-NADPH E_NADPH_Substrate IRED-NADPH-Imine E_NADPH->E_NADPH_Substrate Imine Binding E_NADP_Product IRED-NADP+-Amine E_NADPH_Substrate->E_NADP_Product Hydride Transfer E Free IRED E_NADP_Product->E Product Release ChiralAzepane Chiral Azepane E_NADP_Product->ChiralAzepane Product E->E_NADPH NADPH Binding AminoKetone Amino Ketone CyclicImine Cyclic Imine AminoKetone->CyclicImine Intramolecular Cyclization (in situ) CyclicImine->E_NADPH_Substrate Substrate for IRED

Caption: IRED-catalyzed intramolecular reductive amination.

Data Presentation: Performance of Imine Reductases in 1,4-Diazepane Synthesis

The following table summarizes the performance of various IREDs in the synthesis of a chiral 1,4-diazepane intermediate, highlighting the potential for achieving high enantiomeric excess and the impact of enzyme engineering.[7][14][15]

EnzymeOriginProduct EnantiomerCatalytic Efficiency (s⁻¹mM⁻¹)Enantiomeric Excess (ee%)
IR1 Leishmania major(R)0.027>99
IR25 Micromonospora echinaurantiaca(S)0.962>99
IR1-Y194F/D232H Mutant(R)1.647 (61-fold increase)>99
Experimental Protocol: IRED-Catalyzed Synthesis of a Chiral 1,4-Diazepane

This protocol is a representative example for the synthesis of a chiral 1,4-diazepane using a whole-cell biocatalyst expressing an imine reductase.

Materials:

  • Amino ketone substrate

  • Lyophilized E. coli cells containing the desired IRED (R- or S-selective)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • NADP+

  • D-Glucose

  • Potassium phosphate buffer (1 M, pH 7.5)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 7.5).

  • Add D-glucose (1.2 equivalents) and NADP+ (0.01 equivalents).

  • Add the amino ketone substrate to a final concentration of 10-50 mM.

  • Add glucose dehydrogenase (GDH) to a final concentration of 1-2 mg/mL.

  • Initiate the reaction by adding the lyophilized E. coli cells containing the IRED to a final concentration of 10-50 mg/mL.

  • Reaction Conditions: Seal the vessel and incubate the reaction mixture at 30-37 °C with gentle agitation (e.g., 150-200 rpm) for 24-48 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS to determine the conversion of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 1 volume).

  • Combine the organic layers and wash with brine (1 x 0.5 volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral 1,4-diazepane.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral 1,4-diazepane.

  • Characterization: Confirm the structure and determine the enantiomeric excess of the purified product using chiral HPLC or SFC.[][16][17][18]

Strategy 2: Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds

Expertise & Experience: A Powerful Two-Step Catalytic Sequence

This strategy provides efficient access to optically active annulated azepane scaffolds from cyclic α-allyl-β-oxoesters in just two steps.[19][20] The first step is a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed dihydrogenation that accomplishes three transformations in one pot: hydrogenation of the C=C double bond and the C≡N triple bond, and a final reductive amination to form the azepane ring.[19][21] This approach is notable for its efficiency and the high stereoselectivity of the final ring-closing step.

Logical Workflow for the Synthesis of [b]-Annulated Azepanes

Annulated_Azepane_Workflow Start α-Allyl-β-oxoester Step1 Ru-Catalyzed Olefin Cross-Metathesis Start->Step1 Intermediate Unsaturated Oxonitrile Step1->Intermediate with Acrylonitrile Step2 Pd-Catalyzed Dihydrogenation & Reductive Amination Intermediate->Step2 H2, Pd/C Product [b]-Annulated Azepane Step2->Product

Caption: Workflow for annulated azepane synthesis.

Mechanism of Key Steps
  • Olefin Cross-Metathesis: The widely accepted Chauvin mechanism involves the formation of a metallacyclobutane intermediate between the ruthenium catalyst and an alkene. This intermediate then undergoes cycloreversion to generate new alkene products and regenerate the catalyst.[2][3][11][12][22]

  • Palladium-Catalyzed Reductive Amination: The reaction proceeds through the hydrogenation of the nitrile to a primary amine, which then undergoes intramolecular condensation with the ketone to form a cyclic iminium ion. This intermediate is then hydrogenated on the palladium surface to yield the final azepane ring.[23][24]

Data Presentation: Yields and Enantiomeric Excess for Annulated Azepanes

This table showcases the effectiveness of this two-step synthesis for various ring sizes of the starting β-oxoester.[19][20][25]

Starting Ring SizeOlefin Metathesis Yield (%)Dihydrogenation/Cyclization Yield (%)Final Product ee (%)
5867798
6 (benzo-fused)874997
7855798
Experimental Protocol: Synthesis of a [b]-Annulated Azepane

This protocol is based on the work of Christoffers and colleagues.[19][20]

Part A: Ruthenium-Catalyzed Olefin Cross-Metathesis

Materials:

  • Optically active cyclic α-allyl-β-oxoester

  • Acrylonitrile

  • Hoveyda-Grubbs 2nd generation catalyst (HG-II)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the α-allyl-β-oxoester (1.0 equiv) in anhydrous toluene (to a concentration of 0.05 M).

  • Add acrylonitrile (1.5 equiv) and the Hoveyda-Grubbs 2nd generation catalyst (1 mol%).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 18 hours.

  • After 18 hours, add an additional portion of acrylonitrile (2.5 equiv) and HG-II catalyst (1 mol%). Continue stirring at 90 °C for another 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the unsaturated oxonitrile.

Part B: Palladium-Catalyzed Dihydrogenation and Reductive Amination

Materials:

  • Unsaturated oxonitrile from Part A

  • Palladium on carbon (10% w/w)

  • Acetic acid

  • Methanol

Procedure:

  • Reaction Setup: In a high-pressure reactor (e.g., a Büchi miniclave), dissolve the unsaturated oxonitrile (1.0 equiv) in methanol.

  • Add acetic acid (5.0 equiv) and palladium on carbon (10% by weight of the substrate).

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to 11 bar. Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure [b]-annulated azepane.

Strategy 3: Chiral Pool Synthesis of Azepanes from Amino Acids

Expertise & Experience: Leveraging Nature's Chirality

Chiral pool synthesis is a robust and time-honored strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[26] Amino acids are particularly valuable building blocks for this approach due to their inherent chirality and the presence of both amino and carboxylic acid functional groups, which can be elaborated into a variety of structures.[14] For the synthesis of chiral azepanes, amino acids such as ornithine can be employed, where the side-chain amino group and the α-amino group are incorporated into the seven-membered ring.[9][27]

Logical Workflow for Chiral Pool Synthesis of an Azepane from Ornithine

Chiral_Pool_Workflow Ornithine Ornithine Derivative Protection Protection & Activation Ornithine->Protection Intermediate1 Functionalized Precursor Protection->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Protected Azepane Cyclization->Intermediate2 Deprotection Deprotection Intermediate2->Deprotection Product Chiral Azepane Deprotection->Product

Caption: Chiral pool synthesis workflow from ornithine.

Experimental Protocol: Synthesis of a Chiral 2-Oxoazepane Amino Acid from an Ornithine Derivative

This protocol is based on a stereoselective synthesis of a quaternary azepane amino acid.[9][27]

Materials:

  • N-Boc-N-δ-Cbz-L-ornithine methyl ester

  • 2-Chloropropionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acylation: Dissolve N-Boc-N-δ-Cbz-L-ornithine methyl ester (1.0 equiv) in DCM at 0 °C. Add triethylamine (1.2 equiv) followed by the dropwise addition of 2-chloropropionyl chloride (1.1 equiv). Stir the reaction at room temperature for 4 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude chloropropionyl derivative.

  • Intramolecular Cyclization: To a suspension of sodium hydride (1.5 equiv) in anhydrous THF at 0 °C, add a solution of the crude chloropropionyl derivative in anhydrous THF dropwise. Stir the mixture at room temperature overnight.

  • Quenching and Extraction: Carefully quench the reaction with water at 0 °C. Extract the mixture with ethyl acetate.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the protected β-lactam intermediate.

  • Deprotection and Ring Expansion: The deprotection of the ornithine side chain (e.g., hydrogenolysis of the Cbz group) leads to a spontaneous intramolecular ring-opening of the β-lactam to form the desired 2-oxoazepane amino acid derivative.

Troubleshooting and Practical Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Cyclization - Competing intermolecular reactions (polymerization).- Unfavorable reaction kinetics.- Perform the reaction under high dilution conditions.- Optimize temperature and reaction time.- Screen different catalysts or reagents.[7]
Poor Diastereoselectivity - Inappropriate catalyst or chiral auxiliary.- Non-optimal reaction temperature or solvent.- Screen a range of catalysts and chiral ligands.- Vary the reaction temperature; lower temperatures often improve selectivity.- Screen different solvents, as they can influence the transition state geometry.[28]
Incomplete Reaction - Catalyst deactivation.- Insufficient reaction time or temperature.- Use a higher catalyst loading or add a second portion of the catalyst during the reaction.- Increase the reaction time and/or temperature.- Ensure all reagents and solvents are pure and anhydrous where necessary.
Difficulty in Purification - Similar polarity of product and byproducts.- Product instability on silica gel.- Utilize alternative purification techniques such as preparative HPLC or SFC.[29][30]- Consider derivatization of the product to alter its polarity before chromatography.- Use a different stationary phase (e.g., alumina) for column chromatography.

Conclusion

The asymmetric synthesis of chiral azepane scaffolds is a dynamic and evolving field, driven by the increasing importance of these structures in drug discovery. The strategies outlined in this guide—biocatalysis, transition-metal catalysis, and chiral pool synthesis—represent powerful and versatile tools for accessing these valuable molecules. By understanding the underlying principles of each method and following well-defined protocols, researchers can confidently and efficiently construct a wide array of enantiomerically pure azepane derivatives, thereby accelerating the discovery of new and improved therapeutics. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis.

References

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 2018. [Link]

  • Azepines, Chemistry, Synthesis and Reactions. STM Journals.
  • Olefin Cross Metathesis. University of Illinois Urbana-Champaign.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 2025.
  • Azepane Synthesis Technical Support Center: Diastereoselectivity Troubleshooting. BenchChem.
  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing, 2022.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019. [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 2020. [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • Preparation of Optically Active Azepane Scaffolds. ChemistryViews, 2023. [Link]

  • Application Notes and Protocols for Biocatalytic Synthesis of Chiral 1,4-Diazepanes using Imine Reductases. BenchChem.
  • Biocatalytic Access to Chiral Benzazepines Using Imine Reductases.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2023.
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amin
  • Imine Reductases and Reductive Aminases in Organic Synthesis.
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. National Institutes of Health, 2023. [Link]

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Wiley Online Library.
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • A Modified Palladium-Catalyzed Reductive Amination Procedure.
  • Technical Support Center: Chiral Separation of 2-(5-Fluoro-2-methoxyphenyl)azepane Enantiomers. BenchChem.
  • Commercially available drugs contain azepine derivatives.
  • Double Palladium-Catalyzed Synthesis of Azepines.
  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. ScienceDirect.
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. National Institutes of Health, 2023. [Link]

  • (PDF) Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds.
  • Chiral and Achiral Compounds Purific
  • Chiral HPLC Separ
  • Creativity from the Chiral Pool: Amino Acids.
  • Ruthenium‐Catalyzed Olefin Metathesis.
  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. National Institutes of Health, 2022. [Link]

  • Ruthenium Metathesis: A Key Step To Access a New Cyclic Tetrasubstituted Olefin Pl
  • Recent Advances in Separation and Analysis of Chiral Compounds.

Sources

Method

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on N-Boc-4-hydroxyazepane

Introduction: The Strategic Importance of N-Boc-4-hydroxyazepane in Medicinal Chemistry N-Boc-4-hydroxyazepane is a pivotal heterocyclic building block in contemporary drug discovery. Its seven-membered azepane core is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Boc-4-hydroxyazepane in Medicinal Chemistry

N-Boc-4-hydroxyazepane is a pivotal heterocyclic building block in contemporary drug discovery. Its seven-membered azepane core is a recurring motif in a multitude of biologically active compounds, offering a flexible and three-dimensional scaffold that can effectively probe the binding pockets of therapeutic targets. The secondary hydroxyl group at the 4-position presents a strategic handle for synthetic diversification, allowing for the introduction of a wide array of functional groups through derivatization. This chemical modification is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles.

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for regioselective derivatization of the hydroxyl group. By masking the nucleophilicity of the secondary amine, the Boc group directs synthetic transformations to the hydroxyl functionality. Furthermore, the Boc group is renowned for its stability under a range of reaction conditions, yet it can be readily removed under acidic conditions, providing an orthogonal protecting group strategy for multi-step syntheses.

This comprehensive guide provides detailed application notes and protocols for the most common and effective methods for derivatizing the hydroxyl group of N-Boc-4-hydroxyazepane: etherification, esterification, and the Mitsunobu reaction. Each section is designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and practical considerations, empowering researchers to confidently and successfully modify this versatile scaffold.

I. Etherification: Expanding the Chemical Space through O-Alkylation

The formation of an ether linkage is a powerful strategy to introduce diverse alkyl and aryl substituents, thereby modulating the steric and electronic properties of the parent molecule. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.

A. Williamson Ether Synthesis: A Robust Approach to O-Alkylation

The Williamson ether synthesis proceeds via an SN2 mechanism, wherein a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.[1]

Mechanism Overview:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of N-Boc-4-hydroxyazepane, forming a potent nucleophilic alkoxide.

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of an alkyl halide (or sulfonate), leading to the formation of the ether bond and a salt byproduct.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start N-Boc-4-hydroxyazepane Alkoxide Alkoxide Intermediate Start->Alkoxide 1. Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Alkyl_Halide Alkyl Halide (R-X) Ether N-Boc-4-alkoxyazepane Alkoxide->Ether 2. SN2 Attack Alkyl_Halide->Ether Workup Aqueous Workup Ether->Workup 3. Quenching Product Purified Product Workup->Product 4. Purification

Caption: Workflow for the Williamson ether synthesis of N-Boc-4-alkoxyazepane.

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the O-alkylation of N-Boc-4-hydroxyazepane with a generic alkyl halide.

Materials:

  • N-Boc-4-hydroxyazepane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N-Boc-4-hydroxyazepane (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2-1.5 eq) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care in a fume hood.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. The reaction mixture may become a slurry.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.5 eq) dropwise via the dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-4-alkoxyazepane.

Table 1: Representative Reagents and Conditions for Williamson Ether Synthesis

Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time
Methyl IodideNaHTHF0 to rt2-4 h
Ethyl BromideNaHDMFrt4-8 h
Benzyl BromideNaHTHF0 to rt3-6 h
Allyl BromideKHMDSTHF-78 to rt1-3 h

Expert Insights:

  • Choice of Base: Sodium hydride is a common and effective base for deprotonating secondary alcohols. For more sterically hindered or less reactive systems, stronger bases like potassium hexamethyldisazide (KHMDS) or lithium diisopropylamide (LDA) can be employed at low temperatures.

  • Solvent Selection: DMF is a polar aprotic solvent that can accelerate SN2 reactions. However, it can be difficult to remove during workup. THF is a good alternative, although reactions may be slower.

  • N-Boc Stability: The Boc group is generally stable under the basic conditions of the Williamson ether synthesis.[2] However, prolonged exposure to strong bases at elevated temperatures should be avoided to prevent potential side reactions.

II. Esterification: Crafting Bioisosteres and Prodrugs

Esterification of the hydroxyl group of N-Boc-4-hydroxyazepane is a versatile method for introducing a wide range of acyl groups. This can be used to prepare prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent molecule, or to create bioisosteres of other functional groups.

A. Steglich Esterification: Mild and Efficient Acylation

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3]

Mechanism Overview:

  • Activation of Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to Catalyst: DMAP attacks the O-acylisourea, forming an even more reactive N-acylpyridinium species and releasing the dicyclohexylurea (DCU) byproduct.

  • Nucleophilic Attack by Alcohol: The hydroxyl group of N-Boc-4-hydroxyazepane attacks the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.

Diagram: Steglich Esterification Workflow

Steglich_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea 1. Activation DCC_EDC DCC or EDC DCC_EDC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium 2. Acyl Transfer DMAP DMAP (catalyst) DMAP->N_Acylpyridinium Ester N-Boc-4-acyloxyazepane N_Acylpyridinium->Ester 3. Nucleophilic Attack Hydroxyazepane N-Boc-4-hydroxyazepane Hydroxyazepane->Ester Workup Filtration & Workup Ester->Workup 4. Purification Product Purified Ester Workup->Product

Caption: Workflow for the Steglich esterification of N-Boc-4-hydroxyazepane.

Protocol 2: General Procedure for Steglich Esterification

This protocol provides a general method for the esterification of N-Boc-4-hydroxyazepane with a carboxylic acid.

Materials:

  • N-Boc-4-hydroxyazepane

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or THF

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the carboxylic acid (1.2 eq), N-Boc-4-hydroxyazepane (1.0 eq), and DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM to a concentration of approximately 0.1-0.5 M.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.2 eq) or EDC (1.2 eq) in one portion. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup (DCC): If DCC was used, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-acyloxyazepane.

B. Acylation with Acid Chlorides and Anhydrides

A more traditional and often faster method for esterification involves the use of activated carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a base.

Protocol 3: Acylation with an Acid Chloride

Materials:

  • N-Boc-4-hydroxyazepane

  • Acid chloride

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-hydroxyazepane (1.0 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Acid Chloride Addition: Cool the solution to 0 °C. Add the acid chloride (1.1-1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Comparison of Esterification Methods

MethodActivating AgentCatalystByproductsKey AdvantagesKey Considerations
Steglich DCC or EDCDMAPDCU or EDUMild conditions, high yieldsDCU removal can be tedious
Acid Chloride Thionyl Chloride (to make acid chloride)Pyridine or TEAHCl, Pyridinium saltsFast, high yieldingAcid chloride may be unstable
Acid Anhydride (Carboxylic acid)DMAPCarboxylic acidMilder than acid chloridesLimited availability of anhydrides

Expert Insights:

  • Racemization: For chiral carboxylic acids, the Steglich esterification is generally preferred as it minimizes the risk of racemization at the α-carbon.

  • N-Boc Stability: The Boc group is stable to the neutral and basic conditions employed in these esterification methods.[2] However, care should be taken during the acidic workup to avoid premature deprotection. A brief wash with dilute acid is generally well-tolerated.

  • Safety: Acid chlorides can be corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment.

III. The Mitsunobu Reaction: Stereochemical Inversion and Functional Group Interconversion

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry at the alcohol carbon.[4] This makes it particularly valuable in stereoselective synthesis.

Mechanism Overview:

  • Phosphonium Salt Formation: Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a betaine, which then protonates the nucleophile.

  • Alkoxyphosphonium Salt Formation: The alcohol attacks the activated phosphonium species, forming an alkoxyphosphonium salt, a very good leaving group.

  • SN2 Displacement: The conjugate base of the nucleophile displaces the triphenylphosphine oxide leaving group in an SN2 fashion, resulting in the desired product with inverted stereochemistry.

Diagram: Mitsunobu Reaction Workflow

Mitsunobu_Reaction Hydroxyazepane N-Boc-4-hydroxyazepane Alkoxyphosphonium Alkoxyphosphonium Intermediate Hydroxyazepane->Alkoxyphosphonium 1. Activation PPh3_DEAD PPh3 + DEAD/DIAD PPh3_DEAD->Alkoxyphosphonium Nucleophile Nucleophile (Nu-H) Product Derivatized Product (Inverted) Nucleophile->Product 2. SN2 Displacement Alkoxyphosphonium->Product Byproducts Ph3P=O + Reduced Azodicarboxylate Alkoxyphosphonium->Byproducts Purification Chromatographic Purification Product->Purification Byproducts->Purification

Caption: Workflow of the Mitsunobu reaction on N-Boc-4-hydroxyazepane.

Protocol 4: General Procedure for the Mitsunobu Reaction

This protocol describes a general procedure for the Mitsunobu reaction on N-Boc-4-hydroxyazepane using a carboxylic acid as the nucleophile to form an ester with inverted stereochemistry.

Materials:

  • N-Boc-4-hydroxyazepane

  • Carboxylic acid (or other suitable nucleophile, e.g., a phenol or phthalimide)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxyazepane (1.0 eq), the carboxylic acid (1.2-1.5 eq), and triphenylphosphine (1.2-1.5 eq).

  • Solvent Addition: Dissolve the solids in anhydrous THF to a concentration of 0.1-0.5 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.2-1.5 eq) dropwise over 20-30 minutes. The reaction is often accompanied by a color change (e.g., from colorless to yellow). Caution: DEAD and DIAD are potentially explosive and should be handled with care.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the presence of triphenylphosphine oxide and the reduced azodicarboxylate byproduct. Direct purification by flash column chromatography is often effective. In some cases, precipitation of the byproducts from a non-polar solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) prior to chromatography can be beneficial.

Table 3: Common Nucleophiles and Products in the Mitsunobu Reaction

Nucleophile (Nu-H)ProductFunctional Group Transformation
Carboxylic AcidEsterAlcohol to Ester (inversion)
PhenolAryl EtherAlcohol to Aryl Ether (inversion)
PhthalimideN-Alkyl PhthalimideAlcohol to Amine (via phthalimide)
Hydrazoic Acid (HN₃)AzideAlcohol to Azide (inversion)

Expert Insights:

  • Stereochemistry: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry, which is a significant advantage for controlling the 3D structure of the final product.[4]

  • Substrate Scope: The reaction is generally applicable to primary and secondary alcohols. N-Boc-4-hydroxyazepane, being a secondary alcohol, is a suitable substrate. For sterically hindered alcohols, using more reactive reagents or higher temperatures may be necessary.

  • Byproduct Removal: The removal of triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct is a common challenge. Strategies include chromatography, crystallization, or the use of polymer-supported reagents.

  • N-Boc Stability: The Boc group is stable under the neutral conditions of the Mitsunobu reaction.

IV. Troubleshooting and Practical Considerations

IssuePossible CauseSuggested Solution
Low Yield in Williamson Ether Synthesis Incomplete deprotonation.Use a stronger base (e.g., KHMDS) or increase the amount of NaH. Ensure anhydrous conditions.
Low reactivity of the alkyl halide.Use a more reactive halide (I > Br > Cl) or a sulfonate (e.g., tosylate, mesylate). Increase the reaction temperature.
Side Reactions in Steglich Esterification Formation of N-acylurea.Ensure the reaction is run at or below room temperature. Use a stoichiometric amount of DMAP.
Incomplete Reaction in Mitsunobu Steric hindrance.Increase the reaction temperature or use a more reactive phosphine (e.g., tributylphosphine).
Nucleophile is not acidic enough (pKa > 15).This is a limitation of the standard Mitsunobu reaction. Consider alternative methods.
Difficulty in Purifying Mitsunobu Products Co-elution of byproducts.Use a polymer-supported triphenylphosphine. Triturate the crude product with a non-polar solvent to precipitate the byproducts.

V. Conclusion

The derivatization of the hydroxyl group on N-Boc-4-hydroxyazepane is a critical step in the synthesis of novel chemical entities for drug discovery. The choice of method—Williamson ether synthesis for robust O-alkylation, Steglich esterification for mild acylation, or the Mitsunobu reaction for stereoinvertive functionalization—will depend on the desired final product and the specific requirements of the synthetic route. By understanding the mechanisms, optimizing the reaction conditions, and being aware of potential challenges, researchers can effectively leverage this versatile scaffold to generate libraries of compounds for biological evaluation. The protocols and insights provided herein serve as a comprehensive guide to facilitate these important synthetic transformations.

VI. References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Wikipedia contributors. (2023, December 19). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, November 26). Steglich esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Saleem, R., & Taha, M. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(9), 2648. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Dembinski, R. (2009). Recent Advances in the Mitsunobu Reaction: Modifications and Applications. European Journal of Organic Chemistry, 2009(17), 2763-2790. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

Sources

Application

Application Notes &amp; Protocols: Ring Expansion Strategies for Azepane Synthesis

Introduction The seven-membered azepane ring system is a crucial structural motif in medicinal chemistry and drug discovery. Its conformational flexibility and three-dimensional character provide a unique scaffold for in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The seven-membered azepane ring system is a crucial structural motif in medicinal chemistry and drug discovery. Its conformational flexibility and three-dimensional character provide a unique scaffold for interacting with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles. However, compared to their five- and six-membered counterparts (pyrrolidines and piperidines), the synthesis of azepanes presents significant challenges due to less favorable cyclization kinetics and thermodynamics.[1][2][3] Ring expansion strategies, which leverage the stability of smaller, more readily available cyclic precursors, offer a powerful and versatile approach to overcome these synthetic hurdles.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key ring expansion methodologies for azepane synthesis. We will delve into the mechanistic underpinnings of classical and modern techniques, provide field-proven insights into experimental choices, and present detailed, step-by-step protocols for their practical implementation.

Classical Ring Expansion Methodologies

The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of organic synthesis, providing a reliable pathway for the conversion of a cyclic ketoxime into a lactam, a direct precursor to the azepane core.[3][4] The reaction is typically catalyzed by strong Brønsted or Lewis acids and proceeds through the migration of the group anti-periplanar to the oxime's hydroxyl group.[5][6]

Mechanism & Scientific Rationale:

The reaction is initiated by the activation of the oxime's hydroxyl group, converting it into a good leaving group. This is commonly achieved through protonation in the presence of a strong acid like sulfuric acid or polyphosphoric acid.[4][7] The subsequent[1][8]-shift of the alkyl group anti to the leaving group occurs in a concerted fashion with the expulsion of water, forming a nitrilium ion intermediate.[5] This intermediate is then trapped by water, which, after tautomerization, yields the thermodynamically stable amide (lactam).[7] The stereospecificity of the migration is a key feature of this reaction.[5]

Diagram: Beckmann Rearrangement Mechanism

Beckmann_Rearrangement cluster_reactants Step 1: Oxime Formation & Protonation cluster_rearrangement Step 2: Rearrangement & Water Trapping cluster_product Step 3: Tautomerization to Product Cyclohexanone Cyclohexanone Oxime Cyclohexanone Oxime Cyclohexanone->Oxime H₂NOH ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime H⁺ Nitrilium Nitrilium Ion ProtonatedOxime->Nitrilium [1,2]-shift -H₂O ImidicAcid Imidic Acid Tautomer Nitrilium->ImidicAcid +H₂O Caprolactam ε-Caprolactam ImidicAcid->Caprolactam Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocol: Synthesis of ε-Caprolactam [3][4]

  • Materials:

    • Cyclohexanone oxime (1.0 equiv)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Crushed Ice

    • Ammonium Hydroxide solution

    • Ethyl Acetate

  • Procedure:

    • To a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.

    • While maintaining the low temperature, add cyclohexanone oxime portion-wise to the stirred sulfuric acid.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-120 °C for 15-30 minutes.

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of ammonium hydroxide solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield crude ε-caprolactam, which can be further purified by recrystallization or distillation.

Data Summary: Beckmann Rearrangement Variants

PrecursorCatalyst/ReagentProductYield (%)Reference
Cyclohexanone oximeH₂SO₄ε-Caprolactam>90[4]
Cyclododecanone oximeCyanuric chloride, ZnCl₂LaurolactamHigh[4]
Substituted KetoximesTriphosphazeneSubstituted LactamsGood to Excellent[6]
Various KetoximesDichloroimidazolidinedioneAmides/LactamsGood[6]
The Schmidt Reaction

The Schmidt reaction provides another classical route to azepanes by reacting a ketone (e.g., cyclohexanone) or a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid.[9] This reaction is mechanistically related to the Curtius and Beckmann rearrangements.[9]

Mechanism & Scientific Rationale:

When a ketone is used, the reaction begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the azide ion to form an azidohydrin intermediate.[9] Subsequent dehydration leads to a diazoiminium ion. The key ring-expanding step involves the migration of one of the alkyl groups to the electron-deficient nitrogen with the concomitant expulsion of dinitrogen gas, similar to the Beckmann rearrangement.[9] The resulting nitrilium ion is then hydrolyzed to furnish the lactam. The choice of which alkyl group migrates is determined by steric and electronic factors.

Diagram: Schmidt Reaction of a Ketone

Schmidt_Reaction cluster_activation Step 1: Activation & Azide Addition cluster_rearrangement Step 2: Rearrangement cluster_hydrolysis Step 3: Hydrolysis to Product Ketone Cyclohexanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone H⁺ Azidohydrin Azidohydrin Intermediate ProtonatedKetone->Azidohydrin HN₃ Diazoiminium Diazoiminium Ion Azidohydrin->Diazoiminium -H₂O Nitrilium Nitrilium Ion Diazoiminium->Nitrilium Rearrangement -N₂ Product ε-Caprolactam Nitrilium->Product +H₂O

Caption: Mechanism of the Schmidt Reaction on a ketone.

Experimental Protocol: Intramolecular Schmidt Reaction for a Fused Azepinone [10]

  • Materials:

    • δ-Azido ketone (1.0 equiv)

    • Trifluoroacetic acid (TFA) or H₂SO₄

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the δ-azido ketone in CH₂Cl₂ in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (or concentrated H₂SO₄) to the stirred solution.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a stirred, ice-cold saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Schmidt Reaction Applications

SubstrateAzide SourceAcid CatalystProductYield (%)Reference
BenzophenoneHydrazoic AcidH₂SO₄Benzanilide-[9]
Tetrahydro-benzopyranonesTMS-azide/NaN₃H₂SO₄Pyrano-azepines78-99[11]
Symmetrical CyclohexanonesChiral hydroxyalkyl azidesTiCl₄Chiral Caprolactamsup to 98:2 selectivity[12]
δ-Azido ketonesIntramolecularH₂SO₄/TFABicyclic LactamsGood[10]
Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement (TDR) is a reliable method for the one-carbon ring expansion of cyclic systems, particularly for the synthesis of five-, six-, and seven-membered rings.[13] The reaction transforms a 1-aminomethyl-cycloalkanol into an expanded cycloketone upon treatment with nitrous acid.[13]

Mechanism & Scientific Rationale:

The reaction is initiated by the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and an acid) to form a diazonium salt.[13][14] This diazonium group is an excellent leaving group, and its departure as N₂ gas generates a primary carbocation.[13] A subsequent, highly favorable[1][8]-alkyl shift from the adjacent quaternary carbon expands the ring and forms a more stable, protonated ketone (an oxonium ion), which is then deprotonated to yield the final ring-expanded ketone.[13] This ketone can be further functionalized or reduced to access the azepane scaffold.

Diagram: Tiffeneau-Demjanov Rearrangement Workflow

TDR_Workflow Start 1-Aminomethyl- cyclohexanol Diazotization Diazotization (NaNO₂, H⁺) Start->Diazotization Rearrangement Ring Expansion (-N₂, -H⁺) Diazotization->Rearrangement Product Cycloheptanone Rearrangement->Product FurtherSteps Further Functionalization (e.g., Reductive Amination) Product->FurtherSteps Azepane Azepane Derivative FurtherSteps->Azepane

Caption: Workflow for azepane synthesis via TDR.

Experimental Protocol: One-Carbon Ring Expansion of a Cyclohexanol Derivative [13][15]

  • Materials:

    • 1-(Aminomethyl)cyclohexanol (1.0 equiv)

    • Sodium Nitrite (NaNO₂) (1.1 equiv)

    • Acetic Acid

    • Water

    • Diethyl Ether

  • Procedure:

    • Dissolve 1-(aminomethyl)cyclohexanol in an aqueous acetic acid solution in a flask cooled to 0 °C.

    • Slowly add a solution of sodium nitrite in water dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction for the cessation of gas evolution.

    • Extract the reaction mixture with diethyl ether (3 x 30 mL).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation.

    • Purify the resulting cycloheptanone by distillation or column chromatography.

Modern Ring Expansion Strategies

Transition-Metal-Catalyzed Ring Expansions

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed methods for ring expansion.[16] Catalysts based on rhodium, palladium, and copper can mediate complex transformations, often with high selectivity and functional group tolerance.[16][17]

Key Approaches & Scientific Rationale:

  • Rhodium-Catalyzed C-H Amination/Insertion: This strategy often involves the generation of a rhodium-nitrenoid intermediate from a suitable precursor, such as a sulfamate ester.[18] This reactive species can then undergo an intramolecular C-H insertion into a C-H bond of the tethered alkyl chain, leading to the formation of a new heterocyclic ring.[18] The choice of rhodium catalyst, particularly dirhodium complexes like Rh₂(esp)₂, is critical for achieving high yields and selectivities.[18]

  • Copper-Catalyzed Tandem Reactions: Domino processes involving copper catalysis can efficiently construct medium-sized rings.[17][19] For instance, a Cu-catalyzed coupling of a β-lactam with an aryl halide containing a pendant nucleophile can be followed by an intramolecular ring-expansion, providing access to benzofused azepane derivatives.[17][19]

  • Carbonylative Ring Expansion: Rhodium catalysts can mediate the insertion of carbon monoxide into strained ring systems, such as aminocyclopropanes, to form larger, nitrogen-containing rings.

Diagram: Rhodium-Catalyzed C-H Amination

Rh_CH_Amination Substrate Alkyl Sulfamate Ester Nitrenoid Rh-Nitrenoid Intermediate Substrate->Nitrenoid + [Rh₂(L)₄] - N₂ Catalyst [Rh₂(L)₄] CH_Insertion Intramolecular C-H Insertion Nitrenoid->CH_Insertion Product Fused Azepane Scaffold (1,2,3-Oxathiazinane-2,2-dioxide) CH_Insertion->Product

Caption: Rhodium-catalyzed C-H amination for heterocycle synthesis.

Photochemical & Radical Ring Expansions

Photochemical and radical-mediated reactions offer unique pathways for ring expansion that are often complementary to traditional ionic methods.

Key Approaches & Scientific Rationale:

  • Photochemical Dearomative Ring Expansion: A novel and powerful strategy involves the photochemical conversion of simple nitroarenes into complex azepanes.[1][2] This process, mediated by blue light, transforms the six-membered aromatic ring into a seven-membered ring system via a singlet nitrene intermediate.[1][2][20] A subsequent hydrogenation delivers the saturated azepane in a highly modular fashion.[1][2]

  • Dowd-Beckwith Ring Expansion: This is a free-radical-mediated reaction where a cyclic β-keto ester, substituted with an α-alkylhalo group, undergoes expansion.[8][21] The reaction is initiated by a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride).[8] An alkyl radical is generated, which attacks the carbonyl group to form a bicyclic ketyl intermediate.[8] This intermediate then rearranges with ring expansion to generate a new carbon-centered radical, which is subsequently quenched.[8]

Experimental Protocol: Photochemical Synthesis of a 3H-Azepine Derivative [1]

  • Materials:

    • Substituted Nitroarene (e.g., p-Bn-nitrobenzene) (1.0 equiv)

    • Diethylamine (Et₂NH) (8.0 equiv)

    • Triisopropyl phosphite (P(Oi-Pr)₃) (20 equiv)

    • Isopropyl alcohol (i-PrOH)

    • Blue LED light source (e.g., hν = 427 nm)

  • Procedure:

    • In a suitable reaction vessel, dissolve the substituted nitroarene in isopropyl alcohol.

    • Add diethylamine and triisopropyl phosphite to the solution.

    • Irradiate the reaction mixture with a blue LED light source at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 3H-azepine derivative.

    • The resulting azepine can be hydrogenated in a subsequent step to afford the fully saturated azepane.

Comparative Summary & Outlook

The choice of a ring expansion strategy for azepane synthesis depends on several factors, including the availability of starting materials, desired substitution patterns, and tolerance to specific reaction conditions.

StrategyPrecursorKey FeaturesLimitations
Beckmann Rearrangement Cyclic KetoximeRobust, high-yielding, industrially scalable.Requires strong acids, limited by oxime geometry.
Schmidt Reaction Cyclic Ketone/AcidVersatile, can use ketones or acids.Uses toxic/explosive hydrazoic acid, regioselectivity can be an issue.
Tiffeneau-Demjanov 1-Aminomethyl-cycloalkanolReliable one-carbon expansion.Multi-step precursor synthesis, formation of by-products.
Transition-Metal Catalysis Varied (e.g., sulfamates)High selectivity, mild conditions, broad scope.Catalyst cost and sensitivity, optimization may be required.
Photochemical Expansion NitroarenesHighly modular, rapid access to complexity.Requires specialized photochemical equipment.
Dowd-Beckwith Expansion α-halo-β-keto esterMulti-carbon expansion possible.Use of toxic tin hydrides, potential for side reactions.[8]

The field of azepane synthesis continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable ring expansion methodologies. The development of novel catalytic systems, including organocatalysis[22][23] and advanced transition-metal catalysis, promises to further expand the toolbox available to medicinal and synthetic chemists, enabling the exploration of new and valuable chemical space.

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  • Typical methodologies for the synthesis of azepines and azocines via rhodium catalysis. ResearchGate. [Link]

  • Požgan, F., Polanc, S., & Kočevar, M. (2001). REGIOSELECTIVITY IN THE SCHMIDT REACTION: FIRST SYNTHESIS OF PYRANO[3,2-b]AZEPINES. ARKIVOC, 2001(6), 37-46. [Link]

  • Schmidt reaction. In: Wikipedia. [Link]

  • Sahasrabudhe, K., Gracias, V., Furness, K., Smith, B. T., Katz, C. E., Reddy, D. S., & Aubé, J. (2003). Asymmetric Schmidt reaction of hydroxyalkyl azides with ketones. Journal of the American Chemical Society, 125(26), 7914–7922. [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ResearchGate. [Link]

  • Uddin, M. J., & Khan, A. (2016). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)hetero-cycloalkanones. Journal of Applicable Chemistry, 5(2), 376-384. [Link]

  • Grecian, S., & Aubé, J. (2006). SYNTHESIS OF AN N-SUBSTITUTED LACTAM USING AN INTRAMOLECULAR SCHMIDT REACTION: FORMATION OF 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Organic Syntheses, 83, 177. [Link]

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Method

Strategic Diversification of the Azepane Scaffold: (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate in Parallel Synthesis for Accelerated Drug Discovery

An Application Note and Protocol Guide Abstract The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformation...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets.[2] This guide details the strategic use of (R)-tert-butyl 4-hydroxyazepane-1-carboxylate , a versatile building block, in parallel synthesis workflows to rapidly generate libraries of novel, stereochemically defined azepane derivatives. Parallel synthesis enables the simultaneous creation of large numbers of compounds, significantly accelerating lead generation and optimization in the drug discovery process.[3][4] We present detailed protocols for diversification at both the C4-hydroxyl and N1-amine positions, focusing on robust and scalable reactions amenable to automated and semi-automated synthesis platforms.[5][6]

Introduction: The Value of the Azepane Scaffold and Parallel Synthesis

The overrepresentation of nitrogen-containing heterocycles in pharmaceuticals underscores their importance in molecular design.[7] Among these, seven-membered rings like azepane offer unique three-dimensional vectoral arrays for substituents, which can be critical for achieving high-potency and selective target engagement.[2][8] The challenge, however, lies in efficiently exploring the vast chemical space around this core.

Parallel synthesis directly addresses this challenge by allowing for the methodical and simultaneous execution of multiple, distinct reactions.[6][9] This approach is ideal for building compound libraries where a common core, or scaffold, is decorated with a diverse set of chemical functionalities. (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is an exemplary scaffold for this purpose due to three key features:

  • Chirally Defined Core: The (R)-configuration provides a fixed stereochemical anchor, reducing stereoisomeric complexity in the final compounds.

  • Orthogonal Handles for Diversification: The secondary alcohol at the C4 position and the Boc-protected amine at the N1 position can be functionalized independently, allowing for a two-dimensional exploration of structure-activity relationships (SAR).

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust and reliable protecting group for the amine, stable to a wide range of reaction conditions used to modify the hydroxyl group, yet readily cleaved under acidic conditions for subsequent N-functionalization.[10][11]

This document provides validated protocols for leveraging these features in a parallel synthesis workflow to create focused compound libraries for hit identification and lead optimization programs.

Strategic Workflow for Azepane Library Synthesis

The overall strategy involves a divergent synthesis approach starting from the common building block. The workflow is designed to be modular, allowing researchers to choose a diversification pathway based on the desired chemical space. The primary diversification points are the C4-hydroxyl group and, after deprotection, the N1-amine.

Parallel_Synthesis_Workflow cluster_0 Scaffold Preparation cluster_1 Diversification Pathway 1: C4-Position cluster_2 Diversification Pathway 2: N1-Position cluster_3 Analysis & Purification Scaffold (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate Reaction1 O-Alkylation (Ether Synthesis) Scaffold->Reaction1 Deprotection Boc Deprotection (TFA or HCl) Scaffold->Deprotection Library1 C4-Ether Library Reaction1->Library1 BuildingBlocks1 Alkyl Halides (R1-X) BuildingBlocks1->Reaction1 Purification High-Throughput Purification (Prep-HPLC/SFC) Library1->Purification FreeAmine (R)-4-Hydroxyazepane Deprotection->FreeAmine Reaction2 Amide Coupling FreeAmine->Reaction2 Library2 N1-Amide Library Reaction2->Library2 BuildingBlocks2 Carboxylic Acids (R2-COOH) BuildingBlocks2->Reaction2 Library2->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis

Figure 1: General workflow for the parallel synthesis of diversified azepane libraries.

Application Protocol 1: Parallel O-Alkylation of the C4-Hydroxyl Group

This protocol details the synthesis of a library of azepane ethers via Williamson ether synthesis. This reaction is robust and tolerates a wide variety of alkyl halides, allowing for the introduction of diverse side chains at the C4 position.

Principle: The secondary alcohol is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH) to form a reactive alkoxide. This alkoxide then undergoes an SN2 reaction with a library of electrophiles (e.g., alkyl bromides or iodides) to form the corresponding ethers. Anhydrous conditions are critical to prevent quenching of the base and alkoxide.

Materials and Reagents:

  • (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate (Scaffold)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Library of alkyl halides (R¹-Br, R¹-I) in a 96-well plate format (e.g., 0.2 M solutions in DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well deep-well plates and cap mats

Step-by-Step Methodology:

  • Dispensing the Scaffold: To each well of a 96-well deep-well plate, add 21.5 mg (0.1 mmol, 1.0 equiv) of (R)-tert-butyl 4-hydroxyazepane-1-carboxylate.

  • Solvent Addition: Add 500 µL of anhydrous DMF to each well and stir briefly to dissolve the solid.

  • Base Addition: Under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket), carefully add 4.4 mg (0.11 mmol, 1.1 equiv) of NaH (60% dispersion) to each well. Caution: NaH reacts violently with water and generates hydrogen gas.

  • Alkoxide Formation: Seal the plate and stir the mixture at room temperature for 30 minutes. The formation of the alkoxide may be accompanied by slight bubbling.

  • Electrophile Addition: Unseal the plate and add 550 µL of the appropriate alkyl halide solution (0.2 M in DMF, 0.11 mmol, 1.1 equiv) to each designated well according to a predefined library map.

  • Reaction Incubation: Reseal the plate and heat to 60 °C. Allow the reactions to proceed for 4-12 hours, with stirring. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Quenching: After cooling to room temperature, carefully and slowly add 200 µL of saturated aqueous NH₄Cl solution to each well to quench the excess NaH.

  • Work-up and Extraction:

    • Add 1 mL of water to each well.

    • Add 1 mL of DCM to each well, seal the plate, and shake vigorously for 2 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the upper aqueous layer.

    • Repeat the extraction with another 1 mL of DCM.

    • Combine the organic layers and pass them through a phase separator plate or a plate containing anhydrous Na₂SO₄ to dry the solvent.

  • Purification and Analysis: The crude products are typically purified using high-throughput preparative HPLC-MS.[12][13] The purity and identity of the final compounds are confirmed by LC-MS and, for select compounds, ¹H NMR.[14]

Data Presentation:

R¹-X (Electrophile)Reaction Time (h)Expected Product Mass [M+H]⁺Typical Purity (LC-MS)
Benzyl bromide4306.2>95%
Ethyl iodide6244.2>95%
2-Bromopropane8258.2>90%
4-Methoxybenzyl chloride4336.2>95%

Application Protocol 2: Parallel Amide Synthesis at the N1-Position

This protocol describes the synthesis of an N-acyl azepane library. It requires a preliminary Boc-deprotection step to unmask the secondary amine, which is then coupled with a library of carboxylic acids.

Principle: The Boc group is an acid-labile protecting group.[15] Treatment with a strong acid like trifluoroacetic acid (TFA) cleaves the tert-butyl carbamate, generating the free amine as a salt.[11][16] Subsequent neutralization and reaction with carboxylic acids in the presence of a peptide coupling agent (e.g., HATU, EDC/HOBt) forms the desired amide bond.[17]

Amide_Synthesis_Pathway A (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate B Step A: Boc Deprotection Reagents: TFA, DCM A->B C (R)-4-Hydroxyazepane TFA Salt B->C D Step B: Amide Coupling Reagents: R-COOH, HATU, DIPEA C->D E Final N-Acyl Azepane Library D->E

Figure 2: Two-step pathway for N1-amide library synthesis.

Part A: Boc Deprotection

Materials and Reagents:

  • Products from a previous synthesis or the starting scaffold

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • 96-well deep-well plates

Step-by-Step Methodology:

  • Dissolution: To each well of a 96-well plate containing the Boc-protected azepane (0.1 mmol), add 1 mL of DCM.

  • Acid Addition: Add 0.5 mL of TFA to each well. Caution: TFA is highly corrosive.

  • Reaction: Seal the plate and stir at room temperature for 1-2 hours. Monitor for the disappearance of starting material by LC-MS. The reaction produces CO₂ and isobutylene gas, so ensure adequate ventilation.[11]

  • Solvent Removal: Concentrate the plate contents to dryness in a vacuum centrifuge (e.g., Genevac). This removes excess TFA and DCM, leaving the crude TFA salt of the deprotected amine.

  • Trituration (Optional): To obtain a solid, add 1 mL of diethyl ether to each well, sonicate briefly, and centrifuge. Decant the ether. Repeat twice to remove residual TFA. Dry the resulting solid under vacuum. The crude TFA salt is often used directly in the next step.

Part B: Parallel Amide Coupling

Materials and Reagents:

  • Crude azepane TFA salt from Part A

  • Anhydrous DMF

  • Library of carboxylic acids (R²-COOH) (0.1 mmol per well)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (38 mg, 0.1 mmol, 1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (52 µL, 0.3 mmol, 3.0 equiv)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions or pre-weigh reagents into 96-well plates. Add the library of carboxylic acids (0.1 mmol) to the plate containing the dried azepane TFA salt. Add HATU (38 mg) to each well.

  • Dissolution: Add 1 mL of anhydrous DMF to each well.

  • Base Addition: Add DIPEA (52 µL) to each well. The DIPEA neutralizes the TFA salt and acts as the base for the coupling reaction.

  • Reaction Incubation: Seal the plate and stir at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Dilute each well with 1 mL of water.

    • The crude products can be purified directly by mass-directed preparative HPLC.

    • Alternatively, for a quicker purification, scavenger resins can be employed.[18] For example, an acidic resin can be used to remove excess DIPEA, and a sulfonyl chloride resin can be used to scavenge any remaining free azepane.

Data Presentation:

R²-COOH (Carboxylic Acid)Coupling Time (h)Expected Product Mass [M+H]⁺Typical Purity (LC-MS)
Benzoic Acid3220.2>95%
Acetic Acid2158.1>95%
4-Chlorophenylacetic Acid4284.1>95%
Thiophene-2-carboxylic acid3227.1>95%

Conclusion

(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate serves as an outstanding scaffold for the rapid generation of diverse and stereochemically defined chemical libraries. The protocols outlined in this application note provide robust, field-tested methods for functionalizing both the C4-hydroxyl and N1-amine positions. These workflows are highly amenable to the parallel synthesis platforms commonly used in modern drug discovery, enabling medicinal chemists to accelerate the exploration of SAR and efficiently drive projects from hit identification to lead optimization.[3][9] The strategic application of such building blocks is a cornerstone of efficient drug design and development.[5]

References

  • BioDuro. Parallel Synthesis. BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Siegel, M. G., et al. (1999). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Journal of Combinatorial Chemistry, 1(2), 115-121. Available from: [Link]

  • Myers, P. L., et al. (1997). Parallel-compound synthesis: methodology for accelerating drug discovery. Drug Discovery Today, 2(4), 133-138. Available from: [Link]

  • Edwards, P. J. (2006). The impact of parallel chemistry in drug discovery. IDrugs, 9(5), 347-53. Available from: [Link]

  • Asynt. (2022). Introduction | Parallel Synthesis | Chemistry. Available from: [Link]

  • Ahmad, I., et al. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Results in Chemistry, 5, 100877. Available from: [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-5. Available from: [Link]

  • Semantic Scholar. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]

  • Kero, F., et al. (2022). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(5), 841-847. Available from: [Link]

  • Szychta, P., & Albrecht, Ł. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116743. Available from: [Link]

  • Britton, J., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(10), 1081-1086. Available from: [Link]

  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available from: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available from: [Link]

  • Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available from: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available from: [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Reddy, C. R., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(23), 2281-2285. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

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Application

Application Notes and Protocols for the N-Deprotection of Boc-Protected Azepanes

Introduction: The Strategic Role of Boc Protection in Azepane Synthesis The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the development of nitrogen-containing heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boc Protection in Azepane Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds for pharmaceutical and agrochemical applications.[1] Its widespread use stems from its ability to mask the nucleophilicity and basicity of amines, its stability under a broad range of non-acidic conditions, and importantly, its facile removal under mild acidic conditions.[1][2] Azepane scaffolds, seven-membered saturated nitrogen heterocycles, are increasingly recognized as valuable structural motifs in drug discovery, offering access to a unique and underexplored three-dimensional chemical space.[3] The synthesis of functionalized azepanes often necessitates the use of protecting groups, with the Boc group being a frequent choice.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-deprotection of Boc-protected azepanes. We will delve into the mechanistic underpinnings of the deprotection reaction, present detailed, field-proven protocols, discuss critical experimental parameters, and offer insights into troubleshooting and purification strategies.

Mechanistic Insight: The Acid-Catalyzed Liberation of the Amine

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[1][6] Understanding this mechanism is crucial for optimizing reaction conditions and mitigating potential side reactions.

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)).[1][7][8] This initial step activates the carbamate for cleavage.

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][6][7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to the free amine and carbon dioxide gas.[1][6][9] The evolution of CO2 is a visual indicator that the reaction is proceeding.

  • Amine Salt Formation: In the acidic medium, the newly liberated azepane nitrogen is immediately protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][6]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Byproducts Boc_Azepane N-Boc-Azepane Protonated_Boc Protonated Carbamate Carbamic_Acid Carbamic Acid Intermediate Deprotected_Azepane Azepane Ammonium Salt tBu_Cation tert-Butyl Cation Isobutylene Isobutylene CO2 Carbon Dioxide

A critical consideration is the fate of the tert-butyl cation. This electrophilic species can be trapped by nucleophiles present in the reaction mixture or deprotonate to form isobutylene gas.[6] In some cases, it can lead to side reactions by alkylating electron-rich aromatic rings or other nucleophilic sites on the substrate.[10] The use of scavengers, such as triethylsilane or thioanisole, can be employed to mitigate these unwanted side reactions, although they are less common for simple azepane deprotections.

Comparative Overview of Standard Deprotection Protocols

The choice of the deprotection protocol depends on several factors, including the acid sensitivity of other functional groups in the molecule, the desired salt form of the final product, and scalability. Below is a comparison of the two most common and reliable methods for the N-deprotection of Boc-protected azepanes.

Method/Reagent Solvent Temperature Typical Time Pros Cons
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 °C to Room Temp1 - 4 hoursFast, efficient, and generally high-yielding.[11] The resulting TFA salt is often soluble in organic solvents.TFA is corrosive and volatile.[11] Removal of residual TFA can be challenging and may require azeotroping.[2] The TFA salt can sometimes be an oil, making isolation difficult.[11][12]
Hydrochloric Acid (HCl) in Dioxane 1,4-Dioxane, MethanolRoom Temp2 - 16 hoursOften yields a crystalline hydrochloride salt that can be easily isolated by filtration.[1][12][13] Considered a milder alternative to TFA for some substrates.[14]Can be slower than TFA. Dioxane is a peroxide-forming solvent and should be handled with care. The hydrochloride salt may have limited solubility in organic solvents.

Detailed Experimental Protocols

Safety Precautions: These protocols involve the use of strong, corrosive acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is often the first choice due to its speed and efficiency. It is particularly well-suited for small to medium-scale reactions where the final product is intended for immediate use in a subsequent step after a work-up.

Materials:

  • N-Boc-protected azepane derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-protected azepane (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1–0.2 M. Equip the flask with a magnetic stir bar and cool the solution to 0 °C using an ice bath.[11]

  • Acid Addition: While stirring, slowly add TFA (5-10 equivalents) to the solution. A common practice is to use a 20-50% solution of TFA in DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.[11] A key indicator on TLC is the appearance of a more polar spot (the amine salt) and the disappearance of the less polar starting material.

  • Work-up (Isolation of the Free Amine): a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (3 times).[2] b. Dissolve the resulting residue in a small amount of DCM or water.[11] c. Carefully neutralize the solution by the slow addition of a saturated NaHCO₃ solution until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[11] d. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).[11] e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected azepane as a free amine.[11]

  • Purification: If necessary, the crude product can be purified by silica gel column chromatography.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is advantageous when the hydrochloride salt of the azepane is desired, as it often precipitates from the reaction mixture, simplifying isolation.

Materials:

  • N-Boc-protected azepane derivative

  • 4M HCl solution in 1,4-dioxane

  • Methanol (optional, to aid solubility)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask containing the N-Boc-protected azepane (1.0 equivalent), add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[1][13] If the starting material has poor solubility, a minimal amount of a co-solvent like methanol can be added.[13]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 2 to 16 hours.[13] Often, a precipitate (the hydrochloride salt) will form during the reaction.[13]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. To analyze by TLC, take a small aliquot of the reaction mixture, quench it with a basic solution (like NaHCO₃), extract with an organic solvent, and spot the organic layer on the TLC plate.

  • Isolation (as Hydrochloride Salt): a. Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation of the product.[11] b. Collect the solid product by vacuum filtration.[11] c. Wash the collected solid generously with diethyl ether to remove any non-polar impurities and residual dioxane.[11] d. Dry the white solid under high vacuum to obtain the azepane as its hydrochloride salt.

  • Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., NaOH, K₂CO₃, or NaHCO₃), followed by extraction with an organic solvent as described in Protocol 1.[11]

Workflow Visualization

The general workflow for the deprotection and subsequent isolation of the azepane can be visualized as follows:

// Nodes Start [label="N-Boc-Azepane in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Acid [label="Add Acid (TFA or HCl/Dioxane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Stir at RT (Monitor by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup_Choice [label="Isolation Method?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Evaporate Solvents & Excess Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Neutralize with Base (e.g., NaHCO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="Extract with Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry_Concentrate [label="Dry, Filter, Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Free_Amine [label="Purified Free Azepane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitate [label="Precipitate with Anti-Solvent (Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter_Wash [label="Filter and Wash Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; HCl_Salt [label="Azepane Hydrochloride Salt", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Add_Acid; Add_Acid -> Reaction; Reaction -> Workup_Choice; Workup_Choice -> Evaporation [label=" Free Amine (TFA)"]; Workup_Choice -> Precipitate [label=" HCl Salt"]; Evaporation -> Neutralize; Neutralize -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Free_Amine; Precipitate -> Filter_Wash; Filter_Wash -> HCl_Salt; } .dot Caption: General Experimental Workflow for Boc Deprotection.

Trustworthiness: Self-Validating Systems and Troubleshooting

A robust protocol is a self-validating one. The progress of the deprotection should be unequivocally verifiable through standard analytical techniques.

  • TLC Analysis: The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product is the primary check. Co-spotting with the starting material is essential.

  • LC-MS Analysis: This provides definitive confirmation by showing the disappearance of the mass peak for the Boc-protected azepane and the appearance of a new peak corresponding to the mass of the deprotected product.

  • NMR Spectroscopy: After isolation, ¹H NMR spectroscopy can confirm the removal of the Boc group by the disappearance of the characteristic singlet at ~1.4 ppm, which integrates to 9 protons.[15]

Common Troubleshooting Scenarios:

  • Incomplete Reaction: If the reaction stalls, ensure the acid is not old or degraded. A slight increase in temperature or reaction time may be necessary. For the HCl/dioxane method, ensure sufficient equivalents of HCl are present.

  • Formation of Side Products: If t-butylation of other functional groups is suspected (confirmed by MS), consider running the reaction at a lower temperature or adding a scavenger like triethylsilane.

  • Difficulty in Isolating the Product: If the TFA salt is an oil, converting it to the hydrochloride salt by dissolving the oil in a minimal amount of solvent and adding ethereal HCl can induce crystallization. If the free amine is volatile or highly water-soluble, careful extraction and handling are required. Saturation of the aqueous layer with NaCl can improve extraction efficiency.

Conclusion

The N-deprotection of Boc-protected azepanes is a routine yet critical transformation in synthetic chemistry. The choice between TFA and HCl in dioxane is substrate-dependent and guided by the desired final salt form and the presence of other acid-labile functionalities. By understanding the underlying mechanism and adhering to the detailed protocols outlined in these notes, researchers can confidently and efficiently deprotect azepane intermediates, paving the way for the synthesis of novel and complex molecules for drug discovery and development.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Organic Chemistry Tube. Boc Deprotection Mechanism | Organic Chemistry. YouTube, 14 Dec. 2022. Available from: [Link]

  • ACS Green Chemistry Institute. tert-Butyl Carbamate (BOC) Deprotection. Available from: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

  • Boateng, N. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.
  • ChemistryViews. Method Simplifies Deprotection and Modification of N-Heterocycles. Available from: [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • ResearchGate. A mild Boc deprotection and the importance of a free carboxylate. Available from: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]

  • ResearchGate. How to confirm BOC deprotection by TFA?. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Available from: [Link]

  • ResearchGate. Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. Boc deprotection conditions tested. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]

  • Nature Chemistry. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]

  • Reddit. Boc De-protection. Available from: [Link]

  • ResearchGate. Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. Available from: [Link]

  • ResearchGate. I have a problem with boc deprotection of pyridinium salts. Available from: [Link]

Sources

Method

Scale-Up Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate: An Application Note and Protocol

Abstract This technical guide provides a comprehensive overview and a detailed protocol for the scale-up synthesis of tert-butyl 4-oxoazepane-1-carboxylate, a crucial building block in contemporary drug discovery. Recogn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the scale-up synthesis of tert-butyl 4-oxoazepane-1-carboxylate, a crucial building block in contemporary drug discovery. Recognizing the importance of this seven-membered heterocyclic scaffold in the development of novel therapeutics, this document outlines a robust and scalable synthetic route. The featured protocol is based on a well-established ring expansion strategy, optimized for safety, cost-effectiveness, and operational convenience on an industrial scale. We delve into the rationale behind key procedural steps, address common challenges in azepanone synthesis, and offer practical insights for researchers, chemists, and process development professionals.

Introduction: The Significance of the Azepane Scaffold

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry. Its conformational flexibility allows it to serve as a superior β-turn mimic, enabling potent and selective interactions with various biological targets.[1][2] Consequently, azepane derivatives are integral components of numerous pharmaceutical candidates aimed at treating a wide range of conditions, including pain, inflammation, and neurological disorders.[1][2] Specifically, tert-butyl 4-oxoazepane-1-carboxylate is a versatile intermediate, with the Boc-protecting group facilitating further chemical modifications and the ketone functionality allowing for diverse derivatization pathways.

Strategic Approaches to Azepanone Synthesis

The construction of the azepan-4-one core has been approached through several synthetic strategies, each with its own merits and drawbacks, particularly concerning scalability.

  • Dieckmann Condensation: This intramolecular cyclization of a diester is a classic method for forming cyclic β-keto esters.[3][4][5][6][7] However, for the synthesis of azepan-4-one, this route can be lengthy and less efficient for large-scale production.[1][2]

  • Beckmann and Schmidt Rearrangements: These reactions offer pathways to expand a six-membered ring into a seven-membered lactam. The Beckmann rearrangement transforms a cyclohexanone oxime into a caprolactam,[8][9][10][11][12] while the Schmidt reaction utilizes an azide to achieve a similar ring expansion.[13][14][15][16][17] While effective, these methods often require harsh acidic conditions and the handling of potentially hazardous reagents.

  • Ring Expansion of Piperidin-4-ones: A highly effective and scalable approach involves the one-carbon ring expansion of a readily available N-protected piperidin-4-one.[1][2][18] This strategy, particularly using diazo compounds, has been successfully implemented on an industrial scale and forms the basis of the detailed protocol in this guide.[1][2][18][19][20]

Featured Scale-Up Protocol: Ring Expansion of N-Boc-4-piperidone

This protocol is adapted from a proven industrial process and is designed for multi-kilogram scale production.[1][2] The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Preparation of Ethyl Diazoacetate cluster_1 Step 2: Ring Expansion cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: N-Boc Protection A Glycine ethyl ester HCl C Ethyl Diazoacetate A->C Diazotization B NaNO2, H2SO4 B->C E Ethyl Diazoacetate D N-Boc-4-piperidone G Intermediate β-keto ester D->G Ring Expansion E->G F BF3·OEt2 F->G H Intermediate β-keto ester J Azepan-4-one H->J Hydrolysis & Decarboxylation I HCl (aq) I->J K Azepan-4-one M tert-Butyl 4-oxoazepane-1-carboxylate K->M Boc Protection L (Boc)2O, Na2CO3 L->M

Caption: Overall synthetic workflow for tert-Butyl 4-oxoazepane-1-carboxylate.

Step 1: Large-Scale Preparation of Ethyl Diazoacetate

Protocol:

  • To a 200 L reactor, add water (37.5 kg), glycine ethyl ester hydrochloride (35 kg, 250.7 mol), sodium acetate (1 kg, 12.2 mol), sodium nitrite (25 kg, 362.3 mol), and dichloromethane (40 L).[2]

  • Cool the stirred reaction mixture to -15 °C.[2]

  • Slowly add a 10% solution of sulfuric acid (10 L) dropwise. Monitor the temperature closely. If the temperature begins to rise, cease the addition and add ice to maintain the temperature below +15 °C.[2]

  • Once the addition is complete and the reaction is stable, separate the organic (dichloromethane) phase.

  • Wash the organic phase twice with a saturated aqueous solution of potassium carbonate (18 L each).[2]

  • Dry the organic phase over sodium sulfate (8 kg) and potassium carbonate (2 kg).[2]

  • Filter off the drying agents and remove the solvent under reduced pressure at a temperature not exceeding +28 °C to yield ethyl diazoacetate as a light yellow liquid (approx. 25 kg, 90% yield).[2]

  • Safety Note: Use the freshly prepared ethyl diazoacetate immediately or store it for a short period in a freezer at -10 °C.[2]

Step 2: Ring Expansion of N-Boc-4-piperidone

Rationale: This key step utilizes a Lewis acid-catalyzed reaction of N-Boc-4-piperidone with the prepared ethyl diazoacetate to form the seven-membered ring. The reaction is conducted at a low temperature to control the reactivity of the diazo compound and improve selectivity.

Protocol:

  • In a suitable low-temperature reactor, dissolve N-Boc-4-piperidone in an appropriate solvent.

  • Cool the solution to the optimized low temperature as determined by process development (e.g., -15 °C to -20 °C).

  • Slowly add boron trifluoride etherate (BF₃·OEt₂) as the catalyst.[2]

  • Add the freshly prepared ethyl diazoacetate dropwise, maintaining the low temperature throughout the addition.

  • Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until completion.

  • Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Allow the mixture to warm to room temperature and perform a liquid-liquid extraction. The organic phases are combined for the next step.

  • The crude intermediate β-keto ester is typically used directly in the next step without further purification.[1][2] A small sample can be purified for analytical characterization.[1]

Step 3 & 4: Hydrolysis, Decarboxylation, and N-Boc Protection

Rationale: The crude β-keto ester from the ring expansion is hydrolyzed and decarboxylated under acidic conditions to yield the free azepan-4-one. This is immediately followed by N-Boc protection to afford the final product. Combining these steps into a one-pot procedure improves process efficiency.

Protocol:

  • To a 1000 L reactor, add the crude intermediate from the previous step (approximately 320 mol).[1]

  • Add 4 N HCl (300 kg) and heat the mixture to reflux for 6 hours.[1]

  • Cool the reaction to room temperature and neutralize to a pH of 10-11 with 6 N NaOH. Use ice to manage any exotherm.[1]

  • To the neutralized mixture, add methanol (400 kg), sodium carbonate (60 kg, 566 mol), and di-tert-butyl dicarbonate (90 kg, 412.4 mol).[1]

  • Stir the reaction at room temperature for 8 hours, monitoring by TLC.[1]

  • Distill off the methanol under reduced pressure.[1]

  • Extract the aqueous residue multiple times (at least three) with ethyl acetate to ensure optimal recovery of the product.[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxoazepane-1-carboxylate.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperatureYield
1Glycine ethyl ester HCl (35 kg)NaNO₂ (25 kg), 10% H₂SO₄ (10 L)Dichloromethane/Water-15 to +15 °C~90%
2N-Boc-4-piperidoneEthyl Diazoacetate, BF₃·OEt₂DichloromethaneLow Temp.~87% (crude)
3 & 4Crude β-keto ester (~320 mol)4N HCl, 6N NaOH, (Boc)₂O (90 kg)Methanol/WaterReflux, then RT~48.5% (overall)

Process Safety and Considerations

  • Ethyl Diazoacetate: This reagent is potentially explosive and should be handled with care. The preparation should be conducted in a well-ventilated fume hood or an appropriate reactor with adequate temperature control. Avoid acidic conditions during storage and handling, as they can lead to decomposition.[1][2]

  • Low-Temperature Reactions: The ring expansion step requires a reactor capable of maintaining low temperatures. Careful monitoring and control of the addition rate of the diazoacetate are crucial to prevent thermal runaway.

  • Exothermic Reactions: The neutralization step with NaOH is exothermic and requires efficient cooling to maintain control.

  • Large-Scale Extractions: Multiple extractions are necessary to ensure a good yield of the final product due to its solubility in the aqueous layer.[1]

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the production of tert-butyl 4-oxoazepane-1-carboxylate. By addressing the challenges of handling unstable intermediates and optimizing reaction conditions for large-scale operations, this protocol offers a practical guide for chemists and engineers in the pharmaceutical industry. The insights provided into the rationale behind the procedural choices aim to empower researchers to adapt and further refine this synthesis for their specific needs.

References

  • Huang, Y.-S., Zhang, W.-Q., Zhang, P.-F., & Liu, X.-G. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1463–1466. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ACS Publications. (2010). Retrieved from [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ACS Publications. (2010). Retrieved from [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - figshare. (2010). Retrieved from [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (2010). Retrieved from [Link]

  • Sakya, S. M., et al. (2012). Synthesis of 4-azepanones and heteroaromatic-fused azepines. Tetrahedron Letters, 53(7), 723–725.
  • Dieckmann condensation - Grokipedia. (n.d.). Retrieved from [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Schmidt reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Beckmann Rearrangement - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Dieckmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Beckmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of 4-azepanones and heteroaromatic-fused azepines - Sci-Hub. (2012). Retrieved from [Link]

  • Schmidt reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Beckmann Rearrangement - BYJU'S. (n.d.). Retrieved from [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Schmidt Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Dieckmann Condensation - Chemistry LibreTexts. (2023). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

Welcome to the technical support center for the synthesis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your yield and enantioselectivity.

I. Frequently Asked Questions (FAQs)

Q1: My yield of (R)-tert-butyl 4-hydroxyazepane-1-carboxylate is consistently low. What are the most common causes?

A1: Low yields in this synthesis often stem from several factors related to the reduction of the precursor, tert-butyl 4-oxoazepane-1-carboxylate. The primary culprits are typically incomplete reaction conversion, degradation of the starting material or product, and mechanical losses during workup and purification. The choice of reducing agent and reaction conditions plays a critical role. For instance, while sodium borohydride is a common choice, its reactivity and the reaction stoichiometry must be carefully controlled to avoid side reactions.[1]

Q2: I am observing poor enantioselectivity in my final product. How can I improve the synthesis to favor the (R)-enantiomer?

A2: Achieving high enantioselectivity for the (R)-enantiomer requires the use of a chiral reducing agent or a biocatalyst. Traditional achiral reducing agents like sodium borohydride will produce a racemic mixture.[2] For a stereoselective reduction, consider employing a Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to direct the hydride attack to one face of the ketone.[2] Alternatively, biocatalytic reduction using ketoreductases (KREDs) can offer excellent enantioselectivity under mild conditions.[3][4]

Q3: What are the typical side reactions I should be aware of during the synthesis?

A3: The primary side reaction of concern is the formation of the (S)-enantiomer if the stereoselectivity of the reduction is not well-controlled. Over-reduction is generally not an issue with borohydride-based reagents for this substrate. During the workup, be mindful of potential side reactions related to the Boc-protecting group. While generally stable to basic and nucleophilic conditions, prolonged exposure to strong acids during workup or purification can lead to its cleavage, generating a reactive tert-butyl cation that can cause undesired alkylation byproducts.[5][6][7]

Q4: What is the recommended method for monitoring the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[8] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can effectively separate the starting ketone from the product alcohol. The disappearance of the ketone spot and the appearance of the alcohol spot indicate the reaction's progression. For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) is recommended.

Q5: How can I confirm the enantiomeric excess (ee) of my final product?

A5: The enantiomeric excess of (R)-tert-butyl 4-hydroxyazepane-1-carboxylate is best determined using chiral High-Performance Liquid Chromatography (chiral HPLC).[9][10] A chiral stationary phase, such as one based on cellulose or amylose derivatives, can separate the (R) and (S) enantiomers, allowing for their quantification.[11][12][13]

II. Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion

Symptom: TLC or HPLC analysis shows a significant amount of unreacted tert-butyl 4-oxoazepane-1-carboxylate remaining after the reaction.

Possible Cause Solution Scientific Rationale
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., sodium borohydride) incrementally.The stoichiometry of the reduction is critical. While theoretically one mole of NaBH₄ can reduce four moles of ketone, in practice, an excess is often required to drive the reaction to completion.[14]
Low Reaction Temperature Gradually increase the reaction temperature. For borohydride reductions, moving from 0°C to room temperature can enhance the reaction rate.The rate of hydride delivery is temperature-dependent. Insufficient thermal energy can lead to a sluggish reaction.
Poor Quality of Reducing Agent Use a freshly opened or properly stored bottle of the reducing agent.Sodium borohydride can decompose over time, especially if exposed to moisture, leading to reduced activity.[8]
Solvent Effects Ensure the use of an appropriate solvent. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.The solvent can influence the reactivity of the borohydride and the solubility of the substrate.[1]
Issue 2: Poor Enantioselectivity

Symptom: Chiral HPLC analysis reveals a low enantiomeric excess (ee) of the desired (R)-enantiomer.

Possible Cause Solution Scientific Rationale
Use of Achiral Reducing Agent Employ a stereoselective reduction method such as a CBS reduction or a biocatalytic approach with a ketoreductase.Achiral reagents like NaBH₄ will not differentiate between the two faces of the prochiral ketone, resulting in a racemic mixture. Chiral catalysts create a diastereomeric transition state that favors the formation of one enantiomer.[2]
Improper Catalyst Loading (CBS Reduction) Optimize the catalyst loading. Typically, 5-10 mol% of the CBS catalyst is sufficient.Insufficient catalyst will lead to a slower stereocontrolled reaction, potentially allowing the background, non-selective reduction to become more prominent.
Suboptimal Temperature (CBS Reduction) Perform the reaction at a lower temperature (e.g., -20°C to 0°C).Lower temperatures generally enhance the stereoselectivity of the CBS reduction by increasing the energy difference between the diastereomeric transition states.
Inactive Biocatalyst Ensure the ketoreductase is active and the reaction conditions (pH, temperature, co-factor regeneration) are optimal.Enzymes are sensitive to their environment. Deviation from optimal conditions can lead to denaturation and loss of activity, resulting in poor conversion and selectivity.[3]
Issue 3: Difficult Purification

Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation and product loss.

Possible Cause Solution Scientific Rationale
Presence of Boron Salts After quenching the reaction, perform an acidic workup followed by extraction. Washing the organic layer with brine can help remove residual salts.Boron-based byproducts from the reduction can interfere with purification. An acidic quench helps to break down these complexes.
Product is an Oil If direct crystallization is unsuccessful, consider converting the alcohol to a solid derivative (e.g., an ester) for purification, followed by hydrolysis.Some compounds are inherently difficult to crystallize. Derivatization can provide a crystalline solid that is easier to purify.
Co-elution on Silica Gel Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., hexanes to ethyl acetate) may improve separation.The polarity of the starting ketone and the product alcohol are often similar, making separation challenging. A carefully optimized gradient can enhance resolution.
Product Degradation on Silica Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.The Boc group can be sensitive to acidic conditions, and silica gel is inherently acidic. This can lead to partial deprotection and streaking on the column.[5]

III. Experimental Protocols & Workflows

Protocol 1: Asymmetric Reduction using a Ketoreductase

This protocol provides a general guideline for the biocatalytic reduction of tert-butyl 4-oxoazepane-1-carboxylate.

  • Preparation of the Reaction Mixture: In a temperature-controlled vessel, prepare a buffer solution at the optimal pH for the chosen ketoreductase (typically pH 6.0-8.0).

  • Addition of Substrate and Co-factor: Add tert-butyl 4-oxoazepane-1-carboxylate to the buffer. Include a co-factor regeneration system, such as glucose and glucose dehydrogenase for NADPH-dependent enzymes.

  • Initiation of the Reaction: Add the ketoreductase to the reaction mixture to initiate the reduction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Yes complete Complete Conversion check_conversion->complete No troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction troubleshoot_workup Troubleshoot Workup/Purification complete->troubleshoot_workup increase_reagent Increase Reducing Agent troubleshoot_reaction->increase_reagent increase_temp Increase Temperature troubleshoot_reaction->increase_temp check_reagent_quality Check Reagent Quality troubleshoot_reaction->check_reagent_quality optimize_workup Optimize Extraction/Washes troubleshoot_workup->optimize_workup optimize_purification Optimize Chromatography/Crystallization troubleshoot_workup->optimize_purification end Improved Yield increase_reagent->end increase_temp->end check_reagent_quality->end optimize_workup->end optimize_purification->end

Caption: Troubleshooting workflow for low yield.

IV. Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate
Reducing Agent/System Typical Yield (%) Typical ee (%) Advantages Disadvantages
Sodium Borohydride 80-950 (racemic)Inexpensive, readily availableProduces a racemic mixture
CBS Reduction 70-90>95High enantioselectivityMore expensive catalyst, requires anhydrous conditions
Ketoreductase 85-99>99Excellent enantioselectivity, mild conditions, environmentally friendlyEnzyme cost and stability can be a concern, requires specific buffers and co-factors

V. References

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. J. Org. Chem., 80, 8134-8141. [Link]

  • Javidnia, K., et al. (2016). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. PMC. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • Telzerow, A., et al. (2018). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. PMC. [Link]

  • Allery, J. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

  • ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • University of California, Davis. (2015). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • PubChem. tert-Butyl 4-hydroxyazepane-1-carboxylate. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • Hindawi. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]

  • Gx, Y., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • Enders, D., et al. (2015). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Chemistry – A European Journal, 21, 1324-1328. [Link]

  • Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • LabRulez LCMS. Chiral separation of trans-Stilbene oxide. [Link]

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Optimization

Technical Support Center: Overcoming Side Reactions in Azepane Ring Formation

Welcome to the technical support center for optimizing azepane ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing azepane ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the synthesis of this important seven-membered heterocyclic motif. The formation of azepane rings can be challenging due to unfavorable thermodynamics and kinetics, often leading to unwanted side reactions.[1] This resource provides in-depth technical guidance to help you navigate these challenges and improve your synthetic outcomes.

Troubleshooting Common Side Reactions in Azepane Synthesis

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yields in Intramolecular Cyclization

Question: My intramolecular cyclization to form the azepane ring is resulting in low yields. What are the common causes and how can I fix this?

Answer: Low yields in intramolecular cyclization are a frequent hurdle in azepane synthesis. The primary culprits are often competing intermolecular reactions, such as polymerization, and unfavorable reaction kinetics.[1] Here are several strategies to troubleshoot this issue:

  • High Dilution Principle: Competing intermolecular reactions become significant at higher concentrations. To favor the desired intramolecular cyclization, the reaction should be run at high dilution (typically 0.001–0.05 M). This can be practically achieved by the slow addition of the substrate to the reaction mixture using a syringe pump. This technique maintains a low instantaneous concentration of the starting material, thereby minimizing the probability of intermolecular encounters.

  • Temperature Optimization: Temperature plays a critical role in reaction rates and selectivity. For nucleophilic substitution reactions, lower temperatures (e.g., -25 °C or below) may favor the desired substitution pathway over side reactions like elimination.[1] Conversely, some cyclizations may require elevated temperatures to overcome activation energy barriers. It is highly recommended to screen a range of temperatures to find the optimal balance for your specific system.

  • Solvent Selection: The choice of solvent can significantly influence the reaction outcome by affecting substrate conformation and transition state solvation.[1] Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly employed for nucleophilic substitution reactions.[1] For photochemical reactions, the solvent choice can be particularly critical, with different outcomes observed in various media.[1][2] A solvent screen is a worthwhile investment of time to identify the optimal medium for your cyclization.

  • Catalyst Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can dramatically impact the regioselectivity and overall efficiency. For instance, in silyl-aza-Prins cyclizations, InCl₃ can selectively produce azepanes, while TMSOTf may favor the formation of tetrahydropyran derivatives.[1] It is advisable to screen a variety of catalysts to identify the most effective one for your substrate.

Problem 2: Competing Intermolecular Polymerization

Question: I am observing significant amounts of polymer byproducts in my reaction mixture. How can I suppress intermolecular polymerization and favor the desired intramolecular cyclization?

Answer: The formation of polymers is a classic side reaction when forming medium-sized rings like azepanes, arising from the intermolecular reaction of the linear precursors. The key to overcoming this is to manipulate the reaction conditions to favor intramolecular cyclization.

The most effective strategy is to employ high-dilution conditions , as detailed in the previous section. By maintaining a very low concentration of the starting material, you increase the statistical probability of the reactive ends of the same molecule finding each other before they encounter another molecule.

Here is a workflow to guide your optimization:

Caption: Troubleshooting workflow for low-yield azepane synthesis.

Problem 3: Catalyst Deactivation or Side Reactions in Ring-Closing Metathesis (RCM)

Question: My Ring-Closing Metathesis (RCM) reaction to form an azepane is sluggish or yielding significant byproducts. What could be the issue?

Answer: RCM is a powerful method for forming azepane rings, but it is not without its challenges.[1] Common issues include catalyst poisoning and competing side reactions.

  • Catalyst Poisoning: The ruthenium catalysts frequently used in RCM can be sensitive to impurities in the substrate or solvent.[1] Lewis basic functional groups, such as unprotected amines, can coordinate to the metal center and inhibit catalysis.[1]

    • Solution: Ensure your substrate is highly pure. Consider protecting the amine functionality with groups like Boc or Cbz.[1] Additionally, use freshly distilled or appropriately dried solvents to minimize trace impurities that can deactivate the catalyst.[1]

  • Common Side Reactions in RCM:

    • Alkene Isomerization: This is a frequent side reaction in metathesis that can lead to a mixture of products.[1] Using a catalyst known for lower isomerization rates or adding a hydride scavenger can help mitigate this issue.[1]

    • Dimerization: At high concentrations, intermolecular metathesis can compete with RCM, leading to the formation of dimers and oligomers.[1] As with other cyclization methods, running the reaction at high dilution is the standard solution.[1]

    • Substrate-Catalyst Coordination: In some instances, the substrate itself can chelate to the catalyst, inhibiting the reaction.[1] If this is suspected, screening different generations of Grubbs catalysts may be necessary, as their steric and electronic properties vary.[1]

Problem 4: Undesired Regioisomers

Question: I am obtaining a mixture of regioisomers in my azepane synthesis. How can I improve the regioselectivity?

Answer: The formation of regioisomers can be a significant challenge, particularly when multiple reactive sites are present in the precursor molecule.

  • Catalyst and Ligand Control: In metal-catalyzed reactions, the choice of catalyst and ligands is paramount in controlling regioselectivity. For example, in the hydroboration of tetrahydroazepines, a rhodium catalyst can enhance regioselectivity.[1]

  • Directing Groups: The use of directing groups on the substrate can control the position of C-H activation in reactions like ruthenium-catalyzed cross-coupling to form functionalized azepanes.[1]

  • Solvent Effects: The solvent can play a crucial role in controlling regioselectivity. For instance, in the palladium-catalyzed annulation of certain N-(o-iodobenzyl)-3-butenamides, conducting the reaction in anhydrous DMF leads to a six-membered ring, while the addition of water to the DMF promotes the formation of the seven- or eight-membered rings.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azepane ring?

A1: The primary synthetic approaches for constructing the azepane ring include:

  • Ring-Closing Reactions: These are the most prevalent methods and involve the intramolecular cyclization of a linear precursor. Key examples include reductive amination, ring-closing metathesis (RCM), and intramolecular nucleophilic substitution.[1][3]

  • Ring-Expansion Reactions: These methods involve expanding a smaller ring, such as a piperidine or pyrrolidine, to form the seven-membered azepane ring. The Beckmann rearrangement of cyclohexanone oximes is a classic example.[1][4][5][6]

  • Multi-Step Sequences: These often involve a series of reactions to build the azepane core and are highly substrate-dependent.[1][3]

Q2: Why is the synthesis of azepane rings challenging compared to five- or six-membered rings?

A2: The synthesis of seven-membered rings like azepane is often hindered by unfavorable thermodynamics and kinetics. Slow cyclization kinetics can be a significant obstacle, leading to low yields and the formation of side products through competing intermolecular reactions, such as polymerization.[1]

Q3: What are the key considerations for optimizing a new azepane synthesis?

A3: When developing a new synthesis for an azepane derivative, it is crucial to consider the following:

  • Substrate Conformation: The conformation of the linear precursor can significantly impact the ease of cyclization. Introducing conformational constraints can bring the reactive ends closer, favoring intramolecular cyclization.[1]

  • Reaction Conditions: As discussed in the troubleshooting section, temperature, solvent, and catalyst choice can dramatically influence the reaction outcome, including yield and regioselectivity.[1]

  • Protecting Group Strategy: The appropriate selection of protecting groups for the nitrogen atom and other functional groups is essential to prevent side reactions and ensure compatibility with the reaction conditions.[1]

Experimental Protocols

General Procedure for High-Dilution Intramolecular Cyclization

This protocol provides a general framework for performing an intramolecular cyclization under high-dilution conditions to favor the formation of the azepane ring.

Materials:

  • Linear precursor with terminal reactive groups

  • Appropriate catalyst (if required)

  • Anhydrous solvent

  • Syringe pump

Procedure:

  • Set up a reaction vessel equipped with a reflux condenser (if heating is required) and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • To the reaction vessel, add the bulk of the anhydrous solvent and the catalyst (if applicable).

  • Prepare a solution of the linear precursor in a separate flask with a small amount of the anhydrous solvent.

  • Draw the solution of the precursor into a syringe and place it in a syringe pump.

  • Heat or cool the reaction vessel to the desired temperature.

  • Slowly add the precursor solution to the reaction vessel via the syringe pump over a period of several hours (e.g., 4-12 hours).

  • Once the addition is complete, allow the reaction to stir for an additional period to ensure completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately and proceed with the work-up and purification.

General Procedure for Beckmann Rearrangement to a Lactam

This is a general procedure for the Beckmann rearrangement of a cyclic ketoxime to a lactam, which can be a precursor to azepanes.[1]

Materials:

  • Cyclohexanone oxime derivative

  • Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

  • Appropriate solvent (e.g., acetic acid)

Procedure:

  • Dissolve the cyclohexanone oxime in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add the acid catalyst to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting lactam by recrystallization or column chromatography.

Data Presentation

Table 1: Common Solvents and Temperature Ranges for Azepane Ring Formation

Reaction TypeCommon SolventsTypical Temperature RangeNotes
Nucleophilic SubstitutionDMF, MeCN, DMSO, THF-25 °C to 100 °CLower temperatures can improve selectivity.
Ring-Closing MetathesisCH₂Cl₂, Toluene, BenzeneRoom Temperature to RefluxSolvent choice can impact catalyst stability and solubility.
Reductive AminationMeOH, EtOH, DCE0 °C to RefluxThe choice of reducing agent is also critical.
Photochemical CyclizationDioxane, Ethanol, MeCNAmbient TemperatureSolvent can significantly affect reaction outcome.[1][2]

Visual Guides

Caption: Competing reaction pathways in azepane synthesis.

References

  • Optimizing reaction conditions for azepane ring formation - Benchchem.
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available at: [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. Available at: [Link]

  • Azepine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. Available at: [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available at: [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

  • Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Available at: [Link]

  • Greener Synthetic Strategies for Azepinones. ResearchGate. Available at: [Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. Available at: [Link]

  • Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Boc Protection for 4-hydroxyazepane

Welcome to the technical support guide for the N-Boc protection of 4-hydroxyazepane. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-Boc protection of 4-hydroxyazepane. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure high purity of your target compound, N-Boc-4-hydroxyazepane.

Frequently Asked Questions (FAQs)

Q1: What are the standard initial conditions for the Boc protection of 4-hydroxyazepane?

A1: The Boc protection of 4-hydroxyazepane, a secondary amino alcohol, is a nucleophilic acyl substitution reaction. The primary goal is to achieve selective N-protection without significant O-protection of the hydroxyl group. A robust starting point involves reacting 4-hydroxyazepane with di-tert-butyl dicarbonate ((Boc)₂O).

Because the secondary amine is significantly more nucleophilic than the secondary alcohol, selective N-acylation is generally favored.[1] A standard protocol would involve dissolving the substrate in an aprotic solvent and adding the Boc anhydride, often in the presence of a mild, non-nucleophilic base.

Table 1: Recommended Starting Conditions for Boc Protection of 4-hydroxyazepane

ParameterRecommended ConditionRationale
Substrate 4-hydroxyazepane (1.0 equiv.)The starting material.
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.2 equivalents. A slight excess ensures complete consumption of the starting amine.
Base (Optional but Recommended) Triethylamine (TEA) or DIPEA1.2 - 1.5 equivalents. A non-nucleophilic base to neutralize the proton released, driving the reaction to completion.[2]
Solvent Dichloromethane (DCM) or THF0.1 - 0.5 M concentration. Aprotic solvents are standard to avoid side reactions.[2][3]
Temperature 0 °C to Room TemperatureStarting at 0 °C during reagent addition helps control potential exotherms, then warming to RT promotes the reaction.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS until starting material is consumed.
Q2: What is the mechanism of the Boc protection reaction?

A2: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[2] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion is sufficiently basic to deprotonate the now-protonated N-Boc product, or it can spontaneously decompose into carbon dioxide (CO₂) gas and a tert-butoxide anion, which then acts as the base.[4][5] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[2]

digraph "Boc_Protection_Mechanism" { graph [rankdir="LR", splines=ortho, label="General Mechanism of Boc Protection", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1. Simplified workflow of the Boc protection mechanism.

Q3: Is a base absolutely necessary for this reaction?

A3: Not strictly. The reaction can proceed without an externally added base because the tert-butoxide generated as a byproduct is basic enough to deprotonate the ammonium intermediate.[5][6] However, for secondary amines like 4-hydroxyazepane, and to ensure the reaction proceeds at a reasonable rate to completion, adding a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is highly recommended. The added base increases the concentration of the free, more nucleophilic amine and neutralizes the acid formed, pushing the equilibrium towards the product.[2]

Q4: Can I use DMAP as a catalyst?

A4: Yes, 4-dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to significantly accelerate the reaction.[4][7] DMAP first reacts with (Boc)₂O to form a highly reactive N-Boc-DMAP intermediate.[8] This intermediate is then much more susceptible to attack by the amine.

However, caution is advised. The increased reactivity imparted by DMAP can also lead to a higher likelihood of side reactions, most notably the protection of the hydroxyl group (O-Boc protection).[9][10] For 4-hydroxyazepane, it is best to first attempt the reaction without DMAP. If the reaction is sluggish, a catalytic amount of DMAP (1-10 mol%) can be introduced.

Troubleshooting Guide

Problem 1: The reaction is slow or incomplete.
  • Possible Cause 1: Insufficiently reactive amine. While the secondary amine of the azepane ring is reasonably nucleophilic, steric hindrance or solvent effects could slow the reaction.

    • Solution: Consider adding a catalytic amount of DMAP (e.g., 5 mol%) to accelerate the reaction.[8] Be aware this may increase O-protection. Alternatively, gently heating the reaction mixture to 40-50 °C can increase the rate.[11]

  • Possible Cause 2: Poor quality of (Boc)₂O. Di-tert-butyl dicarbonate is sensitive to moisture and can slowly decompose over time.[12][13]

    • Solution: Use a fresh bottle of (Boc)₂O. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Inappropriate solvent.

    • Solution: While DCM and THF are standard, some studies have shown that alcoholic solvents can enhance the rate of Boc protection for certain amines through hydrogen bonding that activates the anhydride.[14][15] You could cautiously trial methanol as a solvent, but monitor closely for any transesterification or O-protection side products.

Problem 2: A significant amount of O-Boc protected byproduct is observed.
  • Possible Cause 1: Use of a strong base or excess DMAP. Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and leading to competitive O-acylation.[6] Excess DMAP also strongly promotes O-acylation.[10]

    • Solution 1: Omit or change the base. Try running the reaction with a weaker base like sodium bicarbonate (NaHCO₃) in a biphasic system or with no added base at all.[3][6]

    • Solution 2: Reduce or omit DMAP. If using DMAP, reduce it to the lowest effective catalytic amount (e.g., 1-2 mol%).

    • Solution 3: Lower the temperature. Run the reaction at 0 °C or even lower. Since N-protection is generally kinetically favored, lower temperatures can enhance selectivity.[6]

  • Possible Cause 2: The carbonate byproduct is stable. The O-Boc carbonate formed is generally more labile than the N-Boc carbamate.

    • Solution: During the aqueous workup, the O-Boc group can sometimes be hydrolyzed back to the alcohol.[1] You can try extending the workup with a mild aqueous base (e.g., saturated NaHCO₃ solution) to encourage selective hydrolysis of the O-Boc group.

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}

Figure 2. Decision tree for troubleshooting low reaction yield.

Problem 3: Difficulty removing byproducts during workup.
  • Possible Cause: Unreacted (Boc)₂O and tert-butanol. Both byproducts can complicate purification.

    • Solution: After the reaction is complete, you can quench it with a small amount of a primary amine (e.g., a few drops of butylamine) or aqueous ammonia to consume any remaining (Boc)₂O. For the workup, multiple washes with a dilute acid (e.g., 1M citric acid or dilute HCl) will remove the amine base (TEA), followed by washes with saturated NaHCO₃ to remove acidic impurities, and finally a brine wash to aid phase separation. The desired N-Boc-4-hydroxyazepane product is often a solid or viscous oil and can typically be purified effectively using column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient).

Experimental Protocol Example

This protocol provides a detailed, step-by-step methodology for a standard, optimized procedure.

Objective: To synthesize N-Boc-4-hydroxyazepane with high yield and selectivity.

Materials:

  • 4-hydroxyazepane (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxyazepane (1.0 equiv.).

  • Dissolution: Dissolve the substrate in anhydrous DCM (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.2 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of (Boc)₂O (1.1 equiv.) in a small amount of DCM to the stirred mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the starting amine).

  • Quenching & Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-hydroxyazepane.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).[Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP).[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • RSC Publishing. Dual protection of amino functions involving Boc.[Link]

  • Wikipedia. Di-tert-butyl dicarbonate.[Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group.[Link]

  • Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE).[Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE.[Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?[Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.[Link]

  • Chemistry Steps. Boc Protecting Group for Amines.[Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).[Link]

  • Reddit. Having great trouble with a Boc-protection reaction.[Link]

  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols.[Link]

  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.[Link]

  • SciSpace. Synthesis method of N-Boc-4-hydroxypiperidine (2018).[Link]

  • Quora. What is the protection of BOC in organic synthesis processes?[Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.[Link]

  • Google Patents.CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.[Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.[Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of Racemic 4-Hydroxyazepane

Welcome to the technical support center for the chiral resolution of racemic 4-hydroxyazepane. This guide is designed for researchers, chemists, and process development professionals actively engaged in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of racemic 4-hydroxyazepane. This guide is designed for researchers, chemists, and process development professionals actively engaged in the synthesis of enantiomerically pure compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with separating the enantiomers of 4-hydroxyazepane, a key building block in pharmaceutical development.

Introduction: The Importance of Enantiopurity

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In a biological context, this difference in three-dimensional structure can lead to vastly different pharmacological activities.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[4] Therefore, the efficient separation of racemic mixtures into single, pure enantiomers—a process known as chiral resolution—is a critical step in drug development.[1] This guide focuses on three primary, industrially relevant methods for resolving racemic 4-hydroxyazepane: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography.

Method 1: Classical Resolution via Diastereomeric Salt Crystallization

This classical technique remains one of the most cost-effective and scalable methods for chiral resolution.[5][6] It involves reacting the racemic base (4-hydroxyazepane) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most importantly, different solubilities.[3][7][8] This solubility difference allows for their separation by fractional crystallization.[7][9]

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation & Isolation Racemate Racemic 4-Hydroxyazepane Mix Mix & Dissolve (Heat if necessary) Racemate->Mix Acid Chiral Resolving Agent (e.g., Tartaric Acid) Acid->Mix Solvent Solvent (e.g., Methanol/Acetone) Solvent->Mix Crystallize Cool Slowly & Crystallize Mix->Crystallize Filter Filter Crystals (Less Soluble Salt) Crystallize->Filter Base Add Base (e.g., NaOH aq.) Filter->Base Extract Extract with Organic Solvent Base->Extract Isolate Isolate & Purify Enantiopure Product Extract->Isolate

Caption: Workflow for Classical Diastereomeric Salt Resolution.

Troubleshooting & FAQs: Diastereomeric Salt Crystallization

Q1: My diastereomeric salt is not crystallizing, or it's "oiling out." What should I do?

  • A1: Causality & Solution: "Oiling out" or failure to crystallize occurs when the salt's solubility is too high in the chosen solvent at a given temperature, or when the cooling rate is too fast.

    • Solvent Polarity: The choice of solvent is critical.[9] If the solvent is too polar (e.g., pure methanol), the salt may be too soluble. Try adding a less polar co-solvent (an "anti-solvent") like acetone, ethyl acetate, or MTBE dropwise to the warm, clear solution until it becomes slightly turbid, then reheat to clarify and cool slowly.

    • Concentration: Your solution may be too dilute. Carefully remove some solvent under reduced pressure and attempt to crystallize again.

    • Cooling Rate: Rapid cooling often leads to oils or amorphous solids. Ensure the solution cools to room temperature slowly, ideally over several hours, before moving to a refrigerator or freezer. An insulated bath (like a Dewar flask) can help control the rate.

    • Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the supersaturated solution to induce crystallization.[5][10] If not, try scratching the inside of the flask with a glass rod to create nucleation sites.

Q2: After multiple recrystallizations, the enantiomeric excess (e.e.) of my product is not improving. Why?

  • A2: Causality & Solution: This is a classic sign of solid solution formation. A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, making separation by simple crystallization ineffective.[11][12]

    • Confirmation: Suspect a solid solution if repeated recrystallizations fail to significantly improve purity.[12] A binary phase diagram (melting point vs. composition) can confirm this; a solid solution shows a continuous change in melting point, whereas a simple eutectic mixture has a distinct melting point depression.[12]

    • Change the Resolving Agent: The most effective solution is to change the chiral resolving agent.[12] A structurally different acid (e.g., switching from L-tartaric acid to (-)-Dibenzoyl-L-tartaric acid or (+)-camphorsulfonic acid) will form diastereomers with different crystal packing properties, which may prevent solid solution formation.[3]

    • Change the Solvent System: Varying the solvent can alter crystal packing.[12] Experiment with different solvent systems, focusing on those with different hydrogen bonding capabilities.[12]

Q3: How do I choose the right chiral resolving agent and the correct stoichiometry?

  • A3: Causality & Solution: The ideal resolving agent forms a diastereomeric salt that crystallizes well and has a significant solubility difference from its counterpart.[9]

    • Screening: The selection is often empirical.[7] It is best to screen a variety of common chiral acids (e.g., tartaric acid, mandelic acid derivatives, camphorsulfonic acid).

    • Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, this is not always optimal, especially with diacids like tartaric acid.[8] Using 0.5 equivalents of a diacid can sometimes be more effective by forming the neutral salt. It is recommended to screen molar ratios from 0.5 to 1.5.[8]

Data Summary: Common Resolving Agents
Resolving AgentTypical SolventsKey Considerations
(+)-Tartaric AcidMethanol, Ethanol, AcetoneCost-effective, readily available. Can form both neutral (2:1 amine:acid) and acid (1:1) salts.[8]
(-)-Dibenzoyl-L-tartaric acid (DBTA)Ethanol, Isopropanol, Ethyl AcetateMore expensive but often provides better differentiation for bulky amines.
(+)-Camphor-10-sulfonic acid (CSA)Isopropanol, AcetonitrileStrong acid, forms stable salts. Useful if other acids fail.[3]
(S)-(+)-Mandelic AcidEthanol/Water mixturesOften effective for resolving amines through its aromatic interactions.[13]
Protocol: Resolution with (+)-Tartaric Acid
  • Salt Formation: In a round-bottom flask, dissolve racemic 4-hydroxyazepane (1.0 eq) in methanol (5-10 volumes). In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in a minimal amount of warm methanol.

  • Mixing: Add the tartaric acid solution dropwise to the stirred amine solution at room temperature.

  • Crystallization: If no precipitate forms, slowly add an anti-solvent like acetone until turbidity appears. Warm the mixture until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling to 0-5 °C for several hours.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of the cold crystallization solvent mixture.

  • Analysis: Dry the solid and determine the diastereomeric excess (d.e.) by NMR or chiral HPLC of the liberated amine.

  • Recrystallization: If necessary, recrystallize the salt from the same solvent system to improve diastereomeric purity.

  • Liberation: Dissolve the purified diastereomeric salt in water and add 2M NaOH solution until the pH is >12.

  • Extraction: Extract the liberated enantiopure 4-hydroxyazepane with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product. Determine the final e.e. by chiral HPLC.

Method 2: Enzymatic Kinetic Resolution (EKR)

EKR utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[14][15] In the presence of an acyl donor (like vinyl acetate), the enzyme will selectively acylate one enantiomer of the 4-hydroxyazepane alcohol at a much faster rate than the other.[15][16] This leaves one enantiomer as the unreacted alcohol and the other as an ester. Since these two products have very different chemical properties, they can be easily separated by standard column chromatography or extraction.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Workup & Separation Racemate Racemic 4-Hydroxyazepane Reaction Stir at Controlled Temp (Monitor by HPLC) Racemate->Reaction Enzyme Immobilized Lipase (e.g., CAL-B) Enzyme->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Solvent Organic Solvent (e.g., MTBE) Solvent->Reaction StopRxn Stop at ~50% Conversion Filter off Enzyme Reaction->StopRxn Separation Separation (Chromatography/Extraction) StopRxn->Separation Product1 (S)-4-Hydroxyazepane (Unreacted Alcohol) Separation->Product1 Product2 (R)-4-Acetoxyazepane (Ester Product) Separation->Product2

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Troubleshooting & FAQs: Enzymatic Kinetic Resolution

Q1: The enzymatic reaction is very slow or not proceeding at all. What's wrong?

  • A1: Causality & Solution: Enzyme activity is highly dependent on its environment.

    • Enzyme Choice: Not all lipases are effective for all substrates. The most common and robust lipase for resolving secondary alcohols is Candida antarctica Lipase B (CAL-B), often immobilized (e.g., Novozym 435).[14] If CAL-B is not working, screen other lipases like those from Pseudomonas cepacia (PCL) or Pseudomonas fluorescens (AK).[15][17]

    • Solvent: Lipase activity is strongly influenced by the solvent.[18] Highly polar solvents like DMF or DMSO can strip essential water from the enzyme, deactivating it. Non-polar, hydrophobic solvents like MTBE, heptane, or toluene are generally preferred.[16][19]

    • Acyl Donor: Vinyl acetate is often the best choice as it's an irreversible acyl donor, which drives the reaction forward. If the reaction is slow, consider other activated esters like isopropenyl acetate.

    • Temperature: While moderate heat (30-45 °C) can increase reaction rates, excessive temperatures (>60 °C) can denature the enzyme.[14] Ensure your reaction temperature is within the optimal range for the specific lipase used.

Q2: The reaction works, but the enantioselectivity (E-value) is low, resulting in poor e.e. for both products.

  • A2: Causality & Solution: Enantioselectivity is an intrinsic property of the enzyme-substrate pairing but can be influenced by reaction conditions.

    • Enzyme: This is the most critical factor. A different lipase may offer superior selectivity.[17]

    • Temperature: Lowering the reaction temperature (e.g., from 40 °C to room temperature) often increases enantioselectivity, albeit at the cost of a slower reaction rate.

    • Solvent: The solvent can impact the enzyme's conformation and thus its selectivity. Screening different non-polar solvents can sometimes yield a significant improvement in the E-value.[20]

Q3: The reaction stops before reaching 50% conversion. What can I do?

  • A3: Causality & Solution: This could be due to enzyme deactivation or product inhibition.

    • Byproducts: The byproduct of using vinyl acetate is acetaldehyde, which can potentially deactivate the enzyme over time. Using a different acyl donor that generates a more benign byproduct (e.g., acetic anhydride produces acetic acid) might help, but be aware that acids can also lower enzyme activity.

    • Enzyme Loading: The amount of enzyme may be insufficient. Try increasing the enzyme loading (e.g., from 10 mg/mmol to 20 mg/mmol of substrate).

    • Immobilization: Using an immobilized enzyme is highly recommended. It not only simplifies workup (the enzyme can be filtered off and potentially reused) but also often enhances stability and activity.[16]

Data Summary: EKR Optimization Parameters
ParameterTypical ConditionsRationale & Impact on E-value/Rate
Enzyme Novozym 435 (immobilized CAL-B)Highly robust and selective for a wide range of alcohols. The primary determinant of selectivity.
Acyl Donor Vinyl AcetateIrreversible reaction drives equilibrium forward. The nature of the acyl group can impact reaction rate.
Solvent MTBE, Heptane, TolueneNon-polar solvents maintain enzyme activity. Solvent choice can subtly influence the E-value.[18]
Temperature 30 - 45 °CHigher temperature increases rate, but may decrease E-value.[14]
Conversion Target ~50%Maximum theoretical yield for one enantiomer in a KR is 50%.[16] Stopping at 50% provides the best balance of yield and e.e. for both product and remaining substrate.
Protocol: Kinetic Resolution with Novozym 435
  • Setup: To a vial, add racemic 4-hydroxyazepane (1.0 eq), an anhydrous solvent like MTBE (10-20 volumes), and vinyl acetate (2.0-3.0 eq).

  • Reaction Start: Add immobilized Candida antarctica Lipase B (Novozym 435, typically 10-20 mg per mmol of substrate).

  • Monitoring: Stir the suspension at a constant temperature (e.g., 35 °C). Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or chiral HPLC to determine the conversion percentage.

  • Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Separation: Concentrate the filtrate. The resulting mixture of the unreacted alcohol and the acetylated product can be easily separated using standard silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Characterize both fractions (the alcohol and the ester) and determine their respective enantiomeric excess by chiral HPLC. The ester can be hydrolyzed back to the alcohol (e.g., using K₂CO₃ in methanol) for further use.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[2][4] The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute at different times.[21] While often used for analysis, preparative chiral HPLC can be used to isolate gram-to-kilogram quantities of pure enantiomers.[22]

Workflow for Chiral Chromatography Separation

G cluster_0 Separation Process cluster_1 Collection Sample Dissolve Racemic 4-Hydroxyazepane Inject Inject onto Chiral HPLC Column Sample->Inject Elute Elute with Mobile Phase Inject->Elute Detect UV Detector Elute->Detect Fraction1 Collect Peak 1 (e.g., R-Enantiomer) Detect->Fraction1 Fraction2 Collect Peak 2 (e.g., S-Enantiomer) Detect->Fraction2

Caption: Workflow for Preparative Chiral HPLC Separation.

Troubleshooting & FAQs: Chiral Chromatography

Q1: I am not getting any separation (only one peak) on my chiral column.

  • A1: Causality & Solution: Chiral recognition requires specific interactions between the analyte and the stationary phase. The conditions must be right to enable this.

    • Column Selection: This is the most critical factor. There is no universal chiral column.[23] For a basic amine like 4-hydroxyazepane, polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose, like Chiralpak AD or Chiralcel OD) are excellent starting points. If those fail, try a protein-based or cyclodextrin-based column. Screening multiple columns is standard practice.[24]

    • Mobile Phase: For polysaccharide columns, normal phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol) are common. The ratio of the solvents is critical. Start with a 90:10 Hexane:IPA mixture and screen different ratios (e.g., 80:20, 70:30).

    • Additives: Basic analytes often require a basic additive (like diethylamine, DEA) in the mobile phase (typically 0.1%) to prevent peak tailing and improve resolution. Acidic additives (like trifluoroacetic acid, TFA) are used for acidic analytes.

Q2: I see peak splitting or broadening, and the resolution is poor.

  • A2: Causality & Solution: This can be caused by column degradation, sample issues, or suboptimal method parameters.

    • Column Overload: If doing preparative work, you may be injecting too much sample. Reduce the injection volume or sample concentration.

    • Sample Solvent: The sample should be dissolved in the mobile phase itself. If you dissolve the sample in a much stronger solvent, it can cause peak distortion upon injection.[25]

    • Flow Rate & Temperature: Resolution can sometimes be improved by decreasing the flow rate. Temperature also plays a complex role; changing the column temperature (e.g., from 25 °C to 15 °C or 40 °C) can significantly impact selectivity.[26]

    • Column Contamination: Adsorbed impurities can damage the stationary phase.[25][27] If performance degrades, try the manufacturer's recommended washing procedure. Using a guard column is always good practice.

Q3: The column backpressure is suddenly very high.

  • A3: Causality & Solution: This is usually due to a blockage.

    • Frit Blockage: The most common cause is particulate matter from the sample or mobile phase blocking the inlet frit of the column.[25] Try reversing the column (if the manufacturer allows it) and flushing at a low flow rate to dislodge the blockage.[25]

    • Sample Precipitation: If your sample is not fully soluble in the mobile phase, it can precipitate upon injection, blocking the column.[25] Ensure your sample is completely dissolved before injection.

    • System Check: Disconnect the column and run the pump to ensure the high pressure is not from a blockage elsewhere in the HPLC system.

Data Summary: Chiral HPLC Method Development
ParameterStarting PointOptimization Strategy
Column (CSP) Chiralpak AD-H, Chiralcel OD-HScreen multiple columns with different chiral selectors (amylose, cellulose, cyclodextrin).
Mobile Phase Hexane/IPA (90/10) + 0.1% DEAVary the ratio of strong to weak solvent (e.g., 80/20, 70/30). Try other alcohols like ethanol.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Decrease flow rate (e.g., to 0.5 mL/min) to improve efficiency and resolution.
Temperature 25 °C (Ambient)Test both lower (15 °C) and higher (40 °C) temperatures to find optimal selectivity.[26]
Detection UV at 210-220 nm4-hydroxyazepane lacks a strong chromophore; detection at low UV is necessary.
Protocol: Analytical Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based column such as a Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based).

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane/Isopropanol (90/10, v/v) containing 0.1% Diethylamine (DEA). Filter and degas the mobile phase.

  • System Equilibration: Install the column and equilibrate the system at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of racemic 4-hydroxyazepane (~1 mg/mL) in the mobile phase.

  • Injection: Inject a small volume (5-10 µL) of the sample.

  • Optimization:

    • If no separation is observed, change the Hexane/IPA ratio (e.g., to 80/20, then 70/30).

    • If separation is observed but resolution is poor (<1.5), try decreasing the flow rate to 0.7 mL/min or changing the column temperature.

    • If still unsuccessful, switch to a different column (e.g., from AD-H to OD-H) and repeat the screening process.

References

  • Reich, D., Openshaw, M. E., Lee, A. L., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • de Miranda, A. S., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Abbey, J. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]

  • ResearchGate. (n.d.). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available at: [Link]

  • Walczak, M. A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. Available at: [Link]

  • Bisht, A., & Prasad, J. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality. Available at: [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Available at: [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Lee, S., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Available at: [Link]

  • Paizs, C., & Toşa, M. I. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. Available at: [Link]

  • chemeurope.com. (n.d.). Chiral resolution. Available at: [Link]

  • van der Westhuizen, J. H., et al. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry – A European Journal. Available at: [Link]

  • Shayanfar, A., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Available at: [Link]

  • Gilar, M., & Uhrovčík, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. Available at: [Link]

  • Glovacká, A., & Šatínský, D. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Costa, A. M. F. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

  • Fogassy, E., et al. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Available at: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • ResearchGate. (2022). (PDF) Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Available at: [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Pinto, M. F., et al. (2023). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preserving Stereochemical Integrity of (R)-4-Hydroxyazepane During Functionalization

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for (R)-4-hydroxyazepane. This valuable chiral building block is integral to the synthesis of numerous pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for (R)-4-hydroxyazepane. This valuable chiral building block is integral to the synthesis of numerous pharmaceutical agents. However, its bifunctional nature—containing both a secondary amine and a chiral secondary alcohol—presents a significant challenge: the risk of racemization at the C4 stereocenter during functionalization. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate your synthetic challenges while maintaining the enantiopurity of your material.

Section 1: Understanding the Challenge: The Mechanism of Racemization

The primary vulnerability of (R)-4-hydroxyazepane lies in the stability of its C4 stereocenter, the carbon atom bearing the hydroxyl group. Racemization, the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers, typically occurs when a reaction proceeds through a planar, achiral intermediate.[1][2]

For (R)-4-hydroxyazepane, the most common pathway to racemization involves the formation of a carbocation at the C4 position. This is particularly prevalent under harsh acidic conditions, which facilitate the protonation of the hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water generates a planar sp²-hybridized carbocation. The incoming nucleophile can then attack this planar intermediate from either face with equal probability, leading to a racemic mixture of the (R) and (S) products.[3]

RacemizationMechanism cluster_R (R)-Enantiomer cluster_intermediate Achiral Intermediate cluster_S (S)-Enantiomer R_start (R)-4-hydroxyazepane Carbocation Planar C4 Carbocation (Loss of Chirality) R_start->Carbocation  H+ / -H₂O (SN1 Conditions) S_product (S)-Product Carbocation->S_product  Nu:- Attack (Bottom Face) R_product (R)-Product Carbocation->R_product  Nu:- Attack (Top Face)

Figure 1: Primary racemization pathway for (R)-4-hydroxyazepane via an SN1 mechanism.

Section 2: Troubleshooting Guide for Common Racemization Issues

This section addresses specific experimental observations that indicate a loss of stereochemical integrity and provides actionable solutions.

Problem/Observation Probable Cause(s) Recommended Solution(s) & Rationale
Significant loss of enantiomeric excess (e.e.) after attempting to substitute the hydroxyl group. The reaction is proceeding through an SN1 pathway involving a carbocation intermediate.[1] This is often caused by: • Strong Brønsted or Lewis acid catalysis. • High reaction temperatures. • Attempting direct substitution on the alcohol without proper activation.Solution: Adopt a two-step, stereospecific sequence. 1. Activation with Retention: Convert the hydroxyl into a sulfonate ester (e.g., mesylate, tosylate). This reaction occurs at the oxygen atom and does not break the C-O bond, thus proceeding with full retention of the (R) configuration.[4] 2. Substitution with Inversion: React the resulting sulfonate ester with the desired nucleophile. This is a classic SN2 reaction that proceeds with a predictable inversion of stereochemistry, yielding the (S) product with high enantiopurity. See Protocol B for details.
Complete inversion of stereochemistry (R to S) was observed when functionalizing the hydroxyl group. The reaction was performed under Mitsunobu conditions.This is the expected and desired outcome of a Mitsunobu reaction. It is a powerful tool for stereochemical inversion, not racemization.[5][6] If inversion is the goal, proceed and optimize the reaction (See Protocol C ). If retention of the (R) configuration is desired, you must use a different method, such as the two-step activation/substitution pathway described above.
Low yields and complex product mixtures during N-alkylation with an alkyl halide. Direct N-alkylation can be problematic due to: • Over-alkylation: Formation of a quaternary ammonium salt. • Harsh Conditions: The required high temperatures or strong bases can potentially compromise the C4 stereocenter, although direct racemization is less likely than for O-functionalization.Solution: Use reductive amination. This is a much milder and more controlled method for N-alkylation.[7][8] The secondary amine reacts with an aldehyde or ketone to form an iminium ion in situ, which is then immediately reduced by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids over-alkylation and preserves the integrity of the chiral alcohol.[9] See Protocol A .
Poor reactivity at the hydroxyl group when the nitrogen is unprotected. The basic nitrogen atom can interfere with reagents intended for the hydroxyl group, particularly in acid-catalyzed reactions where it becomes protonated, or with organometallic reagents.Solution: Protect the amine. Using a protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) masks the nucleophilicity and basicity of the nitrogen, allowing for clean and efficient functionalization of the hydroxyl group.[10][11] The choice of protecting group is critical and should be orthogonal to subsequent reaction conditions.
Section 3: Frequently Asked Questions (FAQs)

Q1: I need to functionalize the nitrogen. Should I protect the hydroxyl group first?

A1: It is highly recommended. The acidic proton of the hydroxyl group will quench organometallic reagents and can interfere with base-catalyzed reactions. Protecting the alcohol as a silyl ether (e.g., TBDMS, TIPS) is an excellent strategy.[12] Silyl ethers are robust to the basic and nucleophilic conditions often used for N-functionalization but can be easily removed later with a fluoride source like TBAF.

Q2: I need to functionalize the hydroxyl group. Should I protect the nitrogen first?

A2: Yes, this is a critical step for most transformations. Protecting the nitrogen, typically as a Boc or Cbz carbamate, prevents it from acting as a competing nucleophile or base.[11] This is essential for reactions like sulfonylation, Mitsunobu, or acylation at the oxygen, ensuring that the reagents react selectively at the desired hydroxyl site.

Q3: What are the best conditions for converting the hydroxyl group to a good leaving group without racemization?

A3: Sulfonylation is the gold standard. Reacting (R)-4-hydroxyazepane (preferably N-protected) with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine at 0 °C is ideal. The reaction proceeds with complete retention of configuration because the chiral C-O bond is not broken during the process.[4]

Q4: Is the Mitsunobu reaction a good choice for functionalizing the hydroxyl group?

A4: It depends on your synthetic goal. The Mitsunobu reaction is an excellent and reliable method for achieving inversion of stereochemistry (R → S) while introducing a new functional group (e.g., an ester, azide, or phthalimide).[5][13] It is not suitable if you want to retain the (R) configuration. Be aware that the reaction generates triphenylphosphine oxide and a reduced azodicarboxylate byproduct, which can sometimes complicate purification.

Q5: How can I confirm the stereochemical purity of my final product?

A5: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most definitive method. Using a suitable chiral stationary phase, you can separate and quantify the (R) and (S) enantiomers, allowing for precise determination of the enantiomeric excess (e.g.). Other methods include NMR analysis using chiral shift reagents or conversion of the product into diastereomers with a chiral derivatizing agent, which can then be distinguished by standard NMR or chromatography.

Section 4: Validated Protocols for Stereopure Functionalization

Prerequisite: For protocols B and C, it is strongly advised to first protect the azepane nitrogen with a Boc group to prevent side reactions.

Protocol A: N-Alkylation via Reductive Amination (Preserving R-configuration at C4)

This protocol achieves mono-alkylation of the nitrogen without affecting the chiral center.

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (R)-4-hydroxyazepane (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Stir: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 5 minutes. The reaction may be slightly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol B: O-Sulfonylation (Activation with Retention of R-configuration at C4)

This protocol converts the alcohol to an excellent leaving group while retaining its stereochemistry.

  • Setup: Dissolve N-Boc-(R)-4-hydroxyazepane (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (0.1 M) in a flask under N₂. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 equiv), dissolved in a small amount of DCM, dropwise to the stirred solution over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Work-up: Quench the reaction with cold water. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting sulfonate is often used directly in the next step without further purification, but can be purified by chromatography if necessary.

Protocol C: O-Functionalization via Mitsunobu Reaction (Controlled Inversion to S-configuration at C4)

This protocol introduces a nucleophile at C4 with complete inversion of stereochemistry.

  • Setup: In a flame-dried flask under N₂, dissolve N-Boc-(R)-4-hydroxyazepane (1.0 equiv), triphenylphosphine (PPh₃) (1.5 equiv), and your nucleophile (e.g., benzoic acid, phthalimide) (1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution over 20-30 minutes. A color change and/or precipitation may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct. Purify directly by flash column chromatography to isolate the desired (S)-product.

Section 5: Decision Workflow for Functionalization Strategy

To assist in selecting the appropriate synthetic route, the following workflow diagram outlines the key decision points based on your desired transformation.

DecisionWorkflow start What is your synthetic goal for (R)-4-hydroxyazepane? q_func_group Which group to functionalize? start->q_func_group n_path N-Functionalization q_func_group->n_path  Nitrogen (Amine) o_path O-Functionalization q_func_group->o_path  Hydroxyl (Alcohol) n_protect Protect -OH group first? (e.g., as TBDMS ether) n_path->n_protect n_protocol Use Reductive Amination (Protocol A) n_protect->n_protocol Yes, for most reagents o_protect Protect -NH group first (e.g., as Boc carbamate) o_path->o_protect q_stereo Desired Stereochemistry? o_protect->q_stereo Yes, strongly recommended retention_path Use Two-Step Sequence: 1. O-Sulfonylation (Protocol B) 2. SN2 Substitution q_stereo->retention_path  Retention (R) inversion_path Use Mitsunobu Reaction (Protocol C) q_stereo->inversion_path  Inversion (S)

Figure 2: Decision workflow for selecting a stereochemically-defined functionalization strategy.

References
  • Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178–2179. [Link]

  • Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178–2179. [Link]

  • PubMed. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. J Am Chem Soc. [Link]

  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link]

  • Drabowicz, J., Kiełbasiński, P., Mikołajczyk, M., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4594-4660. [Link]

  • Riehl, J. P. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5449–5491. [Link]

  • Drabowicz, J., Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4594-4660. [Link]

  • Gargiulo, S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5246-5262. [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Li, J., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(9), 6143-6169. [Link]

  • Guérin, C., Bellosta, V., & Cossy, J. (2011). Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. Organic Letters. [Link]

  • Clayden, J. (2012). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Reifenberg, E. A., et al. (2016). Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides. Journal of the American Chemical Society, 138(30), 9636–9640. [Link]

  • Wikipedia. Racemization. [Link]

  • Professor Dave Explains. (2024). Mitsunobu Reaction. YouTube. [Link]

  • Kamal, A., et al. (2018). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Biotechnology Advances, 36(4), 1157-1167. [Link]

  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]

  • Goti, A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5824–5829. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Wikipedia. Protecting group. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3334–3344. [Link]

  • BYJU'S. Chirality, Racemisation and Optical activity of Haloalkanes. [Link]

  • Banoglu, E., & Duffel, M. W. (1997). Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa. Drug Metabolism and Disposition, 25(11), 1304-1310. [Link]

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  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Goti, A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5824–5829. [Link]

Sources

Optimization

Technical Support Center: Stereoselective Reduction of Azepane Ketones

Welcome to the technical support center for the stereoselective reduction of azepane ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective reduction of azepane ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in seven-membered nitrogen-containing heterocyclic systems. The inherent conformational flexibility of the azepane ring presents unique challenges not always encountered with more rigid five- or six-membered rings. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to address specific issues you may encounter during your synthetic work.

Section 1: Troubleshooting Poor Stereoselectivity

Poor stereoselectivity is one of the most common hurdles in the reduction of substituted azepane ketones. This can manifest as either low diastereoselectivity (in the case of prochiral ketones with existing stereocenters) or low enantioselectivity (in asymmetric reductions).

Q1: My reduction of an N-protected azepan-4-one is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A1: Achieving high diastereoselectivity in the reduction of cyclic ketones is a classic challenge governed by the direction of hydride attack. For azepanes, this is complicated by the ring's multiple low-energy conformations. The key is to exploit steric and electronic factors to favor one trajectory of hydride delivery over another.

Underlying Principle: Steric Approach Control

The facial selectivity of hydride addition to cyclohexanones is often predictable; small hydrides like sodium borohydride (NaBH₄) can favor axial attack to avoid torsional strain, while bulky hydrides like L-Selectride® are forced into equatorial attack due to steric hindrance from axial substituents.[1] The flexible nature of the azepane ring makes these predictions less straightforward, but the same principles of steric control apply.

Troubleshooting Steps & Solutions:

  • Increase the Steric Bulk of the Reducing Agent: This is the most direct way to force the hydride to attack from the less sterically hindered face of the ketone.

    • Problem: A small reducing agent like NaBH₄ is not effectively discriminating between the two faces of the carbonyl.

    • Solution: Switch to a bulkier hydride source. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice for directing equatorial attack.[2] K-Selectride® (potassium tri-sec-butylborohydride) offers a similar steric profile.

  • Analyze the N-Protecting Group: The nature and size of the substituent on the azepane nitrogen can profoundly influence the ring's preferred conformation and, consequently, the steric environment around the carbonyl.

    • Problem: A small N-substituent (e.g., N-H, N-Me) may not provide a sufficient steric bias.

    • Solution: Consider a larger N-protecting group, such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or a bulky sulfonyl group. This can lock the ring into a more defined conformation, exposing one face of the carbonyl to attack. The choice of protecting group can also influence the electronic properties of the nitrogen atom, which may play a role in directing the reduction.[3]

  • Lower the Reaction Temperature: Reducing the thermal energy of the system can amplify small differences in the activation energies between the two diastereomeric transition states.

    • Problem: At room temperature or above, there may be enough energy to overcome the small barrier difference between the two pathways.

    • Solution: Perform the reduction at low temperatures (e.g., -78 °C). This is standard practice for highly selective reactions.

Data Summary: Reagent Choice and Diastereoselectivity

Reducing AgentTypical Diastereomeric Ratio (cis:trans or trans:cis)*Key Characteristics
Sodium Borohydride (NaBH₄)Low to Moderate (e.g., 1:1 to 3:1)Small, mild, compatible with protic solvents.[4]
Lithium Aluminum Hydride (LiAlH₄)Low to Moderate (e.g., 1:1 to 4:1)Highly reactive, small, requires anhydrous conditions.[5]
L-Selectride®High to Excellent (e.g., 10:1 to >20:1)Very bulky, forces attack from the least hindered face.[1]

*Ratios are illustrative and highly substrate-dependent.

Q2: I am attempting an enantioselective Corey-Bakshi-Shibata (CBS) reduction on my azepane ketone, but the enantiomeric excess (ee) is poor (<50%). What are the likely causes and how can I fix this?

A2: The Corey-Bakshi-Shibata (CBS) reduction is a powerful tool for the enantioselective reduction of prochiral ketones.[6][7] Low enantiomeric excess in this reaction typically points to issues with the catalyst, the reagents, or a competing non-catalyzed background reaction.

Underlying Principle: The CBS Catalytic Cycle

The CBS reduction relies on a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[8] This ternary complex arranges the ketone for a highly face-selective intramolecular hydride transfer. Any disruption to this organized transition state will erode enantioselectivity.

Diagram: CBS Reduction Troubleshooting Logic

start Low ee in CBS Reduction catalyst Catalyst Integrity Issue? start->catalyst Check Catalyst reagents Reagent Quality Issue? start->reagents Check Reagents background Background Reaction? start->background Consider Non-Catalytic Path temp Suboptimal Temperature? start->temp Optimize Conditions sol_catalyst1 Use freshly prepared or purchased catalyst. Ensure anhydrous conditions. catalyst->sol_catalyst1 Solution sol_reagents1 Titrate borane solution. Use freshly distilled THF. reagents->sol_reagents1 Solution sol_background1 Use a less reactive borane source (e.g., Catecholborane). Lower temperature. background->sol_background1 Solution sol_temp1 Perform at 0 °C, -20 °C, or -78 °C. Monitor reaction time. temp->sol_temp1 Solution

Sources

Troubleshooting

Stability of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate under acidic conditions

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, with a specific focus on its...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, with a specific focus on its behavior under acidic conditions. This resource is intended for researchers, chemists, and drug development professionals utilizing this intermediate in their synthetic workflows.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses the fundamental chemical principles governing the stability of the target molecule in an acidic environment.

Q1: What is the primary reaction of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate when exposed to acidic conditions?

The primary and intended reaction under acidic conditions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group from the azepane nitrogen.[1][2][3] The Boc group is specifically designed to be stable under a wide range of conditions but readily removable with acid, making it a cornerstone of modern amine protection strategy in multi-step synthesis.[1][4] The reaction yields (R)-azepan-4-ol as an acid salt (e.g., trifluoroacetate or hydrochloride, depending on the acid used) and generates tert-butanol (which typically dehydrates to isobutylene) and carbon dioxide as byproducts.[5][6]

Q2: What is the detailed mechanism for the acid-catalyzed deprotection of the Boc group?

The deprotection proceeds via an E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which makes the carbamate a better leaving group. Subsequent cleavage of the tert-butyl-oxygen bond forms a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate. This carbamic acid rapidly fragments via decarboxylation to release the free amine and carbon dioxide gas.[1][5][6] The newly liberated amine is then protonated by the excess acid present in the medium.

Boc_Deprotection_Mechanism cluster_start Step 1: Protonation cluster_elimination Step 2: Elimination cluster_decarboxylation Step 3: Decarboxylation cluster_final Step 4: Acid-Base Reaction Start Boc-Protected Azepane Protonated Protonated Carbamate Start->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Slow (Rate-Determining) tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine Free Amine ((R)-azepan-4-ol) CarbamicAcid->FreeAmine Fast CO2 CO₂ (gas) CarbamicAcid->CO2 AmineSalt Amine TFA Salt FreeAmine->AmineSalt + H⁺ (from TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Issue: Incomplete or Sluggish Deprotection

Q: I've been stirring my reaction for several hours, but TLC and LC-MS analysis show a significant amount of starting material remaining. What's wrong?

This is a common issue that can usually be resolved by adjusting the reaction conditions. Several factors can lead to incomplete deprotection.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: While the Boc group is acid-labile, the reaction rate is highly dependent on the acid's strength and concentration.

    • Solution: For substrates that are difficult to deprotect, switching from milder acids like HCl in dioxane to neat (100%) Trifluoroacetic Acid (TFA) or a concentrated solution of TFA in Dichloromethane (DCM) (e.g., 25-55% v/v) can significantly accelerate the reaction.[7][8]

  • Presence of Water: Anhydrous conditions are generally preferred for Boc deprotection.[4] The presence of water can hydrolyze the acid and reduce its effective concentration.

    • Solution: Ensure you are using anhydrous solvents (e.g., dry DCM). If your starting material or glassware may contain residual moisture, consider drying them thoroughly before use.

  • Low Temperature: Most Boc deprotections are run at 0 °C to room temperature. If the reaction is slow at room temperature, gentle heating is generally not recommended as the first option due to the risk of side reactions.

    • Solution: First, try increasing the acid concentration. If the reaction is still sluggish and the molecule is known to be thermally stable, you might consider a thermal deprotection, although this is a less common method.[9]

  • Insufficient Reaction Time: While many Boc deprotections are complete within 1-2 hours, some substrates may require longer reaction times.[7]

    • Solution: Continue to monitor the reaction by TLC or LC-MS until the starting material spot/peak is no longer visible.

Troubleshooting_Workflow Start Problem: Incomplete Deprotection CheckAcid Is acid strong enough? (e.g., TFA) Start->CheckAcid CheckSolvent Are conditions anhydrous? CheckAcid->CheckSolvent Yes Solution1 Increase acid concentration or switch to a stronger acid (e.g., neat TFA). CheckAcid->Solution1 No CheckTime Has enough time elapsed? CheckSolvent->CheckTime Yes Solution2 Use anhydrous solvents and dry glassware. CheckSolvent->Solution2 No CheckTime->Start Yes (Re-evaluate) Solution3 Continue monitoring reaction until completion. CheckTime->Solution3 No

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue: Formation of Unexpected Side Products

Q: My LC-MS shows a significant peak with a mass of [M+57] corresponding to the addition of a tert-butyl group. What is this side product and how can I prevent it?

This is a classic side reaction in Boc deprotection. The side product is (R)-1-(tert-butyl)-azepan-4-ol, formed by the alkylation of the newly deprotected amine by the tert-butyl cation. More commonly, however, with a hydroxyl group present, O-alkylation can occur to form (R)-tert-Butyl 4-(tert-butoxy)azepane-1-carboxylate.

Causality: The tert-butyl cation generated during the reaction (see mechanism above) is a reactive electrophile.[10] It can be trapped by any nucleophile present in the reaction mixture. While the deprotected secondary amine is protonated and less nucleophilic, the lone pairs on the hydroxyl group's oxygen can attack the carbocation, leading to the formation of a tert-butyl ether.

Side_Reaction Deprotected (R)-azepan-4-ol SideProduct O-Alkylated Side Product (tert-butyl ether) Deprotected->SideProduct Nucleophilic attack by hydroxyl group tBuCation tert-Butyl Cation tBuCation->SideProduct

Caption: Formation of the O-tert-butyl ether side product.

Prevention - The Use of Scavengers:

To prevent this and other alkylation side reactions, it is essential to include a "scavenger" in the reaction mixture.[10][11] A scavenger is a compound that is more nucleophilic than the substrate and will preferentially react with and neutralize the tert-butyl cation.

ScavengerTypical Concentration (v/v)Mechanism of ActionNotes
Anisole 2-5%Acts as a Friedel-Crafts substrate, becoming alkylated by the tert-butyl cation.Effective and common, but can be difficult to remove during work-up.
Thioanisole 2-5%The sulfur atom is highly nucleophilic and readily traps the carbocation.More reactive than anisole; has a strong odor.
Triethylsilane (TES) 2-5%Reduces the tert-butyl cation to isobutane.Clean reaction, as the byproducts are volatile.
Water 1-5%Traps the tert-butyl cation to form tert-butanol.Can slow the deprotection reaction; use with caution.
Issue: Work-up and Product Isolation

Q: After removing the TFA/DCM under vacuum, I'm left with a sticky, non-crystalline oil that is difficult to handle. How do I get my final product?

The crude product after deprotection is the trifluoroacetate salt of (R)-azepan-4-ol. These salts are often hygroscopic and non-crystalline, making them difficult to purify directly. You must perform a basic work-up to neutralize the salt and isolate the free amine.

  • Solution: See the detailed protocol in Section 3 for a standard work-up procedure involving neutralization with a base like sodium bicarbonate or sodium hydroxide, followed by extraction into an organic solvent.

Section 3: Experimental Protocols & Data

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol describes a general procedure for the deprotection of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate.

Materials:

  • (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Anisole or Triethylsilane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Add Scavenger: Add the chosen scavenger (e.g., triethylsilane, 1.1 eq or ~5% v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA (10-20 eq, or a pre-mixed 20-50% solution of TFA in DCM) dropwise to the stirred solution.[7] Effervescence (CO₂ evolution) should be observed.[5][6]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM with 1% NH₄OH as eluent). The product spot should be significantly more polar than the starting material.

  • Solvent Removal: Once the reaction is complete (typically 1-3 hours), remove the solvent and excess TFA in vacuo.

  • Neutralization: Dissolve the crude residue in DCM. Carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (R)-azepan-4-ol.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Table 2: Comparative Analytical Data
AnalyteTechniqueExpected Signal / Observation
(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate ¹H NMR (CDCl₃)Singlet ~1.45 ppm (9H, tert-butyl group)
¹³C NMR (CDCl₃)Signals at ~80 ppm (quaternary C of Boc) and ~28 ppm (CH₃ of Boc)
IR (thin film)Strong C=O stretch ~1680-1700 cm⁻¹ (carbamate)
TLC (10% MeOH/DCM)Higher Rf value (less polar)
(R)-azepan-4-ol (as free base) ¹H NMR (CDCl₃)Absence of the singlet at ~1.45 ppm
¹³C NMR (CDCl₃)Absence of signals at ~80 ppm and ~28 ppm
IR (thin film)Absence of the strong carbamate C=O stretch; presence of N-H stretch ~3300-3500 cm⁻¹
TLC (10% MeOH/DCM)Lower Rf value (more polar); may streak without base in eluent

References

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed, National Library of Medicine. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • How to confirm BOC deprotection by TFA? ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]

Sources

Optimization

Removal of impurities from (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate preps

Technical Support Center: (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of (R)-tert-Butyl 4-hyd...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this key building block in high purity. We will address frequently encountered impurities, provide in-depth troubleshooting advice, and detail validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate?

The primary impurities typically arise from the synthetic route, which commonly involves the stereoselective reduction of tert-butyl 4-oxoazepane-1-carboxylate. The main culprits are:

  • Unreacted Starting Material: Residual tert-butyl 4-oxoazepane-1-carboxylate.

  • Diastereomeric Impurity: The corresponding (S)-enantiomer, arising from incomplete stereoselectivity of the reduction.

  • Solvent and Reagent Residues: Trace amounts of solvents (e.g., THF, methanol, ethanol) or leftover reducing agents and their byproducts.

  • Over-reduction Products: While less common for this specific substrate, aggressive reducing agents could potentially lead to deoxygenation.

Q2: My crude product is a thick, persistent oil that won't solidify. Is this normal and how can I handle it?

Yes, it is quite common for Boc-protected amino alcohols to initially present as viscous oils, which can make handling and purification difficult.[1] This oily nature is often due to the presence of residual solvents or minor impurities that inhibit crystallization.[1] Keeping the product under high vacuum for an extended period (12-24 hours) can help remove volatile residues. If it remains an oil, purification via chromatography is the recommended next step before attempting crystallization again.

Q3: What is the quickest way to assess the purity of my crude product?

A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is highly effective for a rapid purity assessment.

  • TLC: Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting ketone will have a higher Rf value than the more polar alcohol product. This allows for a quick visual check for unreacted starting material.

  • ¹H NMR: Provides a more quantitative view. Look for the characteristic peak of the proton on the carbon bearing the hydroxyl group (CH-OH). The presence of the starting ketone can be identified by the absence of this peak and the presence of characteristic peaks for the alpha-protons to the carbonyl.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Problem 1: Significant amount of starting ketone remains after reaction.

  • Cause: This indicates an incomplete reduction reaction. This could be due to insufficient reducing agent, deactivated reagent (e.g., old sodium borohydride), or insufficient reaction time.

  • Solution 1 (Chemical): If the reaction mixture has not yet been quenched, you can add another portion of the reducing agent (e.g., 0.3-0.5 equivalents of NaBH₄) and allow the reaction to stir for a few more hours at the appropriate temperature. Monitor progress by TLC.

  • Solution 2 (Purification): The ketone is significantly less polar than the desired alcohol product. This difference in polarity allows for efficient separation using flash column chromatography.

Problem 2: My product has poor enantiomeric excess (e.e.), containing the (S)-enantiomer.

  • Cause: The chiral catalyst or reagent used in the asymmetric reduction was not sufficiently effective. This is a common challenge in stereoselective synthesis.

  • Solution (Purification): Separating enantiomers requires a chiral environment.

    • Preparative Chiral HPLC/SFC: This is the most direct and effective method for separating enantiomers on a laboratory scale.[2][3][4][5][6] Methods using chiral stationary phases (CSPs) can be developed to resolve the (R) and (S) enantiomers. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than traditional HPLC for these separations.[2]

    • Diastereomeric Recrystallization: This classical method involves reacting your enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. The resolved diastereomer is then treated to cleave the resolving agent and yield the pure enantiomer. This process is often more complex and requires significant optimization.

Problem 3: The final product after chromatography is still an oil and has low yield.

  • Cause: The target molecule can be quite soluble in common organic solvents, leading to difficulty in complete solvent removal and potential loss during aqueous workups. Boc-protected compounds can sometimes be volatile under high vacuum and elevated temperatures.

  • Solution 1 (Solvent Removal): Avoid excessive heating during solvent evaporation. A rotary evaporator with a water bath temperature below 40°C is recommended. For final drying, use a high vacuum pump at room temperature.

  • Solution 2 (Crystallization/Solidification): Even if pure, the product may be slow to crystallize. Several techniques can induce solidification:

    • Seed Crystals: If available, adding a single seed crystal to the pure oil can initiate crystallization.[7][8]

    • Solvent Trituration: Stirring the oil vigorously with a non-polar solvent in which it is poorly soluble (e.g., hexanes, heptane, or diethyl ether) can cause it to precipitate as a solid.[1][9]

    • Slow Evaporation: Dissolving the oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and then adding a non-polar co-solvent (e.g., hexanes) until the solution becomes slightly cloudy. Allowing the solvent to evaporate slowly can yield crystals.

Experimental Protocols & Data

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to remove unreacted ketone starting material and other non-polar impurities.

  • Prepare the Column: Select a silica gel column appropriately sized for your amount of crude material (typically a 40-100x mass ratio of silica to crude product).

  • Slurry and Pack: Pack the column using a slurry of silica gel in a non-polar solvent (e.g., 10% Ethyl Acetate in Hexanes).

  • Load the Sample: Adsorb the crude oil onto a small amount of silica gel. To do this, dissolve the oil in a minimal amount of a volatile solvent (like DCM or acetone), add silica gel (2-3x the mass of your crude product), and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.

  • Elute: Begin elution with a low polarity solvent system (e.g., 10-15% Ethyl Acetate/Hexanes).

  • Run Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be from 15% to 50% Ethyl Acetate in Hexanes.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Typical Flash Chromatography Results

Impurity Typical Rf (30% EtOAc/Hex) Elution Profile
tert-Butyl 4-oxoazepane-1-carboxylate ~0.65 Elutes first in lower polarity fractions.
(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate ~0.40 Elutes later in higher polarity fractions.

| Baseline/Polar Impurities | ~0.0-0.1 | May remain on the column or elute with very high polarity solvent. |

Visualization of Purification Strategy

The following diagram illustrates the decision-making process for purifying the crude product.

PurificationWorkflow cluster_0 Purification of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate Crude Crude Product (Oil or Solid) Analysis Purity Check (TLC, NMR) Crude->Analysis Ketone Ketone Impurity > 5%? Analysis->Ketone Assess Purity Enantiomer Incorrect e.e.? Ketone->Enantiomer No Flash Flash Column Chromatography Ketone->Flash Yes ChiralSep Preparative Chiral HPLC / SFC Enantiomer->ChiralSep Yes Final Pure Product Enantiomer->Final No Concentrate Concentrate & Dry Under High Vacuum Flash->Concentrate Purified ChiralSep->Final Resolved Concentrate->Enantiomer

Caption: Decision workflow for purifying crude (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate.

Mechanism Snapshot: Impurity Formation

The primary chiral impurity arises from the two possible pathways of hydride attack on the ketone.

Hydride_Attack Ketone tert-Butyl 4-oxoazepane-1-carboxylate R_Product (R)-Product (Desired) Ketone->R_Product  Attack on Re face  (Favored pathway) S_Product (S)-Product (Impurity) Ketone->S_Product  Attack on Si face  (Disfavored pathway) Hydride [H⁻] (from chiral reducing agent) Hydride->Ketone

Caption: Formation of (R) and (S) enantiomers via hydride attack on the prochiral ketone.

References

  • Carry, J-C., et al. (2013). Chiral Supercritical Fluid Chromatography in the Preparation of Enantiomerically Pure (S)-(+)-tert-Butyl-3-hydroxyazepane-1-carboxylate. Organic Process Research & Development. Available at: [Link]

  • Shandong Jincheng Courage Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. Google Patents, CN112661672A.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Available at: [Link]

  • ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available at: [Link]

  • King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Ng, S. C. (n.d.). Chiral Drug Separation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Available at: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]

  • Kasperec, J., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]

  • Subramanian, G. (Ed.). (n.d.). Chiral Separation Techniques. Chemist Library. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Chiral Azepane Synthesis

Welcome to the Technical Support Center for Chiral Azepane Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up the synthesis of thes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Azepane Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up the synthesis of these vital heterocyclic scaffolds. The synthesis of seven-membered rings like azepanes is often challenged by unfavorable thermodynamics and kinetics, which can be exacerbated at a larger scale.[1] This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in stereocontrol, ring-closing metathesis, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when moving from bench-scale to large-scale synthesis of chiral azepanes?

A1: The main challenges in scaling up chiral azepane synthesis revolve around maintaining stereochemical integrity, managing reaction kinetics and thermodynamics for a seven-membered ring, ensuring catalyst efficiency and removal, and developing robust purification methods.[1][2] Issues that are minor on a milligram scale, such as byproduct formation or slight enantiomeric excess (ee) erosion, can become significant economic and purity problems at the kilogram scale.

Q2: Which synthetic strategies are most amenable to the large-scale production of chiral azepanes?

A2: While numerous methods exist, strategies that are often more suitable for scale-up include diastereoselective ring-expansion of smaller, more easily synthesized rings like piperidines, and biocatalytic approaches.[3] Ring-closing metathesis (RCM) is also a powerful tool, though it requires careful optimization of catalyst loading and reaction concentration to be cost-effective.[2][4] Asymmetric lithiation-conjugate addition sequences have also been developed for the synthesis of polysubstituted azepanes.[5][6]

Q3: How critical is the choice of protecting group for the nitrogen atom during scale-up?

A3: The choice of nitrogen protecting group is crucial. An ideal protecting group should be stable under the reaction conditions of ring formation and functionalization, yet easily removable in a high-yielding final step without compromising the chiral centers. For RCM, Lewis basic functional groups like unprotected amines can coordinate to the metal catalyst and inhibit the reaction, making protection essential.[1] Commonly used protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), with the selection depending on the overall synthetic route and the orthogonality required.

Q4: Are there greener or more sustainable approaches for chiral azepane synthesis at scale?

A4: Yes, biocatalysis is emerging as a highly effective and sustainable approach for synthesizing chiral azepanes and their precursors.[7][8] Enzymes like imine reductases (IREDs) and transaminases can offer exceptional enantioselectivity under mild, aqueous conditions, reducing the need for heavy metal catalysts and organic solvents.[9][10][11] These methods can be highly cost-effective and environmentally friendly, which is a major advantage for industrial-scale production.[10]

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity or Loss of Enantiomeric Excess (ee)

Q: My reaction is producing a mixture of diastereomers, or the enantiomeric excess is dropping during scale-up. What should I investigate?

A: Poor stereocontrol is a common and multifaceted problem. The transition states leading to different stereoisomers can be very close in energy, and subtle changes in reaction conditions upon scale-up can alter the outcome.

Underlying Causes & Solutions:

  • Temperature Fluctuations: Inadequate heat transfer in larger reactors can create hot spots, leading to side reactions or epimerization.

    • Solution: Ensure efficient reactor heating and cooling systems. Perform a temperature sensitivity study to define a robust operating range. For some reactions, lower temperatures may be necessary to enhance selectivity.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state.

    • Solution: A solvent screen is highly recommended. Sometimes, a switch to a less polar or a more coordinating solvent can lock the substrate in a conformation that favors the desired stereochemical outcome.

  • Catalyst Choice and Concentration: The chiral ligand or catalyst is paramount. On a larger scale, catalyst concentration gradients can occur, or the catalyst may aggregate, leading to reduced effectiveness.

    • Solution: For catalytic asymmetric reactions, ensure homogenous mixing. Re-evaluate the catalyst loading; sometimes a higher or lower loading is optimal at scale. For organocatalytic approaches, which are gaining traction, the choice of catalyst is critical for success.[12][13][14]

Issue 2: Low Yields and Byproduct Formation in Ring-Closing Metathesis (RCM)

Q: I'm using Ring-Closing Metathesis to form the azepane ring, but on a larger scale, the yield is poor, and I'm observing significant amounts of dimers and oligomers.

A: This is a classic challenge in RCM for medium-sized rings. The intramolecular cyclization is in competition with intermolecular reactions.

Underlying Causes & Solutions:

  • High Concentration: At higher concentrations, the probability of two substrate molecules reacting (intermolecularly) increases, leading to dimerization and polymerization.[1]

    • Solution: The principle of high dilution is key. While it may seem counterintuitive for scale-up due to large solvent volumes, it is often necessary. The reaction should be run at a low concentration (typically 0.001–0.05 M) to favor the intramolecular pathway.

  • Catalyst Deactivation: Impurities in starting materials or solvents can poison the ruthenium catalyst.[2] The substrate itself can sometimes chelate to the catalyst, inhibiting turnover.[1]

    • Solution: Ensure all reagents and solvents are rigorously purified and degassed. Use of activated carbon or alumina plugs to pre-treat solvents and starting materials can be beneficial. Consider screening different generations of Grubbs or Hoveyda-Grubbs catalysts, as their stability and reactivity profiles differ.[4]

  • Alkene Isomerization: A common side reaction where the double bond migrates, leading to undesired products.[1]

    • Solution: Use catalysts known for lower isomerization rates. Adding a hydride scavenger can sometimes mitigate this issue. Shortening the reaction time can also be effective.

Troubleshooting Workflow for Low-Yield RCM

RCM_Troubleshooting start Low Yield in RCM check_dimer High Dimer/Oligomer Formation? start->check_dimer high_dilution Implement High Dilution (0.001-0.05 M) check_dimer->high_dilution Yes check_purity Check Substrate/Solvent Purity check_dimer->check_purity No high_dilution->check_purity purify_reagents Purify/Degas Reagents & Solvents check_purity->purify_reagents Impure screen_catalysts Screen Different Catalysts (e.g., Grubbs Gen II, Hoveyda-Grubbs) check_purity->screen_catalysts Pure purify_reagents->screen_catalysts check_isomerization Isomerization Observed? screen_catalysts->check_isomerization optimize_time_temp Optimize Reaction Time & Temperature check_isomerization->optimize_time_temp Yes success Successful Synthesis check_isomerization->success No optimize_time_temp->success

Caption: Troubleshooting workflow for low-yield RCM in azepane synthesis.

Issue 3: Challenges in Purification and Isolation

Q: My chiral azepane is difficult to purify on a large scale. Column chromatography is not economically viable, and I'm struggling with crystallization.

A: Purification is a significant hurdle in process chemistry. The unique challenges in purifying chiral compounds compared to achiral ones include achieving high enantiomeric purity and developing complex analytical methods.[15]

Underlying Causes & Solutions:

  • Similar Polarity of Stereoisomers: Diastereomers can have very similar polarities, making chromatographic separation difficult and costly at scale.[15]

    • Solution 1: Diastereomeric Salt Formation: If your azepane has a basic nitrogen, consider forming a salt with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization.

    • Solution 2: Preparative Chromatography: While expensive, modern techniques like Supercritical Fluid Chromatography (SFC) can be more efficient and "greener" than traditional HPLC for chiral separations at a preparative scale.[16][17]

  • Product is an Oil or Amorphous Solid: Many azepane derivatives do not crystallize easily, making isolation and purification challenging.

    • Solution: A systematic crystallization screening is necessary. Explore a wide range of solvents and solvent mixtures. Techniques like anti-solvent addition or seeding with a small amount of pure crystalline material (if available) can induce crystallization. Sometimes, converting the final product to a stable crystalline salt (e.g., hydrochloride or mesylate) is the most robust solution for handling and formulation.

Data Summary: Comparison of Chiral Purification Techniques at Scale

TechniqueProsConsBest For
Diastereomeric Crystallization Cost-effective, scalable, yields high purity material.Requires a suitable handle for salt formation, can be iterative.Basic or acidic compounds where diastereomeric salts can be formed.
Preparative HPLC Widely applicable, high resolution.High solvent consumption, expensive, low throughput.High-value products where other methods have failed.
Preparative SFC Faster than HPLC, lower solvent cost, "greener".[16]Higher initial equipment cost, may not be suitable for all compounds.Thermally stable compounds, high-throughput purification in drug discovery.[16]

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis at Scale

This protocol is a general guideline and must be optimized for your specific substrate.

  • Reactor Setup: A large, jacketed glass reactor equipped with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple is rendered inert by purging with dry nitrogen.

  • Solvent and Reagent Preparation: Anhydrous, degassed toluene is charged to the reactor. The diene precursor is dissolved in a separate vessel in degassed toluene.

  • Catalyst Preparation: The RCM catalyst (e.g., Hoveyda-Grubbs 2nd Generation, 0.1-1.0 mol%) is dissolved in a small amount of degassed toluene in a glovebox or under a nitrogen atmosphere.

  • Reaction Execution: The reactor containing toluene is heated to the desired temperature (e.g., 80-110 °C). The substrate solution and the catalyst solution are added simultaneously and slowly over several hours using syringe pumps to maintain high dilution.

  • Monitoring: The reaction is monitored by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature. To quench the catalyst, ethyl vinyl ether is added, and the mixture is stirred for 1-2 hours. The solvent is removed under reduced pressure. The residue is then purified, ideally by crystallization or salt formation to avoid large-scale chromatography.

Protocol 2: Diastereomeric Salt Resolution
  • Salt Formation: The crude, enantiomerically enriched azepane free base (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). A solution of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5-1.0 equiv) in the same solvent is added slowly at an elevated temperature.

  • Crystallization: The solution is allowed to cool slowly to room temperature, then further cooled in an ice bath or refrigerator to maximize crystal formation. The formation of crystals may take several hours to days.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. This first crop will be enriched in one diastereomeric salt.

  • Analysis and Enrichment: The enantiomeric excess of the crystalline material is determined (e.g., by chiral HPLC of the free base). The crystallization process can be repeated until the desired enantiomeric purity is achieved.

  • Liberation of Free Base: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a base (e.g., NaHCO₃ or NaOH) to liberate the free amine, which is then extracted with an organic solvent.

References

  • Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements.
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | Request PDF.
  • Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society,
  • Biocatalytic Access to Chiral Benzazepines Using Imine Reductases | Request PDF.
  • Improved Access to Chiral Tetranaphthoazepinium-Based Organocatalysts Using Aqueous Ammonia as Nitrogen Source.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.
  • Optimizing reaction conditions for azepane ring form
  • An asymmetric synthesis of (2S,5S)
  • and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence.
  • An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry,
  • Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. PubMed,
  • and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjug
  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter,
  • Chiral and Achiral Compounds Purific
  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applic
  • Biocatalysis: A smart and green tool for the prepar
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules,
  • Strategies for chiral separation: from racem
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1,
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Sci-Hub,

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectroscopy of N-Boc-4-hydroxyazepane Derivatives

For Researchers, Scientists, and Drug Development Professionals The N-Boc-4-hydroxyazepane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into novel therapeutic agents due to it...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-Boc-4-hydroxyazepane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its conformational flexibility and synthetic versatility. Understanding the precise three-dimensional structure and electronic environment of this seven-membered ring system is paramount for rational drug design and structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for elucidating these features in solution.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the ¹H and ¹³C NMR spectroscopic data for N-Boc-4-hydroxyazepane and its derivatives. We will delve into the causal relationships behind experimental choices, present detailed experimental protocols, and offer insights into the interpretation of spectral data, empowering researchers to confidently characterize their own N-Boc-4-hydroxyazepane derivatives.

The Azepane Ring: A Conformational Chameleon

Unlike their more rigid five- and six-membered counterparts, the seven-membered azepane ring exists in a dynamic equilibrium of multiple low-energy conformations, most commonly twisted-chair and chair forms. The introduction of substituents, including the bulky N-tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the C4 position, significantly influences this conformational landscape. The N-Boc group, due to its steric bulk and the possibility of amide rotamers, often leads to broadened signals in NMR spectra at room temperature. Variable temperature (VT) NMR studies can be instrumental in resolving these dynamic processes and providing a clearer picture of the conformational preferences.

Experimental Rationale and Protocol for NMR Data Acquisition

The quality and interpretability of NMR data are directly dependent on the experimental setup. The following protocol represents a robust starting point for the characterization of N-Boc-4-hydroxyazepane derivatives.

Experimental Workflow

Caption: A generalized workflow for the acquisition and analysis of NMR data for N-Boc-4-hydroxyazepane derivatives.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the N-Boc-4-hydroxyazepane derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the hydroxyl proton). Chloroform-d is a good starting point for many organic molecules, while DMSO-d₆ can be useful for less soluble compounds and for observing exchangeable protons.

    • Gently agitate the tube to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the spectral width (typically -2 to 12 ppm), the number of scans (16 to 64 for good signal-to-noise), and the relaxation delay (1-2 seconds).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which is invaluable for tracing the connectivity of protons within the azepane ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assigning quaternary carbons and piecing together the overall molecular structure.

Comparative NMR Data of N-Boc-4-hydroxyazepane and a Representative Derivative

The following tables summarize the ¹H and ¹³C NMR data for the parent N-Boc-4-hydroxyazepane and a hypothetical C-3 substituted derivative to illustrate the influence of substitution on the spectral parameters. Note: The data for the derivative is illustrative and based on general principles of NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Proton AssignmentN-Boc-4-hydroxyazepane (δ, ppm)N-Boc-3-methyl-4-hydroxyazepane (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.50 - 3.30 (m)3.45 - 3.25 (m)m-
H-31.90 - 1.70 (m)2.10 - 1.95 (m)m-
H-43.85 (br s)3.70 (d)br s / d- / ~4.0
H-51.80 - 1.60 (m)1.75 - 1.55 (m)m-
H-61.65 - 1.50 (m)1.60 - 1.45 (m)m-
H-73.35 - 3.15 (m)3.30 - 3.10 (m)m-
OH2.50 (br s)2.65 (br s)br s-
Boc-C(CH₃)₃1.45 (s)1.46 (s)s-
3-CH₃-1.05 (d)d~7.0
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Carbon AssignmentN-Boc-4-hydroxyazepane (δ, ppm)N-Boc-3-methyl-4-hydroxyazepane (δ, ppm)
C-2~48~47
C-3~35~40
C-4~68~72
C-5~34~33
C-6~26~25
C-7~46~45
Boc-C (CH₃)₃~80~80
Boc-C(C H₃)₃~28.5~28.5
Boc-C =O~155~155
3-CH₃-~15

Analysis and Interpretation: The Impact of Substitution

The introduction of a substituent, such as a methyl group at the C-3 position, induces notable changes in the NMR spectra, providing valuable structural information.

  • ¹H NMR:

    • Chemical Shift: The protons on the carbon bearing the substituent (H-3) and adjacent carbons (H-2 and H-4) will experience a shift in their resonance frequencies. In our example, the H-3 proton in the methyl derivative would be expected to shift downfield due to the electronic effect of the methyl group. The carbinol proton (H-4) also shows a change in multiplicity from a broad singlet to a doublet, indicating a more defined coupling with the now single H-3 proton.

    • Coupling Constants: The magnitude of the coupling constants (J-values) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Changes in the preferred conformation of the azepane ring upon substitution will be reflected in altered coupling constants.

  • ¹³C NMR:

    • Chemical Shift: The chemical shift of a carbon atom is sensitive to its local electronic environment. The introduction of a substituent will cause a downfield (deshielding) or upfield (shielding) shift for the carbon at the point of substitution (α-effect) and adjacent carbons (β- and γ-effects). In our example, C-3 is shifted downfield, and C-4 is also deshielded. The γ-gauche effect can lead to upfield shifts for carbons three bonds away from the substituent if they are in a gauche conformation.

Advanced NMR Techniques for Stereochemical Assignment

For derivatives with multiple chiral centers, determining the relative stereochemistry is crucial. Advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed. These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of their relative spatial arrangement.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of N-Boc-4-hydroxyazepane derivatives. A systematic approach, combining one- and two-dimensional NMR experiments, provides a wealth of information regarding the connectivity, stereochemistry, and conformational preferences of these important molecules. By understanding the fundamental principles of NMR and the influence of substituents on spectral parameters, researchers can confidently characterize their synthesized compounds, paving the way for the development of new and improved therapeutic agents.

References

  • Note: As a language model, I cannot provide real-time, clickable URLs to scientific articles. The following are representative examples of the types of sources that would be cited in a guide of this nature.
  • Conformational Analysis of Saturated Seven-Membered Rings. Title of a relevant review article on the conformational analysis of heterocycles. Journal of Organic Chemistry.

  • Synthesis and NMR Spectroscopic Characterization of Novel Azepane Derivatives. Title of a primary research article detailing the synthesis and NMR data of relevant compounds. Tetrahedron Letters.

  • Determination of Stereochemistry using NMR. Title of a textbook or review on advanced NMR techniques for stereochemical elucidation. Magnetic Resonance in Chemistry.

  • Influence of N-Protecting Groups on the Conformational Behavior of Cyclic Amines. Title of a research paper focusing on the effects of protecting groups like Boc on ring conformation. Journal of the American Chemical Society.

Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for Chiral Azepanes

Introduction: The Stereochemical Imperative of Azepane Scaffolds The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of Azepane Scaffolds

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its conformational flexibility allows for intricate interactions with biological targets, but this same property introduces significant stereochemical complexity. When a stereocenter is present, as is common in advanced drug candidates, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.

Therefore, the precise determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is not merely an analytical task but a cornerstone of safe and effective drug development. This guide provides a comparative analysis of the principal techniques used for determining the ee of chiral azepanes, offering field-proven insights and detailed protocols to aid researchers in selecting and implementing the most appropriate method for their specific needs.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by several factors, including the physicochemical properties of the azepane derivative, the required level of sensitivity and accuracy, sample throughput needs, and the availability of instrumentation. The four most powerful and widely adopted methods are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Methods: The Gold Standard in Separation

Chromatographic techniques are the workhorses of chiral analysis. The underlying principle involves the differential interaction of the enantiomers with a chiral environment, leading to their physical separation in time and space.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and widely used method for ee determination.[1] The separation is achieved using a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers. The differing stability of these transient complexes causes one enantiomer to be retained longer on the column, resulting in two distinct peaks in the chromatogram.[1] For azepanes and other cyclic amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[1][2]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful, "green" alternative to HPLC.[3] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster and more efficient separations.[4] This results in significantly reduced run times and organic solvent consumption.[5][6] SFC is particularly advantageous for high-throughput screening and preparative separations, boasting success rates exceeding 95% for resolving diverse chiral molecules.[7]

  • Gas Chromatography (GC): For volatile or semi-volatile azepane derivatives, chiral GC offers excellent resolution and sensitivity.[8] Due to the polar nature of the amine functional group, derivatization is often necessary to improve volatility and peak shape.[9] Common derivatizing agents include trifluoroacetic anhydride, which converts the amine into a less polar amide. The derivatized enantiomers are then separated on a chiral capillary column.[9][10]

NMR Spectroscopy: A Homogeneous Solution-State Approach

NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in situ within the NMR tube, which makes the enantiomers magnetically non-equivalent and thus distinguishable.[11]

  • Using Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that covalently bonds to the chiral azepane.[11][12] This reaction converts the pair of enantiomers into a pair of diastereomers, which have intrinsically different NMR spectra.[13] A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[11] While powerful, this method requires the azepane to have a reactive functional group (the secondary amine in the azepane ring is ideal), and the derivatization reaction must proceed to completion without any kinetic resolution.

  • Using Chiral Solvating Agents (CSAs): CSAs are a more direct and rapid alternative. These are enantiomerically pure compounds that form weak, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding.[14][15] This complexation induces small but measurable differences in the chemical shifts (Δδ) of the enantiomers' signals.[15] BINOL (1,1'-bi-2-naphthol) and its derivatives are common CSAs for amines.[14][16] The key advantage is simplicity: the CSA is simply added to the NMR sample, requiring no reaction or purification.[16]

Data Presentation: Performance at a Glance

The following table summarizes the key performance characteristics of each technique to guide method selection.

Technique Principle Typical Resolution (Rs) Typical Analysis Time Key Advantages Key Limitations
Chiral HPLC Physical separation on a Chiral Stationary Phase (CSP)> 1.5 (baseline)[17]10 - 30 min[17]Broad applicability, high robustness, well-established.[18]Higher solvent consumption, longer run times than SFC/GC.
Chiral SFC Physical separation on a CSP using supercritical CO2> 1.5 (baseline)[11]< 15 min[17]Very fast, low solvent use, ideal for high-throughput and prep.[3][4]Requires specialized instrumentation; less effective for very polar compounds.
Chiral GC Physical separation of volatile derivatives on a CSP> 1.5 (baseline)10 - 40 minHigh resolution and sensitivity for volatile compounds.[8]Requires analyte volatility; derivatization often necessary for amines.[9]
NMR with CDA Covalent formation of diastereomersN/A (signal separation)5 - 20 min (plus reaction time)No chromatographic separation needed; provides structural information.Derivatization reaction required; potential for kinetic resolution.[11]
NMR with CSA Non-covalent formation of diastereomeric complexesN/A (signal separation)< 5 minExtremely fast and simple (mix-and-measure).[14][16]Small chemical shift differences may require high-field NMR; matrix effects.

Experimental Protocols & Methodologies

Workflow for Method Selection

The process of choosing the right analytical technique should be systematic. The following diagram illustrates a logical workflow for selecting the optimal method for an azepane sample.

G Method Selection Workflow for Azepane ee Determination cluster_input Analyte Properties cluster_special Alternative & Confirmatory Methods cluster_output Outcome Analyte Chiral Azepane Sample SFC Chiral SFC Screening (Fastest Option) Analyte->SFC Start Here GC Chiral GC (If Volatile/Derivatizable) Analyte->GC Consider if applicable NMR NMR with CSA/CDA (Rapid/Orthogonal Check) Analyte->NMR Consider for speed/ orthogonal method HPLC Chiral HPLC Screening (Robust Alternative) SFC->HPLC If no separation Result Validated ee% Report SFC->Result Separation Achieved HPLC->Result Separation Achieved GC->Result Separation Achieved NMR->Result Quantification Achieved

Caption: Decision workflow for selecting an ee determination method.

Protocol 1: Chiral SFC/HPLC Method Development

This protocol outlines a universal screening approach applicable to both SFC and HPLC. The key difference lies in the mobile phase composition.

  • Column Selection: Begin with a set of 3-4 polysaccharide-based CSPs (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ). These columns offer a high probability of resolving a wide range of chiral compounds.[7]

  • Sample Preparation: Dissolve the azepane sample in a suitable solvent (e.g., ethanol, isopropanol) to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter if necessary.

  • Mobile Phase Screening:

    • For SFC: Use a primary mobile phase of supercritical CO2. Screen different organic modifiers (co-solvents) such as methanol, ethanol, and isopropanol, typically starting at a 20% concentration.[7]

    • For HPLC (Normal Phase): Screen mobile phases consisting of hexane or heptane with an alcohol modifier (isopropanol or ethanol), typically in ratios from 95:5 to 80:20 (v/v).[1]

  • Initial Analysis Conditions:

    • Flow Rate: 3.0 mL/min (SFC); 1.0 mL/min (HPLC).

    • Column Temperature: 35-40 °C (SFC); 25 °C (HPLC).

    • Back Pressure (SFC only): 150 bar.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Execution: Inject the sample onto each column with each mobile phase combination. If a separation is observed (two distinct peaks), proceed to optimization.

  • Optimization: If the initial separation is partial (Resolution, Rs < 1.5), adjust the modifier percentage, temperature, or flow rate to improve the resolution.

  • Calculation of Enantiomeric Excess (% ee):

    • Integrate the peak areas of the two enantiomers (Area1 and Area2).

    • Calculate % ee using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100

Protocol 2: NMR Analysis using a Chiral Solvating Agent (CSA)

This protocol describes a rapid, non-destructive method for ee determination.

  • Reagent Selection: Choose an appropriate CSA. For secondary amines like azepanes, (S)-BINOL is an excellent starting point.[14]

  • Sample Preparation:

    • In a clean NMR tube, dissolve ~5 mg of the chiral azepane sample in approximately 0.6 mL of a non-polar deuterated solvent (e.g., chloroform-d, CDCl3). The use of non-polar solvents is crucial as they promote the host-guest interactions necessary for differentiation.[14]

    • Acquire a standard proton (¹H) NMR spectrum of the analyte alone.

  • Addition of CSA: Add 1.0 to 1.2 molar equivalents of the CSA (e.g., (S)-BINOL) directly to the NMR tube.

  • Analysis: Gently shake the tube for 30 seconds to ensure mixing and complex formation.[16] Immediately acquire another ¹H NMR spectrum.

  • Data Interpretation:

    • Identify a well-resolved proton signal of the azepane (e.g., a proton adjacent to the stereocenter or the N-H proton) that has split into two distinct signals upon addition of the CSA.

    • Integrate the areas of these two new signals, which correspond to the R and S enantiomers complexed with the CSA.

    • Calculate the % ee using the integration values as described in the HPLC protocol. The accuracy of this method can be validated by preparing samples with known ee values and confirming a linear relationship.[16]

Conclusion and Final Recommendations

For the modern drug development laboratory, a tiered approach to determining the enantiomeric excess of chiral azepanes is most effective.

  • Primary Choice: Chiral SFC should be the first-line technique due to its unparalleled speed, high success rate, and green chemistry profile.[4][7] It is the method of choice for routine analysis and high-throughput screening.

  • Robust Alternative: Chiral HPLC remains the gold standard for its versatility and robustness, serving as an essential tool when SFC fails or is unavailable.[18]

  • Orthogonal Confirmation: NMR with a Chiral Solvating Agent is an invaluable orthogonal method. Its speed and completely different mechanism make it perfect for rapid confirmation of results from chromatographic methods or for situations where only small amounts of sample are available.[14][15]

By leveraging the strengths of these complementary techniques, researchers can confidently and efficiently characterize the stereochemical purity of novel chiral azepanes, ensuring data integrity and accelerating the journey from discovery to clinical application.

References

  • ResearchGate. NMR derivatization protocol for chiral recognition of racemic primary amines. Available at: [Link]

  • Royal Society of Chemistry. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Available at: [Link]

  • Royal Society of Chemistry. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Available at: [Link]

  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link]

  • PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • National Institutes of Health (NIH). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]

  • ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Available at: [Link]

  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). Available at: [Link]

  • J-STAGE. A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[1]arene Derivative. Available at: [Link]

  • Chromatography Today. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Available at: [Link]

  • UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • PubMed. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Available at: [Link]

  • ResearchGate. Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available at: [Link]

  • PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Available at: [Link]

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]

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Validation

Mass spectrometry analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate Introduction: The Role of a Chiral Building Block in Modern Drug Discovery (R)-tert-Butyl 4-hydroxyazepane-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

Introduction: The Role of a Chiral Building Block in Modern Drug Discovery

(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a pivotal chiral building block in medicinal chemistry. Its seven-membered azepane ring, combined with a defined stereocenter at the C4 position, makes it a valuable scaffold for synthesizing complex molecules with specific three-dimensional orientations. Such stereochemical precision is paramount in drug development, as the biological activity and toxicological profile of enantiomers can differ dramatically.[1][2] Consequently, the ability to unambiguously identify and characterize this molecule, confirm its stereochemical purity, and quantify it in various matrices is a critical requirement in pharmaceutical research and quality control.[3][4]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for this type of analysis due to its unparalleled sensitivity, selectivity, and speed.[5][6] This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, offering insights into experimental design, data interpretation, and method validation for researchers, scientists, and drug development professionals.

Foundations: Ionization and Fragmentation Behavior

Understanding the mass spectrometric behavior of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate begins with its structure: a secondary amine within the azepane ring, a hydroxyl group, and a sterically bulky tert-butyloxycarbonyl (Boc) protecting group.

  • Ionization: Electrospray Ionization (ESI) is the preferred method for this molecule.[7] In positive-ion mode ESI, the secondary amine is the most likely site of protonation, readily accepting a proton from the solvent to form the pseudomolecular ion, [M+H]⁺.[8] This process is highly efficient and gentle, preserving the intact molecule for initial mass measurement.[9]

  • The Labile Boc Group: A defining characteristic of this molecule in mass spectrometry is the instability of the Boc protecting group. Under the energetic conditions of the mass spectrometer source or during collision-induced dissociation (CID), this group is prone to facile fragmentation.[10][11] This property is a double-edged sword: it provides a clear diagnostic marker but can also lead to the absence of the parent ion if conditions are not optimized.[12]

Comparative Analysis of Mass Spectrometric Workflows

The choice of analytical workflow depends on the specific goal, whether it's qualitative identification, quantitative analysis in a complex matrix, or confirmation of elemental composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for pharmaceutical analysis, offering a powerful combination of physical separation and highly selective detection.[13][14]

  • Expertise & Causality: The liquid chromatography step separates the target analyte from impurities, metabolites, or formulation excipients. A reversed-phase C18 column is typically the first choice due to the molecule's moderate polarity. The mass spectrometer then provides confident identification and quantification. The use of tandem mass spectrometry (MS/MS) is crucial for specificity.[15] In this process, the protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and a specific fragment ion is monitored in the third quadrupole.[16] This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates background noise, providing exceptional sensitivity and reliability.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, though it presents unique challenges for a molecule of this nature.

  • Expertise & Causality: Due to the polar amine and hydroxyl groups, (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate has low volatility and poor peak shape in GC. Therefore, derivatization is typically required to replace the active hydrogens with nonpolar groups (e.g., silylation or acylation), increasing volatility and improving chromatographic performance.[18][19] While GC-MS can provide excellent separation efficiency, the added sample preparation step increases complexity and introduces potential sources of error.[20] Electron Ionization (EI) is common in GC-MS, which is a "hard" ionization technique leading to extensive fragmentation, often making the molecular ion unobservable. Chemical Ionization (CI) is a "softer" alternative that can yield a protonated molecule.[21]

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements.

  • Expertise & Causality: The primary advantage of HRMS is its ability to determine the elemental composition of the analyte and its fragments.[22] By measuring the mass-to-charge ratio to four or five decimal places, it is possible to confirm the molecular formula (C₁₁H₂₁NO₃ for the neutral molecule) and distinguish it from other compounds with the same nominal mass. This is invaluable for structure confirmation of the synthesized intermediate and for identifying unknown impurities.

Workflow and Fragmentation Pathway Visualization

The following diagrams illustrate a typical analytical workflow and the key fragmentation patterns observed for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Mobile Phase Compatible Solvent A->B C Vortex & Centrifuge B->C D Transfer to Autosampler Vial C->D E Injection & LC Separation (Chiral or C18 Column) D->E F ESI+ Ionization ([M+H]⁺ Formation) G Q1: Precursor Ion Selection (m/z 216.2) H Q2: Collision-Induced Dissociation (CID) I Q3: Product Ion Monitoring J Chromatogram Integration I->J K Quantification & Reporting J->K L Data Review & Validation K->L

Caption: A typical LC-MS/MS workflow for quantitative analysis.

Fragmentation cluster_frags Primary Fragments cluster_tert_butyl tert-Butyl Fragments parent [M+H]⁺ (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate m/z = 216.2 frag1 [M+H - C₄H₈]⁺ Loss of Isobutylene m/z = 160.1 parent->frag1 - 56 Da frag2 [M+H - C₅H₉O₂]⁺ Loss of Boc Group m/z = 116.1 parent->frag2 - 100 Da frag3 [M+H - H₂O]⁺ Loss of Water m/z = 198.1 parent->frag3 - 18 Da frag4 [C₄H₉]⁺ tert-Butyl Cation m/z = 57.1 parent->frag4 Boc Cleavage frag1->frag2 - CO₂ (-44 Da)

Caption: Key CID fragmentation pathways for protonated analyte.

Experimental Protocols

A robust and validated protocol is the foundation of trustworthy data.[23]

Protocol 1: Quantitative LC-MS/MS Analysis

This protocol is designed for the sensitive quantification of the analyte in a sample matrix.

  • Preparation of Standards and Samples:

    • Prepare a 1.0 mg/mL stock solution of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate reference standard in methanol.

    • Create a calibration curve by serially diluting the stock solution (e.g., 1-1000 ng/mL) in a 50:50 acetonitrile:water mixture.

    • Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 400 °C.

    • MRM Transitions (Hypothetical Optimized Values):

      • Quantitative: 216.2 → 160.1 (Precursor → Loss of Isobutylene).

      • Confirmatory: 216.2 → 116.1 (Precursor → Loss of Boc group).

    • Collision Energy: Optimize for maximum signal (typically 10-20 eV).

Protocol 2: Comparative GC-MS Analysis (with Derivatization)

This protocol highlights the alternative approach using GC-MS.

  • Sample Preparation and Derivatization:

    • Evaporate 100 µL of the sample/standard solution to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes. This will silylate both the hydroxyl and the N-H groups.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) with methane/ammonia.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

Data Interpretation and Validation

The data generated must be carefully interpreted and the method validated for its intended purpose.[15][17]

Summary of Key Mass Spectral Data

The following table summarizes the expected ions for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate analysis.

Ion Speciesm/z (Monoisotopic)TechniqueOriginSignificance
[M+H]⁺ 216.1594LC-MSProtonated parent moleculeConfirms molecular weight.[24][25]
[M+Na]⁺ 238.1413LC-MSSodium adductCommon adduct, aids in MW confirmation.[25]
[M+H-H₂O]⁺ 198.1489LC-MS/MSLoss of water from the hydroxyl groupDiagnostic fragment.
[M+H-C₄H₈]⁺ 160.1070LC-MS/MSLoss of isobutylene via McLafferty-like rearrangementMost intense and characteristic fragment of the Boc group. [11][26]
[M+H-C₅H₉O₂]⁺ 116.1070LC-MS/MSLoss of the entire Boc group, leaving the protonated 4-hydroxyazepaneConfirmatory fragment.
[C₄H₉]⁺ 57.0704LC-MS/MS, GC-MStert-Butyl cationCommon fragment from the Boc group.
Method Validation Parameters

A quantitative method must be validated to ensure its reliability. The key parameters, based on FDA/ICH guidelines, are summarized below.[15][23]

ParameterObjectiveTypical Acceptance Criteria
Specificity Ensure signal is from the analyte onlyNo interfering peaks at the analyte retention time in blank matrix.
Linearity Establish relationship between concentration and responseR² ≥ 0.99 for the calibration curve.
Accuracy Closeness of measured value to true valueWithin ±15% of nominal value (±20% at LLOQ).
Precision Repeatability of measurementsCoefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) Lowest concentration that can be detectedSignal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) Lowest concentration that can be accurately quantifiedSignal-to-Noise ratio ≥ 10; meets accuracy/precision criteria.

Comparison with Alternative Analytical Approaches

While MS is powerful, it's important to understand its place among other analytical techniques.

  • LC-MS vs. Chiral HPLC-UV: For enantiomeric purity analysis, a chiral HPLC method with UV detection is a classic approach. However, it often lacks the sensitivity needed for trace-level analysis (e.g., in biological matrices).[27] Mass spectrometry provides significantly lower detection limits and offers structural confirmation that UV detection cannot.[27] Coupling a chiral column to an MS system (Chiral LC-MS) provides the ultimate combination of stereoisomeric separation and sensitive, specific detection.[2][28]

  • MS vs. NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for de novo structure elucidation. It provides detailed information about the connectivity of atoms in a molecule. However, NMR is inherently less sensitive than MS, requiring significantly more material, and is not suitable for high-throughput quantitative analysis. MS and NMR are therefore complementary techniques: NMR confirms the structure of the bulk reference material, while MS is used to quantify it at low concentrations.

Conclusion

The mass spectrometric analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a robust and essential tool in the pharmaceutical development pipeline. For routine identification and quantification, LC-MS/MS stands out as the superior technique , offering an optimal balance of sensitivity, specificity, and throughput without the need for chemical derivatization. The characteristic fragmentation pattern, dominated by the loss of isobutylene (m/z 216.2 → 160.1), provides a highly reliable transition for quantitative MRM assays. While GC-MS and HRMS have specific applications in impurity profiling and structural confirmation, the LC-MS/MS workflow represents the most efficient and practical approach for supporting drug discovery and development programs that utilize this critical chiral building block. A thorough understanding of the underlying ionization and fragmentation mechanisms, coupled with a rigorously validated protocol, will ensure the generation of high-quality, trustworthy data.

References

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Validation

A Senior Application Scientist's Guide to the Structural Elucidation of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate Derivatives: A Comparative Approach

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of bioactive molecules is paramount. The azepane scaffold, a seven-membered nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of bioactive molecules is paramount. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The conformational flexibility of the azepane ring is a critical determinant of its interaction with biological targets. Among these, (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate serves as a key chiral building block for the synthesis of various pharmaceutical agents. This guide provides an in-depth technical comparison of X-ray crystallography and other analytical techniques for the structural characterization of its derivatives, grounded in scientific integrity and practical, field-proven insights.

The Decisive Role of Three-Dimensional Structure: Why X-ray Crystallography Reigns Supreme

In the realm of structural biology and drug design, knowing the precise arrangement of atoms in a molecule is not just advantageous; it is often the key to unlocking its therapeutic potential. X-ray crystallography provides an unambiguous and high-resolution map of a molecule's solid-state conformation, offering invaluable insights into bond lengths, bond angles, and torsional angles. This detailed structural information is the bedrock of structure-activity relationship (SAR) studies and rational drug design.

While other techniques provide valuable data, X-ray crystallography stands alone in its ability to deliver a definitive atomic-level picture. This is particularly crucial for understanding the subtle conformational preferences of flexible ring systems like azepanes, where minor changes in substituent orientation can dramatically impact biological activity.

The Crystallographer's Workflow: From Powder to Picture

The journey from a synthesized compound to its crystal structure is a meticulous process that demands both scientific rigor and a touch of art. The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a small organic molecule like an (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate derivative.

workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Azepane Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Source X-ray Diffraction Data Collection Crystal_Mounting->Xray_Source Data_Processing Data Processing & Integration Xray_Source->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure & Validation Structure_Refinement->Final_Structure

Caption: A schematic overview of the key stages involved in determining the crystal structure of a small molecule.

Experimental Protocol: Crystallization of an (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate Derivative

The critical, and often most challenging, step in X-ray crystallography is obtaining high-quality single crystals. Here is a representative protocol for the crystallization of a chiral azepane derivative:

  • Material Purity: Start with the highest purity material (>98%). Impurities can significantly hinder crystal growth.

  • Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility. For N-Boc protected azepanols, solvents such as ethyl acetate, isopropanol, acetonitrile, and mixtures with less polar solvents like hexane or heptane are good starting points.

  • Crystallization Technique: Slow Evaporation

    • Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen solvent or solvent system in a small, clean vial.

    • Cover the vial with a cap that has a small hole, or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

    • Monitor for crystal growth over several days to weeks.

  • Crystallization Technique: Vapor Diffusion

    • Hanging Drop: Dissolve the compound in a solvent in which it is highly soluble (the "drop solvent"). Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a solvent in which the compound is poorly soluble but which is miscible with the drop solvent (the "reservoir solvent"). The slow diffusion of the reservoir solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the reservoir solvent.

Comparative Analysis: Conformational Landscape of Azepane Derivatives

The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy conformations, primarily chair, boat, and twist-boat forms. The substitution pattern on the ring significantly influences the preferred conformation. X-ray crystallography provides a snapshot of the molecule's conformation in the solid state, which is often the most stable conformation.

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)Commentary
Ring Conformation Twist-ChairChairThe bulky substituent in Derivative A may favor a twist-chair conformation to alleviate steric strain, whereas the smaller substituent in Derivative B allows for a more stable chair conformation.
Intramolecular H-Bonding Present (OH...N)AbsentThe stereochemistry of the hydroxyl group in Derivative A may facilitate an intramolecular hydrogen bond with the ring nitrogen, further stabilizing its conformation.
Crystal Packing CentrosymmetricChiral Space GroupThe packing of molecules in the crystal lattice can be influenced by intermolecular interactions. Derivative B, with its specific chirality, packs in a chiral space group.

Beyond the Crystal: A Multi-faceted Approach to Structural Characterization

While X-ray crystallography provides the gold standard for solid-state structure determination, a comprehensive understanding of a molecule's behavior, particularly in a biological context, requires a suite of analytical techniques. The following diagram illustrates the complementary nature of these methods.

techniques Complementary Analytical Techniques for Structural Characterization XRay X-ray Crystallography NMR NMR Spectroscopy XRay->NMR Solid-state vs. Solution Conformation NMR->XRay Validation of Solid-State Structure CD Circular Dichroism NMR->CD Conformational Dynamics MS Mass Spectrometry MS->XRay Molecular Weight Confirmation MS->NMR Purity Assessment CD->XRay Absolute Configuration

Caption: The interplay between different analytical techniques for a comprehensive structural analysis.

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantages for Azepane DerivativesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, angles, absolute configuration, and crystal packing.Unambiguous determination of the solid-state conformation of the flexible azepane ring.Requires single crystals, which can be challenging to grow. The solid-state conformation may not be the only one present in solution.
NMR Spectroscopy Information about the molecular structure in solution, including connectivity and conformational dynamics.Allows for the study of the conformational equilibrium of the azepane ring in different solvents. NOE data can provide insights into through-space proton proximities.Provides an average structure in solution if multiple conformers are in rapid exchange. Determination of absolute configuration is not direct.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns can provide structural information.Confirms the identity and purity of the synthesized derivatives.Does not provide information on the 3D structure or stereochemistry.
Circular Dichroism (CD) Information about the chirality and secondary structure of molecules.Can be used to determine the absolute configuration of chiral azepane derivatives by comparing experimental and calculated spectra.[2][3][4]Requires a chromophore near the chiral center for a strong signal. Interpretation can be complex.
Experimental Protocols for Alternative Techniques
  • Sample Preparation: Dissolve 5-10 mg of the azepane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • Assign all proton and carbon signals using the 2D correlation spectra.

    • Analyze the coupling constants (³JHH) in the ¹H NMR spectrum to gain information about dihedral angles (Karplus relationship).

    • Analyze NOESY/ROESY spectra to identify through-space correlations between protons, which provides information about their spatial proximity and helps to deduce the predominant solution-state conformation.

  • Sample Preparation: Prepare a dilute solution of the chiral azepane derivative in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of maximum absorption.[2]

  • Data Acquisition: Record the CD spectrum over a relevant UV-Vis wavelength range using a CD spectropolarimeter.[3]

  • Data Analysis:

    • The experimental CD spectrum will show positive or negative Cotton effects at specific wavelengths.

    • To determine the absolute configuration, the experimental spectrum is compared to the theoretically calculated CD spectrum for one of the enantiomers (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

  • Sample Preparation: Prepare a dilute solution of the azepane derivative in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote ionization.

  • Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The high-resolution measurement allows for the determination of the elemental composition, confirming the molecular formula of the synthesized compound.

Conclusion: An Integrated Approach for Unrivaled Insight

In the competitive landscape of drug discovery and development, a comprehensive and multi-technique approach to structural characterization is not a luxury but a necessity. While X-ray crystallography provides the definitive solid-state structure of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate derivatives, its true power is realized when integrated with data from other analytical methods such as NMR, MS, and CD spectroscopy. This integrated approach provides a holistic understanding of the molecule's conformational behavior in both solid and solution states, which is critical for deciphering its structure-activity relationship and advancing the development of novel therapeutics. As a Senior Application Scientist, I advocate for this synergistic strategy to ensure the highest level of scientific rigor and to accelerate the journey from molecular concept to life-changing medicine.

References

  • BiotechPack. Circular Dichroism Spectroscopy for Chiral Compounds. Available at: [Link]

  • MtoZ Biolabs. Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures. Available at: [Link]

  • Creative Biostructure. A Beginner's Guide to Circular Dichroism Spectroscopy. Available at: [Link]

  • Pradeep, P. S., et al. (2014). Crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1033–o1034. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of (R)- and (S)-4-Hydroxyazepane Enantiomers: A Proposed Investigation

Introduction: The Azepane Scaffold and the Imperative of Chirality The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold and the Imperative of Chirality

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling interactions with a wide array of biological targets.[1][2] Numerous approved drugs and clinical candidates incorporate the azepane motif, demonstrating its therapeutic potential across various disease areas.[1]

A fundamental aspect of drug design that is particularly relevant to the 4-hydroxyazepane structure is chirality. The presence of a stereocenter at the 4-position gives rise to two enantiomers: (R)-4-hydroxyazepane and (S)-4-hydroxyazepane. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicological properties.[3] This stereoselectivity arises from the three-dimensional nature of biological macromolecules, such as receptors and enzymes, which preferentially interact with one enantiomer over the other.

Stereoselective Synthesis: The Gateway to Enantiomerically Pure Compounds

A prerequisite for any comparative biological evaluation is the availability of enantiomerically pure (R)- and (S)-4-hydroxyazepane. While various methods for the synthesis of substituted azepanes have been reported, achieving high enantioselectivity remains a key challenge. A robust synthetic strategy is essential to ensure that the observed biological effects are unequivocally attributable to the specific enantiomer and not confounded by the presence of its counterpart.

A proposed and reliable method for the enantioselective synthesis of 4-hydroxyazepane enantiomers involves the asymmetric reduction of a suitable precursor, such as a protected 4-oxoazepane. This can be achieved using chiral catalysts, for example, those based on transition metals like ruthenium or rhodium complexed with chiral ligands.

cluster_synthesis Stereoselective Synthesis Workflow Start Protected 4-Oxoazepane Step1 (R)-Selective Asymmetric Reduction (e.g., Chiral Ru-catalyst) Start->Step1 Step2 (S)-Selective Asymmetric Reduction (e.g., Chiral Rh-catalyst) Start->Step2 Product_R (R)-4-Hydroxyazepane Step1->Product_R QC Chiral HPLC Analysis (Enantiomeric Excess Determination) Product_R->QC Product_S (S)-4-Hydroxyazepane Step2->Product_S Product_S->QC

Caption: Proposed workflow for the enantioselective synthesis of 4-hydroxyazepane enantiomers.

Comparative Biological Evaluation: A Proposed Experimental Blueprint

Given the structural similarity of the azepane scaffold to known neuromodulators, a logical starting point for the biological comparison of (R)- and (S)-4-hydroxyazepane is to screen them against a panel of central nervous system (CNS) receptors. This section outlines a comprehensive in vitro experimental plan to determine and compare their receptor binding affinities and functional activities.

Experimental Design: A Multi-tiered Approach

The proposed investigation follows a logical progression from broad screening to more focused functional characterization.

cluster_workflow Biological Activity Comparison Workflow Start Synthesized (R)- and (S)-4-Hydroxyazepane Screening Broad Receptor Binding Screen (e.g., CNS Receptor Panel) Start->Screening Hit_ID Identification of High-Affinity Targets Screening->Hit_ID Functional_Assay Functional Characterization (e.g., cAMP, Ca2+ flux assays) Hit_ID->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR Conclusion Comparative Biological Profile SAR->Conclusion

Caption: Proposed workflow for the comparative biological evaluation of 4-hydroxyazepane enantiomers.

Receptor Binding Affinity Profiling

The initial step is to determine the binding affinities of both enantiomers across a panel of relevant CNS receptors, including dopaminergic, serotonergic, and muscarinic acetylcholine receptors. This is typically achieved through competitive radioligand binding assays.

Table 1: Proposed CNS Receptor Panel for Binding Affinity Screening

Receptor FamilySubtypes to be Screened
DopaminergicD1, D2, D3, D4, D5
Serotonergic5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
MuscarinicM1, M2, M3, M4, M5

The results of these binding assays will be expressed as inhibition constants (Ki), which represent the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Expected Data Summary: Receptor Binding Affinities (Ki, nM)

Receptor(R)-4-Hydroxyazepane(S)-4-Hydroxyazepane
D1Hypothetical ValueHypothetical Value
D2Hypothetical ValueHypothetical Value
5-HT1AHypothetical ValueHypothetical Value
M1Hypothetical ValueHypothetical Value
.........
Functional Activity Assessment

Once high-affinity targets are identified from the binding screens, the next crucial step is to determine the functional activity of each enantiomer at these receptors. This distinguishes whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state).

Commonly employed functional assays for G-protein coupled receptors (GPCRs), such as the majority of the proposed targets, include:

  • cAMP (cyclic adenosine monophosphate) Assays: To assess the modulation of adenylyl cyclase activity for Gs- and Gi-coupled receptors.

  • Calcium Flux Assays: To measure changes in intracellular calcium levels for Gq-coupled receptors.

cluster_pathway Generic GPCR Signaling Pathways Ligand_R (R)-Enantiomer Receptor GPCR Ligand_R->Receptor Ligand_S (S)-Enantiomer Ligand_S->Receptor G_Protein G-Protein (Gs, Gi, Gq) Receptor->G_Protein Effector Effector Enzyme (Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messenger (cAMP, IP3/DAG) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Simplified signaling pathways for functional activity assessment of GPCRs.

Expected Data Summary: Functional Activity (EC50/IC50, nM and % Efficacy/Inhibition)

ReceptorAssay Type(R)-4-Hydroxyazepane(S)-4-Hydroxyazepane
High-Affinity Target 1cAMPEC50/IC50, % Efficacy/InhibitionEC50/IC50, % Efficacy/Inhibition
High-Affinity Target 2Calcium FluxEC50/IC50, % Efficacy/InhibitionEC50/IC50, % Efficacy/Inhibition

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the proposed investigation, the following detailed protocols are provided.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (R)- and (S)-4-hydroxyazepane for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • (R)- and (S)-4-hydroxyazepane stock solutions.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of (R)- and (S)-4-hydroxyazepane in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound ((R)- or (S)-4-hydroxyazepane at various concentrations) or vehicle or non-specific binding control.

    • Radioligand at a concentration near its Kd.

    • Cell membranes.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filter mats.

  • Add scintillation cocktail to each filter spot.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (Luminescence-based)

Objective: To determine the effect of (R)- and (S)-4-hydroxyazepane on cAMP production in cells expressing a Gs- or Gi-coupled receptor.

Materials:

  • HEK293 cells stably expressing the target receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (for Gi-coupled receptor assays).

  • (R)- and (S)-4-hydroxyazepane stock solutions.

  • 384-well white, opaque microplates.

  • Luminometer.

Procedure:

  • Seed the cells into 384-well plates and incubate overnight.

  • Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's instructions.

  • For agonist mode: Add serial dilutions of (R)- or (S)-4-hydroxyazepane to the wells.

  • For antagonist mode (for Gi-coupled receptors): Add a fixed concentration of forskolin followed by serial dilutions of the test compounds.

  • Incubate at room temperature.

  • Measure luminescence at various time points to generate a kinetic profile or at a single endpoint.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values and the maximal efficacy or inhibition.

Therapeutic Implications and Future Directions

The data generated from this proposed investigation will provide the first clear comparison of the biological activities of (R)- and (S)-4-hydroxyazepane. A significant difference in affinity or functional activity between the two enantiomers would have profound implications for their potential development as therapeutic agents.

For instance, if one enantiomer is found to be a potent and selective agonist or antagonist at a specific receptor, it could be pursued as a single-enantiomer drug, potentially offering a better therapeutic window and reduced side effects compared to a racemic mixture. Conversely, if both enantiomers contribute to a desirable polypharmacological profile, a racemic mixture might be advantageous.

This guide provides a roadmap for elucidating the distinct pharmacological properties of these chiral building blocks. The execution of these experiments will fill a critical knowledge gap and pave the way for the rational design of novel azepane-based therapeutics.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Eur J Med Chem. 2019;164:569-589. doi:10.1016/j.ejmech.2019.01.003. [Link]

  • Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists. Front Chem. 2022;10:1053675. doi:10.3389/fchem.2022.1053675. [Link]

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  • THE PATENTABILITY OF CHIRAL DRUGS POST-KSR. Berkeley Technology Law Journal. 2009;24(1):129-152. [Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. J Med Chem. 2020;63(5):2013-2027. doi:10.1021/acs.jmedchem.9b00161. [Link]

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  • Flavanols from Nature: A Phytochemistry and Biological Activity Review. Molecules. 2022;27(3):645. doi:10.3390/molecules27030645. [Link]

  • Anticariogenic Activity of Three Essential Oils from Brazilian Piperaceae. Molecules. 2022;27(15):5028. doi:10.3390/molecules27155028. [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. 2017;22(10):1646. doi:10.3390/molecules22101646. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules. 2023;28(5):2249. doi:10.3390/molecules28052249. [Link]

  • Biological Activities of Natural Products III. Molecules. 2023;28(12):4833. doi:10.3390/molecules28124833. [Link]

  • Organic Syntheses Procedure. Org Synth. 2022;99:45-59. [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules. 2019;24(21):3872. doi:10.3390/molecules24213872. [Link]

  • Novel water based process for the preparation of substituted diphenylmethyl piperazines.
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  • GC-MS ANALYSIS OF BIOACTIVE COMPOUNDS FROM ETHANOLIC LEAF EXTRACT OF WALTHERIA INDICA LINN. AND THEIR PHARMACOLOGICAL ACTIVITIES. ResearchGate. Published May 2018. [Link]

  • Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. Journal of Chemical and Pharmaceutical Research. 2016;8(8):412-416. [Link]

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Validation

A Spectroscopic Guide to Azepane and Piperidine Scaffolds: Unveiling Structural Nuances

In the landscape of medicinal chemistry and drug development, saturated nitrogen heterocycles are foundational scaffolds. Among these, the six-membered piperidine ring is a ubiquitous motif, present in a vast number of a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, saturated nitrogen heterocycles are foundational scaffolds. Among these, the six-membered piperidine ring is a ubiquitous motif, present in a vast number of approved drugs. Its seven-membered counterpart, azepane, offers a larger, more flexible framework, providing opportunities for novel pharmacological profiles and intellectual property. Understanding the subtle yet significant differences between these two scaffolds is paramount for their effective application. This guide provides a detailed spectroscopic comparison of azepane and piperidine, offering experimental data and protocols to aid researchers in their characterization and utilization.

The Significance of Ring Size: Conformational Flexibility

The fundamental difference between piperidine and azepane lies in their ring size, which dictates their conformational preferences and, consequently, their spectroscopic signatures.

Piperidine predominantly adopts a stable chair conformation, akin to cyclohexane, which minimizes torsional and steric strain. This rigid structure leads to well-defined axial and equatorial positions for its substituents, a feature that profoundly influences its interaction with biological targets.

Azepane , with its seven-membered ring, is significantly more flexible. It exists as a dynamic equilibrium of multiple low-energy conformations, most notably the twist-chair and twist-boat forms. This conformational dynamism can be advantageous in drug design, allowing the molecule to adapt to the topology of a binding site, but it also presents challenges in characterization.

G cluster_0 Piperidine (Chair Conformation) cluster_1 Azepane (Conformational Equilibrium) p1 N-H p2 Axial H p1->p2 Rigid p3 Equatorial H p1->p3 Well-defined a1 Twist-Chair a2 Twist-Boat a1->a2 Dynamic Equilibrium

Caption: Conformational preferences of piperidine and azepane.

Spectroscopic Fingerprints: A Comparative Analysis

The distinct conformational landscapes of azepane and piperidine give rise to discernible differences in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances of these heterocycles.

¹H NMR Spectroscopy:

The greater conformational flexibility of azepane often results in broader and more complex proton NMR signals compared to the well-resolved spectra of piperidine. In piperidine, the chemical shifts of axial and equatorial protons are distinct due to the rigid chair conformation. In contrast, the rapid interconversion between azepane's conformers at room temperature can lead to time-averaged signals, making detailed assignment more challenging.

¹³C NMR Spectroscopy:

Similar to the proton spectra, the ¹³C NMR of piperidine displays sharp, well-defined signals. The increased flexibility of the azepane ring can lead to peak broadening, and the chemical shifts of the carbon atoms are influenced by the average conformation.

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Piperidine C2, C6 (α)~2.79~47.5
C3, C5 (β)~1.54~27.2
C4 (γ)~1.58~25.2
N-HVariable (typically broad, ~1.5-2.5)-
Azepane C2, C7 (α)~2.65~48.2
C3, C6 (β)~1.65~28.0
C4, C5 (γ)~1.55~29.5
N-HVariable (typically broad, ~1.5-2.5)-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For both azepane and piperidine, the key vibrational modes are associated with the N-H and C-H bonds.

The N-H stretching vibration for secondary amines typically appears as a single, medium-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations for the methylene groups are observed just below 3000 cm⁻¹. The "fingerprint" region (below 1500 cm⁻¹) will show complex patterns of C-C stretching and C-H bending vibrations, which can be used to distinguish between the two scaffolds, although significant overlap exists. Theoretical calculations suggest subtle differences in the NH rocking deformation bands between the two molecules[1].

Vibrational Mode Piperidine (cm⁻¹) Azepane (cm⁻¹)
N-H Stretch ~3300-3400~3300-3400
C-H Stretch (sp³) ~2850-2960~2850-2960
CH₂ Scissoring ~1440-1470~1440-1470
C-N Stretch ~1100-1200~1100-1200
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both azepane and piperidine are amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Under electron ionization (EI), both molecules will exhibit a molecular ion peak (M⁺). The fragmentation patterns are dominated by α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For piperidine, a prominent fragment is often observed at m/z 84, corresponding to the loss of a hydrogen atom. For azepane, the molecular ion is at m/z 99, and a significant fragment can be seen at m/z 98.

Compound Molecular Weight ( g/mol ) Molecular Ion (M⁺, m/z) Major Fragment Ions (m/z)
Piperidine 85.158584, 70, 56, 43
Azepane 99.179998, 84, 70, 56, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of azepane and piperidine. It is crucial to adapt these protocols based on the specific instrumentation and sample properties.

NMR Spectroscopy

G start Sample Preparation step1 Dissolve 5-10 mg in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O) start->step1 step2 Transfer to NMR tube step1->step2 step3 Data Acquisition (¹H, ¹³C, COSY, HSQC) step2->step3 step4 Data Processing (Fourier Transform, Phasing, Baseline Correction) step3->step4 end Spectral Analysis step4->end

Caption: Generalized workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the amine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, deuterium oxide) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration to determine the structure.

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer.

  • Sample Spectrum: Acquire the spectrum of the sample. The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the salt plates with a suitable solvent (e.g., dichloromethane or isopropanol) and dry them completely.

GC-MS
  • Sample Preparation: Prepare a dilute solution of the amine in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Set up the GC-MS with an appropriate column (e.g., a polar capillary column for amines) and method parameters (injector temperature, oven temperature program, and mass spectrometer settings).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.

  • Separation and Detection: The sample components are separated in the GC column and then introduced into the mass spectrometer for ionization and detection.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted compound. Compare the obtained mass spectrum with library data for identification.

Conclusion

The choice between an azepane and a piperidine scaffold in drug design is a strategic decision with significant implications for a molecule's physicochemical and pharmacological properties. A thorough understanding of their distinct spectroscopic characteristics, rooted in their conformational differences, is essential for the unambiguous identification and characterization of novel compounds. This guide provides a foundational framework for researchers to confidently navigate the spectroscopic nuances of these important saturated nitrogen heterocycles.

References

  • PubChem. Azepane. National Center for Biotechnology Information. [Link][2]

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link][3]

  • NIST. Piperidine. National Institute of Standards and Technology. [Link][4]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link][5]

  • Metabolomics Workbench. Massbank MS database records for Azepane. [Link]

  • Kassaee, M. Z., Haerizade, B. N., & Hossaini, Z. S. (2005). Ab initio NQR study of piperidine umbrella inversions. Journal of Molecular Structure: THEOCHEM, 713(1-3), 245-254.
  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1673-1677.
  • Anisimova, O. S., Titova, T. F., & Pentin, Y. A. (1970). Vibrational spectra and rotational isomerism of piperidine. Optics and Spectroscopy, 28(4), 353-355.
  • MassBank of North America (MoNA). Azepane. [Link]

  • Human Metabolome Database. Showing metabocard for Piperidine (HMDB0034301). [Link][6]

  • Kolocouris, A. (2009).

Sources

Comparative

A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

For researchers, scientists, and drug development professionals, the quality and purity of starting materials are paramount. This guide provides an in-depth technical analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality and purity of starting materials are paramount. This guide provides an in-depth technical analysis of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. We will dissect the components of a comprehensive Certificate of Analysis (CoA) for this compound and compare its analytical profile with key alternatives and potential impurities. This guide is designed to empower you to critically evaluate the quality of this reagent and understand the scientific principles behind the data presented.

Introduction: The Significance of Chiral Azepanes

Azepane scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. Their conformational flexibility allows them to mimic peptide β-turns, making them valuable pharmacophores. The introduction of a chiral center, as in (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, adds a layer of complexity and specificity, enabling more precise interactions with biological targets. The Boc-protecting group offers a stable yet readily cleavable handle for further synthetic transformations. Given its role as a critical intermediate, a thorough understanding of its analytical characterization is essential for reproducible and successful research outcomes.

The Anatomy of a Certificate of Analysis: A Multi-faceted Approach to Quality

A Certificate of Analysis is more than a simple declaration of purity; it is a detailed report card of a chemical's identity and quality. For a chiral molecule like (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, the CoA must address not only chemical purity but also stereochemical integrity. The following sections detail the crucial analytical tests and provide representative data for a high-quality sample.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural verification in organic chemistry. Both ¹H (proton) and ¹³C (carbon) NMR are indispensable for confirming the molecular structure of the target compound.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their connectivity. For (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, the spectrum is expected to show distinct signals for the tert-butyl group, the protons on the azepane ring, and the hydroxyl proton.

¹³C NMR Spectroscopy: This analysis reveals the number of unique carbon atoms in the molecule, offering a complementary and often more resolved view of the carbon skeleton.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, two distinct HPLC analyses are critical: achiral (or reversed-phase) HPLC for determining overall purity and chiral HPLC for assessing enantiomeric excess.

Achiral HPLC for Chemical Purity: This method separates the target compound from any non-isomeric impurities, such as starting materials, byproducts, or degradation products. A high-purity sample should exhibit a single major peak.

Chiral HPLC for Enantiomeric Purity (Enantiomeric Excess - e.e.): This is arguably the most critical analytical test for a chiral compound. It separates the (R)- and (S)-enantiomers, allowing for the quantification of the desired enantiomer relative to its mirror image. A high enantiomeric excess (typically >98% e.e.) is crucial for applications in asymmetric synthesis and drug development.

Experimental Protocol: HPLC Analysis

Achiral (Reversed-Phase) HPLC:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an additive like 0.1% formic acid to improve peak shape. For example, a gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the Boc-carbamate has a weak chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Chiral HPLC:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Examples include columns with amylose or cellulose derivatives coated on a silica support.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used in normal-phase mode. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Confirmation of Molecular Weight by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule, which will typically show the protonated molecule [M+H]⁺.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, can be directly infused or introduced via an HPLC system.

  • Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Determination of Optical Activity by Polarimetry

The specific rotation is a fundamental physical property of a chiral compound and provides a macroscopic confirmation of its stereochemical identity. The (R)- and (S)-enantiomers will rotate plane-polarized light in equal but opposite directions. The magnitude and sign of the rotation are dependent on the compound, solvent, concentration, and temperature.

Experimental Protocol: Polarimetry

  • Instrumentation: Use a polarimeter with a sodium lamp (D-line, 589 nm).

  • Sample Preparation: Prepare a solution of the compound with a precisely known concentration in a suitable solvent (e.g., methanol or chloroform).

  • Measurement: Place the solution in a sample cell of a known path length (typically 1 dm) and measure the angle of rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Comparative Analysis: (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate vs. Alternatives

A critical aspect of quality assessment is understanding how the target compound compares to its relevant alternatives and potential impurities.

Comparison with the (S)-Enantiomer

The (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate is the mirror image of our target compound. While they share the same chemical formula and connectivity, their three-dimensional arrangement is different.

Analytical Technique (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate Rationale for Difference
¹H and ¹³C NMR Identical spectraIdentical spectraNMR in an achiral solvent cannot distinguish between enantiomers.
Achiral HPLC Identical retention timeIdentical retention timeEnantiomers have the same physical properties in an achiral environment.
Chiral HPLC Different retention timeDifferent retention timeThe chiral stationary phase interacts differently with each enantiomer, leading to separation.
Specific Rotation Opposite sign (e.g., positive)Opposite sign (e.g., negative)Enantiomers rotate plane-polarized light to the same degree but in opposite directions.
Comparison with a Key Process-Related Impurity: tert-Butyl 4-oxoazepane-1-carboxylate

The direct precursor to our target molecule is tert-Butyl 4-oxoazepane-1-carboxylate. Its presence in the final product indicates an incomplete reduction reaction.

Analytical Technique (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate tert-Butyl 4-oxoazepane-1-carboxylate Rationale for Difference
¹H NMR Presence of a carbinol proton (CH-OH) signal.Absence of a carbinol proton signal; presence of protons alpha to a ketone.The hydroxyl group in the product introduces a unique proton environment.
¹³C NMR Presence of a carbon bearing a hydroxyl group (C-OH).Presence of a carbonyl carbon (C=O) signal.The different functional groups lead to distinct carbon chemical shifts.
Achiral HPLC Different retention time.Different retention time.The difference in polarity between the alcohol and the ketone allows for separation.
Mass Spectrometry [M+H]⁺ at m/z 216.1594[M+H]⁺ at m/z 214.1438The molecular weight differs by two hydrogen atoms.

Visualizing the Analytical Workflow and Molecular Comparisons

To further clarify the relationships between these compounds and the analytical process, the following diagrams are provided.

Analytical Workflow for Chiral Purity cluster_synthesis Synthesis & Impurities cluster_analysis Analytical Characterization Ketone tert-Butyl 4-oxoazepane-1-carboxylate Racemate Racemic tert-Butyl 4-hydroxyazepane-1-carboxylate Ketone->Racemate Reduction Achiral_HPLC Achiral HPLC (Purity) Racemate->Achiral_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Racemate->Chiral_HPLC R_Enantiomer (R)-Enantiomer Chiral_HPLC->R_Enantiomer Separation S_Enantiomer (S)-Enantiomer Chiral_HPLC->S_Enantiomer Separation NMR NMR Spectroscopy (Structure ID) MS Mass Spectrometry (Molecular Weight) Polarimetry Polarimetry (Optical Rotation) R_Enantiomer->NMR R_Enantiomer->MS R_Enantiomer->Polarimetry

Caption: Workflow for the synthesis and analytical characterization of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate.

Molecular Comparison R_Enantiomer (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate S_Enantiomer (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate R_Enantiomer->S_Enantiomer Enantiomers Ketone tert-Butyl 4-oxoazepane-1-carboxylate Ketone->R_Enantiomer Precursor Ketone->S_Enantiomer Precursor

Caption: Relationship between the target molecule, its enantiomer, and a key synthetic precursor.

Conclusion

The Certificate of Analysis for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a critical document that provides a comprehensive overview of its quality. As a discerning scientist, it is imperative to look beyond a single purity value and critically assess the data from a suite of orthogonal analytical techniques. Understanding the expected results from NMR, HPLC (both achiral and chiral), mass spectrometry, and polarimetry, and how they compare to relevant alternatives and impurities, will ensure the integrity of your research and the success of your synthetic endeavors. This guide provides the foundational knowledge to confidently interpret this vital data and make informed decisions in the procurement of this valuable chiral building block.

References

  • PubChem Compound Summary for CID 22933363, tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 40481276, (S)-tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

  • Chiral HPLC Separations Guide. Phenomenex Inc. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

Validation

A Senior Application Scientist's Guide to Analytical Methods for Chiral Purity of Azepane Building Blocks

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, azepane scaffolds are privileged structures, forming the core of numerous biologically active molecules....

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, azepane scaffolds are privileged structures, forming the core of numerous biologically active molecules. Their conformational flexibility and three-dimensional character make them invaluable for probing complex biological targets. However, the introduction of a stereocenter within the azepane ring necessitates rigorous control over chiral purity. The biological activity and toxicological profile of enantiomers can differ dramatically, making the precise determination of enantiomeric excess (% ee) a non-negotiable aspect of quality control and regulatory compliance.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for determining the chiral purity of azepane building blocks. It moves beyond mere procedural descriptions to explore the underlying principles and the rationale behind methodological choices, empowering you to select and develop robust, validated analytical methods tailored to your specific needs.

The Chromatographic Trio: HPLC, SFC, and GC

Chromatography is the undisputed workhorse for chiral separations.[3] The fundamental principle involves differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1][4] The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) depends largely on the analyte's properties and the desired analytical performance.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and versatile technique for enantiomeric purity assessment.[3][5] Its broad applicability stems from the vast array of available chiral stationary phases and the flexibility of mobile phase selection.[6]

Principle of Separation: Chiral recognition in HPLC is achieved by passing the dissolved analyte over a column packed with a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP through a combination of interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole, and steric hindrance).[2] The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other.[1]

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical decision.[7] For azepanes, which are basic amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralcel® and Chiralpak®) are often the first choice due to their broad enantioselectivity.[6][8][9] The helical structure of these polymers creates chiral grooves where enantiomers can bind with differing affinities.[2]

  • Mobile Phase Mode:

    • Normal-Phase (NP): Using non-polar solvents like hexane mixed with an alcohol (e.g., isopropanol, ethanol), NP-HPLC often provides excellent selectivity for chiral separations.[8][10] The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is crucial when analyzing amines like azepanes.[11] This is because the basic additive competes with the basic analyte for highly active sites (silanols) on the silica support, preventing strong, irreversible adsorption and resulting in improved peak shape and reproducibility.[11]

    • Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol, this mode can offer complementary selectivity.

    • Reversed-Phase (RP): While less common for initial screening, RP-HPLC (using aqueous-organic mobile phases) can be effective, particularly with macrocyclic glycopeptide or cyclodextrin-based CSPs.[6]

Workflow for Chiral HPLC Method Development

cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation p1 Dissolve Azepane Sample in Mobile Phase Solvent s1 Select CSPs (e.g., Polysaccharide, Cyclodextrin) p1->s1 s2 Screen Mobile Phases (NP: Hex/IPA + Additive) (PO: MeCN/MeOH + Additive) s1->s2 Inject Sample o1 Adjust Modifier Ratio (e.g., IPA %) s2->o1 Partial Separation Observed o2 Optimize Additive Concentration (Acid/Base) o1->o2 o3 Vary Temperature & Flow Rate o2->o3 o4 Achieve Baseline Resolution (Rs > 1.5) o3->o4 v1 Assess Specificity, Linearity, Accuracy, Precision, LOQ o4->v1 Method Finalized

Caption: General workflow for chiral HPLC method development.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, particularly for chiral separations.[12][13] It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase.[13]

Principle of Separation: The principle is analogous to HPLC, relying on a chiral stationary phase. However, the mobile phase (supercritical CO2 mixed with a co-solvent like methanol) has low viscosity and high diffusivity.[13] This allows for much faster separations and higher efficiency compared to HPLC, often reducing analysis times from minutes to seconds.[14][15][16]

Causality Behind Experimental Choices:

  • Speed and Efficiency: The low viscosity of supercritical CO2 allows for the use of higher flow rates without a significant loss in column efficiency, leading to higher throughput.[13][14] This makes SFC the preferred technique for high-throughput screening of chiral compounds.[17]

  • Solvent Reduction: SFC drastically reduces the consumption of organic solvents, often by 80-90% compared to HPLC, which aligns with green chemistry principles and lowers costs.[12][15]

  • Improved Peak Shape for Basic Compounds: SFC is particularly well-suited for basic compounds like azepanes. The CO2/methanol mobile phase is less aggressive towards the silica backbone of the CSP compared to normal-phase solvents, and with the right additives (e.g., TFA/TEA), it often yields superior peak symmetry.[12] A study comparing SFC and HPLC for the separation of 25 primary amines found that SFC generally provided the best peak shapes.[12][14]

  • Screening Strategy: A common and highly effective screening strategy for SFC involves a small set of four polysaccharide columns (e.g., Chiralpak AD, AS, and Chiralcel OD, OJ) with two alcohol modifiers (methanol and isopropanol).[17] This approach has demonstrated a success rate exceeding 95% in resolving diverse chiral molecules in drug discovery programs.[17]

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique but is limited to analytes that are volatile and thermally stable. Many azepane building blocks, especially those with polar functional groups, require derivatization to increase their volatility before analysis.

Principle of Separation: Similar to liquid-phase techniques, separation occurs on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are the most common type for chiral GC.[8][18] The enantiomers partition differently between the inert carrier gas (e.g., Helium, Hydrogen) and the CSP.

Causality Behind Experimental Choices:

  • Analyte Suitability: The primary consideration is volatility. Simple, low-molecular-weight azepanes may be analyzed directly. However, more complex or functionalized azepanes often require derivatization (e.g., acylation) to block polar N-H groups and increase vapor pressure. For instance, N-trifluoroacetyl derivatives have been successfully used to determine the enantiopurity of azepane scaffolds by GC on a chiral phase.[19]

  • High Efficiency: Capillary GC columns offer very high theoretical plate counts, leading to extremely sharp peaks and excellent resolution of even closely eluting compounds.

  • Sensitivity: When coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can achieve very low limits of detection, making it suitable for trace analysis of the undesired enantiomer.

Orthogonal Methods: CE and NMR

While chromatography is dominant, other techniques offer unique advantages and can serve as valuable orthogonal methods for confirmation.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.

Principle of Separation: The chiral selector, typically a cyclodextrin derivative, forms transient inclusion complexes with the azepane enantiomers.[20][21] Because azepanes are basic, they will be protonated and positively charged in an acidic buffer. The stability of the diastereomeric host-guest complexes differs, leading to different apparent mobilities and separation times.[22] CE offers rapid analysis times (often under 10 minutes), high separation efficiency, and extremely low consumption of samples and reagents.[20][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to determine enantiomeric excess without physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers (either covalently or non-covalently) which are distinguishable in the NMR spectrum.

Principle of Analysis: The most common approach involves adding a chiral shift reagent (CSR), often a lanthanide complex like Eu(hfc)₃, to the NMR sample.[23][24] The CSR coordinates to a Lewis basic site on the azepane (the nitrogen atom), forming transient diastereomeric complexes.[25] This interaction induces different chemical shift changes for the protons of each enantiomer, causing a single peak in the racemate's spectrum to split into two distinct peaks.[26] The ratio of the integration of these two peaks directly corresponds to the enantiomeric ratio.[23]

Comparative Performance and Method Selection

The choice of analytical method is a multi-faceted decision based on the stage of development, required throughput, analyte properties, and available instrumentation.

Quantitative Data Summary
ParameterChiral HPLCChiral SFCChiral GCChiral CEChiral NMR
Principle Differential Partitioning with CSPDifferential Partitioning with CSPDifferential Partitioning with CSPDifferential Electrophoretic MobilityDiastereomeric Complexation
Typical Resolution Good to ExcellentExcellentVery HighVery HighVaries (Peak Overlap Possible)
Analysis Time 5-30 min< 5 min 10-40 min< 10 min5-15 min
Throughput MediumHigh Low to MediumHighMedium
Solvent Usage HighVery Low Very Low (gas)Extremely LowLow
Analyte Volatility Not RequiredNot RequiredRequired Not RequiredNot Required
Derivatization Rarely neededRarely neededOften Required Not RequiredNot Required
Sensitivity (LOQ) ~0.05 - 0.1%~0.05 - 0.1%< 0.05% ~0.1%~1-2%
Key Advantage Versatility, wide CSP availabilitySpeed, Green Chemistry High resolution, sensitivityLow sample/reagent useNo physical separation needed
Key Limitation Solvent cost & disposalHigher initial instrument costRequires volatile/stable analytesLower concentration sensitivityLower precision for high ee
Method Selection Logic

This decision tree outlines a logical approach to selecting the most appropriate analytical technique for your azepane building block.

start Start: Chiral Purity of Azepane Needed q1 High-Throughput Screening Needed? start->q1 sfc Primary Choice: Chiral SFC q1->sfc Yes q2 Analyte Volatile & Thermally Stable? q1->q2 No q3 Need Orthogonal Confirmation or Minimal Sample? sfc->q3 gc Consider: Chiral GC (High Sensitivity) q2->gc Yes hplc Primary Choice: Chiral HPLC (High Versatility) q2->hplc No gc->q3 hplc->q3 ce Consider: Chiral CE q3->ce Yes nmr Consider: Chiral NMR (w/ Shift Reagent) q3->nmr Yes end_node Method Selected & Validated q3->end_node No ce->end_node nmr->end_node

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological impact. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, grounded in established safety principles and regulatory awareness.

Foundational Knowledge: Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all handling, personal protective equipment (PPE) selection, and disposal decisions. (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed: Indicates acute oral toxicity.[1]

  • H315: Causes skin irritation: Direct contact can lead to skin irritation.[1]

  • H319: Causes serious eye irritation: Poses a significant risk of eye damage upon contact.[1]

  • H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1]

Given these classifications, this compound must be managed as a hazardous chemical waste . Standard disposal methods such as drain or regular trash disposal are strictly prohibited.[2][3][4]

Pre-Disposal Protocol: Preparation and Segregation

Proper preparation is the critical first step in the waste management workflow. The goal is to ensure the waste is safely contained, correctly identified, and stored in a manner that prevents accidental exposure or dangerous reactions.

Step 1: Waste Characterization

The first and most crucial step is to perform a hazardous waste determination.[5] Based on the GHS hazard statements[1], any waste containing (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, including the pure compound, solutions, or contaminated materials, must be classified as hazardous waste.

Step 2: Selection of Waste Container

Choose a container that is compatible with the chemical and in good condition. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be clean, dry, and free of any residue from previous contents to prevent unknown chemical reactions.

Step 3: Proper Labeling

Accurate labeling is a regulatory and safety necessity. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate"

  • An accurate list of all constituents and their approximate percentages if it is a mixed waste.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • The date when the first drop of waste was added to the container (Accumulation Start Date).[6]

Step 4: Waste Segregation

Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, away from general laboratory traffic, and provide secondary containment. Crucially, this waste must be segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong reducing agents, to prevent potential violent reactions.[3]

Disposal Workflow: From Laboratory to Final Disposition

The following workflow outlines the process for managing different forms of waste associated with (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate.

A. Unused or Expired Pure Compound
  • Containerization: If in its original container, ensure the lid is secure. If transferring, follow the container selection and labeling steps outlined above.

  • Inventory Management: Document the quantity of the chemical being disposed of in your laboratory's chemical inventory system.

  • Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5][7]

B. Contaminated Labware and Debris

This category includes items such as gloves, weigh boats, pipette tips, and absorbent paper contaminated with the chemical.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container (e.g., a lined cardboard box or a dedicated solid waste drum).

  • Labeling: Label the container clearly as "Hazardous Waste" and list the contaminant: "(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate Contaminated Debris."

  • Disposal: Dispose of this container through your institution's hazardous waste program. Do not mix with regular laboratory trash.[8]

C. "RCRA Empty" Container Disposal

A container that held (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is not considered "empty" until it has been properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).

  • Rinsate Collection: Crucially, all rinsate must be collected and treated as hazardous waste. [6] Add the rinsate to a designated liquid hazardous waste container for halogen-free organic solvents.

  • Final Disposal: Once triple-rinsed, the container can be managed as non-hazardous waste. Deface the original label to prevent confusion before placing it in the appropriate recycling or trash receptacle.[8]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to contain and soak up the material.[3][7] For solid spills, carefully sweep the material to avoid creating dust.

  • Collect Waste: Place the absorbed material or swept powder into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

Summary of Disposal Procedures

Waste TypeKey HazardRequired PPEDisposal Method
Pure Compound Harmful if swallowed, Skin/Eye/Respiratory IrritantGoggles, Gloves, Lab CoatCollect for pickup by licensed hazardous waste contractor.
Contaminated Debris Residual chemical hazardGoggles, GlovesPlace in a labeled hazardous waste container for solids.
Empty Containers Residual chemical hazardGoggles, Gloves, Lab CoatTriple-rinse, collect rinsate as hazardous waste. Deface label and dispose of container as non-hazardous.
Spill Cleanup Material Harmful if swallowed, Skin/Eye/Respiratory IrritantGoggles, Gloves, Lab CoatCollect all absorbent and cleaning materials in a labeled hazardous waste container.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste related to (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate.

G Disposal Workflow for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate cluster_0 Disposal Workflow for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate cluster_1 Disposal Workflow for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate cluster_2 Disposal Workflow for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate cluster_3 Disposal Workflow for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate start Waste Generation Point waste_type Identify Waste Type start->waste_type pure_chem Unused/Expired Compound waste_type->pure_chem Pure Chemical contaminated Contaminated Labware/PPE waste_type->contaminated Solid Debris empty_cont Empty Container waste_type->empty_cont Container spill Accidental Spill waste_type->spill Spill label_pure Label as Hazardous Waste pure_chem->label_pure label_cont Collect in Labeled Solid Waste Container contaminated->label_cont rinse Triple-Rinse Container empty_cont->rinse collect_spill Contain & Absorb Spill with Inert Material spill->collect_spill dispose_hw Arrange EHS/Contractor Pickup label_pure->dispose_hw label_cont->dispose_hw dispose_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->dispose_rinsate dispose_spill_mat Collect Material as Hazardous Waste collect_spill->dispose_spill_mat dispose_container Deface Label & Dispose of Container as Non-Hazardous dispose_rinsate->dispose_container dispose_spill_mat->dispose_hw

Caption: Decision workflow for proper waste management.

References

  • Disposal Procedures for Non Hazardous Waste. SFA.

  • Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety, Oregon State University.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety.

  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.

  • Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. Fisher Scientific.

  • Safety Data Sheet: tert-Butyl 1,4-diazepane-1-carboxylate. Fisher Scientific.

  • Safety Data Sheet. Sigma-Aldrich.

  • tert-Butyl 4-hydroxyazepane-1-carboxylate. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet. CymitQuimica.

  • Safety Data Sheet: Tert-butyl acetate. NIC Industries.

  • tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate Safety Data Sheet. MedChemExpress.

  • Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Safety Data Sheet. Fisher Scientific.

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.

Sources

Handling

Personal protective equipment for handling (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

Operational Safety Guide: Handling (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate This guide provides essential safety protocols and logistical information for the handling and disposal of (R)-tert-Butyl 4-hydroxyazepane-...

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

This guide provides essential safety protocols and logistical information for the handling and disposal of (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your work is conducted safely and effectively. The procedures outlined below are designed to be a self-validating system, grounded in established safety standards, to protect researchers and ensure experimental integrity.

Hazard Identification and Proactive Risk Assessment

A foundational principle of laboratory safety is that procedural competence begins with a thorough understanding of the material's intrinsic hazards. (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate is a chemical intermediate that, while not acutely toxic in all respects, presents several hazards that demand respect and careful management. Proactive risk assessment involves recognizing these hazards and integrating appropriate controls before beginning any experimental work.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.[1][2]

Table 1: GHS Hazard Classification for (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate [1][3][4]

Hazard Class & CategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed
Skin Irritation (Category 2)

Warning H315: Causes skin irritation
Serious Eye Irritation (Category 2A)

Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)

Warning H335: May cause respiratory irritation

Causality Behind the Hazards:

  • H302 (Harmful if swallowed): Ingestion can lead to adverse health effects. This underscores the critical importance of preventing hand-to-mouth contamination by wearing gloves and washing hands thoroughly after handling.

  • H315 & H319 (Skin and Eye Irritation): Direct contact with the compound can cause inflammation and discomfort to the skin and serious irritation to the eyes.[1][3] This necessitates the use of protective gloves and safety glasses or goggles as a primary barrier.

  • H335 (Respiratory Irritation): Inhalation of the dust or aerosols of this compound can irritate the respiratory tract.[1][3] This is the primary driver for mandating the use of engineering controls like a chemical fume hood.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental safety paradigm that prioritizes the most effective measures. For handling (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate, our strategy relies on robust engineering controls supplemented by mandatory personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All procedures involving the handling of solid (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate or its solutions must be performed within a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood's constant airflow is essential to contain and exhaust airborne particles and vapors, directly mitigating the respiratory irritation hazard (H335).

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is selected to create a barrier against the specific hazards identified in Section 1.

Table 2: Required PPE for Handling (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate

Body PartRequired EquipmentRationale & Standard
Eyes/Face Chemical safety gogglesProtects against splashes and airborne particles, directly addressing the serious eye irritation hazard (H319). Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.
Hands Nitrile glovesPrevents direct contact with the skin, mitigating the skin irritation hazard (H315). Always check for tears before use and wash hands after removing gloves.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Not required if using a fume hoodA NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) may be required if a fume hood is non-operational or if exposure limits are exceeded.

Procedural Guidance: A Step-by-Step Workflow

Following a standardized workflow minimizes variability and the potential for error. The following diagram and protocol outline the critical steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Procedure A Verify Fume Hood Functionality B Don Required PPE A->B C Assemble Equipment & Verify Emergency Access B->C D Transfer/Weigh Solid (Minimize Dust) C->D E Prepare Solution D->E F Decontaminate Glassware & Work Surface E->F G Collect Waste in Labeled Container F->G H Doff PPE & Wash Hands G->H

Caption: Workflow for handling (R)-tert-Butyl 4-hydroxyazepane-1-carboxylate.

Detailed Handling Protocol

A. Preparation Phase

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow monitor indicates it is functioning correctly. The sash should be positioned as low as is practical for the work being performed.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves as specified in Table 2.

  • Assemble Materials: Gather all necessary glassware, reagents, and a designated, properly labeled hazardous waste container. Confirm that an eyewash station and safety shower are unobstructed and accessible.[5]

B. Handling & Use Phase

  • Transferring Solid: When weighing or transferring the solid compound, use a spatula and perform the action over a weigh boat or directly into the receiving vessel to contain any spilled material. Avoid any actions that could generate dust.

  • Preparing Solutions: Add the solid to the solvent slowly. If heating is required, ensure it is done in a controlled manner (e.g., using a heating mantle with a stirrer) to prevent splashing.

C. Post-Procedure & Decontamination Phase

  • Decontamination: Thoroughly clean the work surface within the fume hood. Decontaminate any reusable glassware.

  • Waste Collection: All disposable materials (e.g., weigh boats, contaminated wipes, gloves) and excess chemical should be placed in a suitable, closed, and clearly labeled container for hazardous waste.[6][7]

  • Doff PPE & Hygiene: Remove your lab coat and gloves. Immediately wash your hands thoroughly with soap and water. Remove safety goggles last.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove any contaminated clothing. If skin irritation occurs or persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If respiratory irritation or distress occurs, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Storage and Disposal Plan

Storage

Proper storage is essential for maintaining chemical integrity and safety.

  • Container: Keep the container tightly closed when not in use.[5][6]

  • Location: Store in a cool, dry, and well-ventilated area.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong reducing agents.[5]

Disposal

(R)-tert-Butyl 4-hydroxyazepane-1-carboxylate and any materials contaminated with it must be treated as hazardous chemical waste.

  • Waste Determination: This chemical is classified as hazardous waste due to its irritant and toxicity properties.

  • Collection: Collect all waste in a sturdy, leak-proof container with a secure lid.[7] Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Adhere strictly to all local, regional, and national hazardous waste regulations.[7] Never dispose of this chemical down the drain.[5]

References

  • PubChem. tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • PubChem. GHS Classification Summary. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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